Epipinoresinol
説明
This compound has been reported in Camellia sinensis, Pandanus odoratissimus, and other organisms with data available.
Structure
3D Structure
特性
IUPAC Name |
4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-WZBLMQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18779-41-4, 24404-50-0 | |
| Record name | Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18779-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Epipinoresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24404-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epipinoresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPIPINORESINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Epipinoresinol: Natural Sources, Biosynthesis, and Isolation
Abstract
Epipinoresinol, a furofuran lignan, is a plant secondary metabolite of significant interest to the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] As a stereoisomer of the more widely studied pinoresinol, understanding its natural distribution, biosynthetic origins, and efficient extraction is critical for advancing research and development.[2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the plant sources of this compound, its biosynthesis via the phenylpropanoid pathway, and robust methodologies for its isolation and characterization. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and optimization.
Introduction to this compound
Lignans are a large class of polyphenolic compounds derived from the dimerization of two coniferyl alcohol units, which are synthesized through the shikimate and phenylpropanoid pathways in plants.[2] Within this class, furofuran lignans, characterized by a central tetrahydrofuran ring system, have garnered substantial scientific attention for their biological activities.[2] this compound is a key member of this subclass, existing as two enantiomers, (+)-epipinoresinol and (-)-epipinoresinol, which are diastereomers of (+)-pinoresinol and (-)-pinoresinol.[3] This stereochemical diversity is crucial, as different isomers can exhibit distinct pharmacological profiles.[3][4] This guide focuses on this compound as a whole, while noting specific isomers where data is available, providing a foundational resource for its exploration as a therapeutic agent.
Biosynthesis of this compound
The formation of this compound is a multi-stage process rooted in the general phenylpropanoid pathway, which is central to the synthesis of thousands of plant secondary metabolites.[5] The pathway can be conceptually divided into three main phases: the synthesis of monolignol precursors, the stereoselective coupling to form the initial lignan scaffold, and subsequent modifications.
2.1 The Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol
The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts it into coniferyl alcohol, the primary building block for this compound.[5]
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, committing the precursor to the phenylpropanoid pathway.[5]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.[5]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by forming a thioester bond with Coenzyme A, yielding 4-coumaroyl-CoA.[5]
-
Further Enzymatic Steps: A cascade of reductases, hydroxylases, and methyltransferases further modifies 4-coumaroyl-CoA to generate coniferyl alcohol.
2.2 Dimerization and Epimerization
The crucial step in lignan formation is the oxidative coupling of two monolignol units.
-
Radical Coupling: Two molecules of coniferyl alcohol undergo a stereochemically controlled radical coupling reaction to form the direct lignan precursor, pinoresinol.[6] This reaction is guided by specialized proteins known as dirigent proteins (DIRs), which dictate the specific stereochemistry of the resulting pinoresinol enantiomer (either (+) or (-)).[6][7]
-
Post-Coupling Modification: It is hypothesized that this compound is formed via the enzymatic conversion (epimerization) of pinoresinol.[8] While the specific enzyme responsible for this in-planta conversion is not fully elucidated, this transformation is a key step in the biosynthetic diversification of furofuran lignans. This epimerization can also be induced chemically in the laboratory, a technique exploited to increase yields during isolation.[8][9]
Caption: Biosynthetic pathway of this compound from L-Phenylalanine.
Natural Sources and Plant Distribution
This compound is distributed across a diverse range of plant families, often co-occurring with other lignans like pinoresinol.[9][10] Its concentration can vary significantly based on the plant species, the specific plant part, geographical origin, and harvesting time.[2] The following table summarizes the primary documented botanical sources.
| Plant Family | Species | Common Name | Plant Part(s) | Reference(s) |
| Oleaceae | Forsythia suspensa | Weeping Forsythia | Fruits, Leaves | [2][11][12] |
| Olea europaea | Olive | Oil, Bark | [13][14][15] | |
| Styracaceae | Styrax spp. | Storax | Stems, Leaves | [16][17][18][19] |
| Urticaceae | Urtica dioica | Stinging Nettle | Whole Plant | [10][20] |
| Brassicaceae | Isatis tinctoria | Woad | Seeds, Leaves | [10][20] |
| Aristolochiaceae | Asarum sieboldii | Wild Ginger | Roots, Rhizomes | |
| Theaceae | Camellia sinensis | Tea Plant | Leaves | [10][21] |
| Pandanaceae | Pandanus odoratissimus | Kewda | Roots, Seeds | [10][21] |
| Asteraceae | Carduus nutans | Musk Thistle | Fruit | [8][9] |
| Asparagaceae | Polygonatum sibiricum | Siberian Solomon's Seal | Rhizomes | [8][22] |
| Caprifoliaceae | Lonicera japonica | Japanese Honeysuckle | Stems (Caulis) | [22] |
Methodologies for Isolation and Purification
The effective isolation of this compound is fundamental for all subsequent research. The choice of methodology depends on the starting material, desired purity, and available equipment. A general workflow involves extraction, fractionation, and purification.
Caption: General workflow for the isolation of (-)-Epipinoresinol.
4.1 General Extraction and Fractionation Protocol
This protocol provides a foundational method for obtaining a lignan-enriched extract from dried plant material.[10]
4.1.1 Plant Material Preparation
-
Drying: Dry the source plant material (e.g., fruits, leaves, roots) in an oven at 40-50°C until a constant weight is achieved. This prevents enzymatic degradation and standardizes the starting material.
-
Grinding: Pulverize the dried material into a coarse powder using a mechanical grinder. This increases the surface area, maximizing extraction efficiency.
4.1.2 Extraction Causality: The choice of solvent is critical. Polar solvents like methanol or ethanol are effective for extracting polyphenolic lignans. The selected method balances efficiency, time, and scale.
-
Maceration: Suspend the plant powder in 80% methanol (1:10 w/v). Agitate for 24-48 hours at room temperature. Filter the mixture and repeat the extraction on the plant residue two more times to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
4.1.3 Fractionation (Silica Gel Column Chromatography) Causality: This step separates compounds based on polarity. A solvent gradient is used to sequentially elute compounds from the non-polar to the highly polar.
-
Column Packing: Prepare a column with silica gel 60 (70-230 mesh) using a hexane slurry.
-
Sample Loading: Dissolve the crude extract in a minimal volume of methanol and adsorb it onto a small amount of silica gel. After drying, load the powder onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v) and progressing to ethyl acetate-methanol mixtures (e.g., 9:1, 8:2 v/v).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor them by Thin-Layer Chromatography (TLC) using a suitable mobile phase and visualizing with UV light and/or an anisaldehyde-sulfuric acid spray reagent.
-
Pooling: Combine fractions that show similar TLC profiles corresponding to the target lignan.
4.2 Advanced Purification Protocol: CPC with Acid-Catalyzed Epimerization
This protocol is adapted from a high-yield method developed for Carduus nutans fruit, which cleverly increases the yield of (-)-epipinoresinol by converting its more abundant, naturally occurring stereoisomer, (-)-pinoresinol.[8][9]
4.2.1 Initial Extraction
-
Follow the general extraction protocol (Section 4.1) to obtain a crude extract.
4.2.2 Optimized Acid Treatment for Epimerization Causality: This acid treatment induces the epimerization at one of the chiral centers of pinoresinol, converting a portion of it into this compound. This significantly boosts the final yield of the target compound, as it capitalizes on the abundance of a related precursor.[8]
-
Dissolve the crude extract in a suitable solvent.
-
Treat the solution under acidic conditions. Optimized parameters from literature suggest heating at 50°C for 30 minutes.[8]
-
Neutralize and concentrate the extract in preparation for purification.
4.2.3 Centrifugal Partition Chromatography (CPC) Purification Causality: CPC is a liquid-liquid chromatography technique that avoids solid supports, leading to high recovery rates and eliminating irreversible sample adsorption. The choice of a biphasic solvent system is paramount for successful separation.
-
Solvent System Preparation: Prepare a two-phase solvent system of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[23] Equilibrate the mixture in a separatory funnel at room temperature. Separate the upper (stationary) and lower (mobile) phases and degas both by sonication.
-
Sample Preparation: Dissolve the acid-treated crude extract in the lower phase.
-
CPC Operation: a. Fill the CPC column with the stationary phase (upper phase). b. Set the desired rotational speed and pump the mobile phase (lower phase) through the column to reach hydrodynamic equilibrium. c. Inject the sample. d. Continue pumping the mobile phase and collect fractions.
-
Analysis: Monitor fractions by HPLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent.
Structural Elucidation and Characterization
The identity and purity of the isolated this compound must be unequivocally confirmed using standard spectroscopic techniques.[9]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): An HPLC system with a UV or PDA detector and a C18 reversed-phase column is used to confirm the purity of the final compound.[10]
Biological Activities and Pharmacological Potential
This compound and its stereoisomers exhibit a range of biological activities relevant to drug development. The phenolic structure contributes to its ability to scavenge free radicals, while other activities are mediated through the modulation of key cellular signaling pathways.[1]
| Biological Activity | Description | Quantitative Data (Example) | Reference(s) |
| Anti-inflammatory | Inhibition of inflammatory mediators. Believed to be mediated via inhibition of the NF-κB and PI3K/Akt signaling pathways. | Data for related lignan (+)-Pinoresinol shows inhibition of NO production. | [9] |
| Antioxidant | Scavenging of free radicals due to its phenolic structure, reducing oxidative stress. | Limited direct data; activity is inferred from structural class. | |
| Enzyme Inhibition | (-)-Epipinoresinol shows stronger inhibitory activity against α-amylase compared to (+)-Pinoresinol. | IC₅₀ (α-Amylase): 0.71 mg/mL | |
| Antiproliferative | Has demonstrated effects against cancer cell lines. | Data for related lignan (+)-Pinoresinol shows 50% viability reduction in SkBr3 cells at 575 µM. | [4][9] |
| Neuroprotective | Potential to protect against neurodegenerative diseases, an emerging area of research for lignans. | Limited direct data for this compound. | [1] |
Conclusion and Future Directions
This compound is a widely distributed furofuran lignan with significant, though still underexplored, therapeutic potential. Its presence in a variety of common and medicinal plants, from Forsythia to Olea europaea, makes it an accessible target for natural product chemistry.[2][13] The biosynthetic pathway, originating from the ubiquitous phenylpropanoid metabolism, highlights the intricate enzymatic control that dictates its formation.[5]
For researchers, the methodologies detailed in this guide, particularly the combination of acid-catalyzed epimerization and Centrifugal Partition Chromatography, offer a robust and scalable strategy for obtaining high-purity this compound.[8] Future research should focus on elucidating the specific enzymes responsible for pinoresinol epimerization in plants, conducting direct comparative studies on the biological activities of its different stereoisomers, and exploring its molecular targets to fully unlock its potential in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. An extraordinary accumulation of (-)-pinoresinol in cell-free extracts of Forsythia intermedia: evidence for enantiospecific reduction of (+)-pinoresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Chemical Constituents and Their Biological Activities from Genus Styrax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Styrax spp.: Habitat, Phenology, Phytochemicals, Biological Activity and Applications [mdpi.com]
- 20. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 23. benchchem.com [benchchem.com]
Introduction: The Emergence of a Furofuran Lignan
An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of (-)-Epipinoresinol
(-)-Epipinoresinol is a furofuran lignan, a class of polyphenolic compounds formed in plants through the dimerization of two coniferyl alcohol units.[1] As a stereoisomer of the more widely studied pinoresinol, epipinoresinol has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antiproliferative, and antioxidant effects.[2][3][4] This technical guide provides a comprehensive overview of the historical context of its discovery, the evolution of its isolation methodologies, and the analytical techniques required for its definitive characterization. Tailored for researchers in natural product chemistry and drug development, this document synthesizes foundational knowledge with field-proven protocols to serve as a practical resource for the effective isolation and study of this promising bioactive compound.
PART 1: Discovery and Natural Occurrence
The history of this compound is intrinsically linked to the broader study of lignans, a journey that began with early phytochemical investigations of traditional medicinal plants. While a singular, definitive publication marking the "first" discovery of this compound is not readily apparent in historical literature, its identification emerged from the structural elucidation of lignan-rich plant extracts.
Early and significant work on the isolation of lignans from Forsythia species laid the groundwork for identifying pinoresinol and its various stereoisomers.[2] (-)-Epipinoresinol is often found co-occurring with pinoresinol in a variety of plant species.[5] Documented natural sources include:
-
Pandanus odoratissimus (Kewda)[5]
The concentration of this compound can vary significantly based on the plant part, geographical origin, and time of harvest, making the development of robust and adaptable isolation protocols essential.[1]
PART 2: The Evolution of Isolation and Purification Strategies
The isolation of (-)-epipinoresinol from complex plant matrices is a multi-stage process designed to progressively enrich the target compound. Methodologies have evolved from classical chromatographic techniques to highly efficient, modern separation technologies.
Foundational Workflow: A Stepwise Approach
The traditional approach to lignan isolation follows a logical sequence of extraction, concentration, fractionation, and final purification. This workflow is predicated on exploiting the physicochemical properties of this compound, primarily its moderate polarity.
References
Introduction: The Significance of (-)-Epipinoresinol
An In-depth Technical Guide to the Biosynthesis of (-)-Epipinoresinol in Plants
Lignans are a diverse class of phenolic compounds synthesized in plants, playing crucial roles in defense mechanisms and serving as valuable precursors for pharmacologically active molecules.[1][2] Among the furofuran lignans, (-)-epipinoresinol is a key diastereomer of the more common (-)-pinoresinol, representing a critical stereochemical divergence in the lignan metabolic network.[1] Understanding its biosynthesis is paramount for researchers in natural product chemistry, metabolic engineering, and drug development, as the specific stereochemistry of these molecules is critical for their biological function.[3] This guide provides a comprehensive exploration of the biosynthetic pathway, the intricate enzymatic control, and the experimental methodologies used to investigate this fascinating natural product.
Part 1: The Foundational Pathway - Synthesis of the Monolignol Precursor
The journey to (-)-epipinoresinol begins not with a specialized reaction, but with the general phenylpropanoid pathway, a fundamental metabolic route in plants responsible for producing a vast array of secondary metabolites, including lignin and flavonoids.[1] The starting point is the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into the key monolignol precursor, coniferyl alcohol.[1][2]
The core enzymatic sequence involves:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, the committed step for entry into the phenylpropanoid pathway.[2]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.[2][4]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by forming a thioester bond with Coenzyme A, yielding 4-coumaroyl-CoA.[2]
From the central intermediate 4-coumaroyl-CoA, a series of reductions, hydroxylations, and methylations, catalyzed by enzymes such as HCT, C3H, CCoAOMT, CCR, and CAD, lead to the formation of coniferyl alcohol.[1][4][5]
Caption: The General Phenylpropanoid Pathway to Coniferyl Alcohol.
Part 2: The Stereochemical Gatekeeper - Dirigent Protein-Mediated Coupling
The formation of the lignan backbone from two monolignol units is a process fraught with stereochemical ambiguity. The process is initiated by the one-electron oxidation of two coniferyl alcohol molecules, catalyzed by oxidases like laccases or peroxidases, to generate highly reactive free radicals.[1][2] In the absence of a guiding influence, these radicals would couple randomly, resulting in a racemic mixture of various products with no single compound in high yield.[2][3]
This is where the "guiding hand" of the dirigent protein (DP) becomes essential. Dirigent proteins are a unique class of non-catalytic proteins that capture and orient the monolignol radicals in a specific conformation.[3][6] This precise orientation dictates the outcome of the coupling reaction, ensuring both regiospecificity (C8-C8' linkage) and stereospecificity.[3] To produce the precursor for (-)-epipinoresinol, an enantiocomplementary dirigent protein (e.g., AtDIR6 from Arabidopsis thaliana) directs the coupling of two coniferyl alcohol radicals to exclusively form (-)-pinoresinol.[2][7] This step is the absolute determinant of the final product's core stereochemistry.
Caption: Dirigent protein-mediated synthesis of (-)-pinoresinol.
Part 3: The Final Conversion - A Putative Epimerization
The conversion of (-)-pinoresinol to its diastereomer, (-)-epipinoresinol, represents a significant knowledge gap in lignan biosynthesis.[1] The structural difference lies in the stereochemistry at the C8' position of the furofuran ring.[2] While this conversion can be achieved chemically under acidic conditions, the biological catalyst responsible for this epimerization in plants has not yet been definitively identified.[1]
It is hypothesized that a specific isomerase or a reductase with epimerizing capabilities performs this crucial transformation.[1] This hypothesis is supported by the existence of downstream enzymes in lignan pathways that exhibit high diastereomeric selectivity. For example, in Sesamum species, the P450 enzyme CYP81Q3 acts specifically on (+)-epipinoresinol to form (+)-pluviatilol, but does not accept (+)-pinoresinol as a substrate.[1][8][9] This demonstrates a clear precedent for enzymes that can distinguish between pinoresinol and this compound, lending credence to the existence of a specific enzyme for the pinoresinol-to-epipinoresinol conversion.
Part 4: Experimental Methodologies
Protocol 1: Extraction and Quantification of (-)-Epipinoresinol
Accurate quantification is fundamental to studying the biosynthesis of (-)-epipinoresinol. This requires robust extraction from the plant matrix followed by precise chromatographic separation and detection.[10] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred methods.[11][12]
Step-by-Step Methodology:
-
Sample Preparation:
-
Obtain fresh or freeze-dried plant material (e.g., leaves, stems, seeds).
-
Grind the material into a fine powder using a mortar and pestle with liquid nitrogen or a mill.
-
-
Extraction:
-
Weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add a polar solvent such as 80% methanol (e.g., 20 mL).[10]
-
Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature to enhance efficiency.[10][11]
-
Filter the extract through Whatman No. 1 filter paper or by centrifugation.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Concentration and Cleanup:
-
Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C.[11]
-
Redissolve the dried crude extract in a known volume of the initial mobile phase (e.g., methanol/water).
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering compounds.[12]
-
Filter the final sample through a 0.22 or 0.45 µm syringe filter prior to injection.[12]
-
-
Chromatographic Analysis:
-
Instrumentation: An HPLC system with a UV or PDA detector, or an LC-MS/MS system with an electrospray ionization (ESI) source.[11]
-
Column: A reversed-phase C18 column is typically used. Critically, for separating (-)-epipinoresinol from its stereoisomers like (-)-pinoresinol, a chiral column is necessary.[10]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B) is common.[11]
-
Quantification: Create a calibration curve using an authentic (-)-epipinoresinol standard. Quantify the amount in the plant extract by comparing the peak area to this curve.[11]
-
Caption: Workflow for extraction and quantification of (-)-epipinoresinol.
Data Presentation: Comparison of Analytical Methods
The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[12]
| Validation Parameter | HPLC-UV | LC-MS/MS | Causality and Field-Proven Insight |
| Linearity Range | 50–150 µg/mL | 1.00 - 3000 ng/mL[12] | LC-MS/MS offers a much wider dynamic range, crucial for samples where analyte concentration varies significantly. |
| Limit of Quantification (LOQ) | ~40 ng/mL[12] | As low as 1.00 ng/mL[12] | For trace-level detection in complex biological matrices (e.g., plasma) or low-abundance tissues, LC-MS/MS is the superior choice due to its enhanced sensitivity. |
| Selectivity | Moderate | Very High | HPLC-UV relies on UV absorbance, which can be prone to interference from co-eluting compounds. LC-MS/MS provides structural information (mass-to-charge ratio), offering unparalleled selectivity. |
| Primary Use Case | Quality control of raw materials and extracts where the analyte is relatively abundant. | Biomarker validation, pharmacokinetic studies, and analysis of complex biological samples where high sensitivity and specificity are paramount. |
Protocol 2: In Vitro Functional Assay of a Dirigent Protein
This protocol provides a framework for the functional characterization of a candidate dirigent protein to confirm its role in the stereoselective synthesis of (-)-pinoresinol.
Step-by-Step Methodology:
-
Protein Expression and Purification:
-
Clone the candidate dirigent protein gene into an appropriate expression vector (e.g., pET vector for E. coli).
-
Express the recombinant protein in a suitable host system.
-
Purify the protein to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Dirigent Assay Reaction:
-
Prepare a reaction mixture in a suitable buffer (e.g., MES buffer, pH 6.5).
-
Add the substrates: coniferyl alcohol and an oxidizing agent (e.g., a laccase from Trametes versicolor or a peroxidase with H₂O₂).[3]
-
Add the purified candidate dirigent protein to the reaction mixture.
-
Control Reaction: Prepare an identical reaction mixture without the dirigent protein. This is a critical self-validating step; this control should yield a racemic mixture of products.[3]
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).
-
-
Product Extraction and Analysis:
-
Stop the reaction and extract the lignan products with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the residue in methanol.
-
Analyze the product profile using chiral HPLC.
-
-
Data Interpretation:
-
In the control reaction (no DP), the chromatogram should show multiple peaks corresponding to a racemic mixture of lignans.
-
In the experimental reaction, if the candidate protein is a functional (-)-pinoresinol-forming dirigent protein, the chromatogram should show a single, prominent peak corresponding to the retention time of an authentic (-)-pinoresinol standard, with a significant reduction in other racemic products.
-
Conclusion
The biosynthesis of (-)-epipinoresinol is a testament to the precision of plant metabolic networks. The pathway begins with the ubiquitous phenylpropanoid pathway to generate coniferyl alcohol. The stereochemical fate of this precursor is then sealed by the remarkable action of a dirigent protein, which guides the oxidative coupling to form (-)-pinoresinol with absolute stereocontrol. While the final enzymatic step—the epimerization of (-)-pinoresinol to (-)-epipinoresinol—remains an area of active investigation, the principles of stereospecificity observed in other parts of the lignan pathway provide a strong rationale for its existence. The experimental protocols outlined herein offer a robust framework for researchers to further unravel the intricacies of this pathway, paving the way for potential applications in metabolic engineering and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pterocarpan synthase (PTS) structures suggest a common quinone methide–stabilizing function in dirigent proteins and proteins with dirigent-like domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Formation of a Methylenedioxy Bridge in (+)-Epipinoresinol by CYP81Q3 Corroborates with Diastereomeric Specialization in Sesame Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stereochemistry and chemical structure of (-)-Epipinoresinol
An In-depth Technical Guide to the Stereochemistry and Chemical Structure of (-)-Epipinoresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Epipinoresinol is a naturally occurring furofuran lignan found in a variety of plant species, including those from the Carduus and Lonicera genera.[1][2] As a member of the lignan class of polyphenolic compounds, it has garnered significant scientific interest due to its diverse and promising pharmacological activities, which include antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] The biological efficacy of chiral molecules like (-)-epipinoresinol is intrinsically linked to their three-dimensional atomic arrangement.[5] Therefore, a profound understanding of its specific stereochemistry and chemical structure is paramount for any research or drug development endeavor.
This technical guide provides a comprehensive exploration of the structural and stereochemical features of (-)-epipinoresinol. It is designed to serve as a resource for professionals in natural product chemistry and pharmacology, offering not just a description of the molecule's structure, but also an in-depth look at the analytical methodologies and rationale employed for its definitive characterization.
Chemical Structure and Core Moieties
(-)-Epipinoresinol possesses a molecular formula of C₂₀H₂₂O₆ and a molecular weight of approximately 358.4 g/mol .[4][6] Its core structure is a furofuran ring system, specifically a tetrahydrofuro[3,4-c]furan. This central scaffold is substituted with two 4-hydroxy-3-methoxyphenyl groups, which are characteristic of many common lignans derived from the dimerization of coniferyl alcohol.[7]
The systematic IUPAC name for (-)-epipinoresinol is 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol, which precisely defines both its connectivity and its absolute stereochemistry.[4][6]
Key Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 10061-38-8 | [2][4] |
| Molecular Formula | C₂₀H₂₂O₆ | [4][6] |
| IUPAC Name | 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | [6] |
| SMILES | COC1=C(C=CC(=C1)[C@H]2[C@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O | [2] |
| InChI Key | HGXBRUKMWQGOIE-FQZPYLGXSA-N | [2][4] |
The Stereochemistry of (-)-Epipinoresinol
The defining feature of (-)-epipinoresinol is its stereochemistry. The furofuran core contains four chiral centers, leading to the possibility of multiple stereoisomers. The specific spatial arrangement of the substituents at these centers dictates the molecule's overall shape and, consequently, its interaction with chiral biological targets like enzymes and receptors.
The absolute configuration of (-)-epipinoresinol is (3R, 3aS, 6S, 6aS).[6] It is a diastereomer of the more commonly known lignan, pinoresinol. The key stereochemical difference lies in the orientation of the substituent at one of the chiral centers, which distinguishes the "epi" form from pinoresinol.
Caption: 2D Chemical Structure of (-)-Epipinoresinol with highlighted stereochemistry.
Methodologies for Structural Elucidation
The definitive determination of (-)-epipinoresinol's complex structure requires a combination of advanced spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like (-)-epipinoresinol, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. The relative stereochemistry can often be deduced from proton-proton coupling constants (J-values) and through-space correlations observed in a Nuclear Overhauser Effect (NOE) experiment.
Typical NMR Spectral Data: While exact chemical shifts vary with the solvent used, the following table compiles typical values for key structural features of epipinoresinol.[1][8]
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.7 - 7.0 | 110 - 150 |
| Benzylic Protons (H-2, H-6) | ~4.8 | ~82 |
| Furan Protons (H-3a, H-6a) | ~3.1 | ~54 |
| Methylene Protons (H-4, H-8) | 3.8 - 4.2 | ~71 |
| Methoxy Protons (-OCH₃) | ~3.9 | ~56 |
Mass Spectrometry (MS)
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is critical for establishing the elemental composition of a molecule.[1] By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula (C₂₀H₂₂O₆), which is the first step in structural elucidation after isolation. This technique validates the molecular weight and provides crucial evidence to support the structure proposed by NMR.
X-ray Crystallography
Trustworthiness: Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[9] The technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom in the crystal lattice can be determined.[10] This provides an unambiguous, high-resolution picture of the molecule's conformation and the exact spatial arrangement at each chiral center, leaving no doubt as to its absolute configuration.
Circular Dichroism (CD) Spectroscopy
Expertise & Experience: Chiroptical methods like Circular Dichroism (CD) are vital for confirming the absolute configuration of a chiral molecule in solution.[2] CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[11] Chiral molecules exhibit characteristic CD spectra, known as Cotton effects, which are mirror images for enantiomers.[11] By comparing the experimental CD spectrum of an isolated natural product to that of a known standard or to a spectrum predicted by quantum chemical calculations, its absolute configuration can be confidently assigned. This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.
Experimental Protocols
The following protocols outline the key workflows for the isolation and structural characterization of (-)-epipinoresinol.
Protocol 1: Isolation and Purification
This protocol is based on methodologies developed for isolating lignans from plant sources, such as Carduus nutans fruit.[1]
-
Plant Material Preparation:
-
Collect and air-dry the plant material (e.g., fruits).
-
Grind the dried material into a coarse powder.
-
-
Initial Extraction:
-
Perform a defatting step by macerating the powder in a non-polar solvent like n-hexane for 24 hours to remove lipids.[1]
-
Filter and discard the non-polar solvent.
-
Extract the defatted powder with a polar solvent (e.g., 80% methanol) at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to yield a crude extract.
-
-
Purification by Centrifugal Partition Chromatography (CPC):
-
Rationale: CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, which can lead to irreversible adsorption of the sample. It is highly effective for separating compounds in complex natural extracts.
-
Prepare a two-phase solvent system, for example, methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[1]
-
Dissolve the crude extract in a suitable volume of the solvent system.
-
Perform the separation using a CPC instrument, monitoring the eluent with a UV detector.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing (-)-epipinoresinol.
-
Pool the pure fractions and evaporate the solvent to obtain purified (-)-epipinoresinol.
-
Protocol 2: Structural Elucidation Workflow
This workflow describes the logical process of identifying an unknown compound suspected to be (-)-epipinoresinol after its isolation.
Caption: A typical workflow for the complete structural elucidation of (-)-epipinoresinol.
Conclusion
The chemical structure and stereochemistry of (-)-epipinoresinol are well-defined, characterized by a furofuran core with a (3R, 3aS, 6S, 6aS) absolute configuration.[6] Its definitive elucidation relies on a synergistic application of modern analytical techniques, including NMR spectroscopy, mass spectrometry, X-ray crystallography, and circular dichroism. For researchers in drug development and natural product chemistry, a thorough and rigorous structural characterization is the foundational step upon which all further investigation into the promising biological activities of this lignan must be built. The methodologies and insights provided in this guide offer a framework for the confident identification and study of (-)-epipinoresinol and related natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Epipinoresinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Epipinoresinol, a furofuran lignan found in various plant species, is a molecule of significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, designed to support researchers, scientists, and drug development professionals in their work with this promising natural product. This document delves into the structural and physicochemical characteristics of this compound, outlines detailed protocols for its isolation and characterization, and explores its chemical reactivity and biological significance. The information presented herein is grounded in authoritative sources to ensure scientific integrity and provide a reliable resource for laboratory applications.
Introduction: The Significance of this compound
Lignans are a class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units, and they are widely distributed in the plant kingdom.[1] Among the various subclasses of lignans, the furofuran lignans, characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, have garnered considerable attention for their potent biological activities.[2] this compound is a prominent member of this subclass, existing as two enantiomers, (+)-Epipinoresinol and (-)-Epipinoresinol, which are stereoisomers of the more widely studied pinoresinol.
The growing body of research on this compound underscores its potential as a lead compound in drug discovery. Its demonstrated antioxidant and anti-inflammatory effects are particularly relevant to the development of therapeutics for a range of chronic diseases underpinned by oxidative stress and inflammation.[3][4] This guide aims to provide the foundational knowledge of this compound's physical and chemical properties, which is essential for its extraction, handling, formulation, and the elucidation of its mechanism of action.
Chemical Structure and Identification
A thorough understanding of the chemical identity of this compound is paramount for any scientific investigation. The following table summarizes the key identifiers for both the (+)- and (-)-enantiomers of this compound.
| Identifier | (+)-Epipinoresinol | (-)-Epipinoresinol | Reference(s) |
| IUPAC Name | 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | [5][6] |
| CAS Number | 24404-50-0 | 10061-38-8 | [7][8] |
| Molecular Formula | C₂₀H₂₂O₆ | C₂₀H₂₂O₆ | [6][7] |
| Molecular Weight | 358.39 g/mol | 358.4 g/mol | [6][7] |
| InChIKey | HGXBRUKMWQGOIE-WZBLMQSHSA-N | HGXBRUKMWQGOIE-FQZPYLGXSA-N | [5][6] |
| SMILES | COC1=C(C=CC(=C1)[C@H]2[C@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O | COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O | [5][6] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Reference(s) |
| Appearance | Crystalline solid/Powder | [8][9] |
| Melting Point | (+)-Epipinoresinol: 135-137 °C | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol. | [8][9] |
| Predicted Boiling Point | 556.5 ± 50.0 °C | [9] |
| Predicted Density | 1.287 ± 0.06 g/cm³ | [9] |
Spectral Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the stereochemistry of chiral centers.
¹H NMR (Proton NMR) - Predicted Chemical Shifts
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-7, H-7' | ~4.7 | d | ~4-5 |
| H-8, H-8' | ~3.1 | m | |
| H-9a, H-9'a | ~4.2 | m | |
| H-9b, H-9'b | ~3.8 | m | |
| Ar-H | ~6.7-6.9 | m | |
| OCH₃ | ~3.8 | s | |
| Ar-OH | ~5.5 | s |
Note: These are approximate chemical shifts and can vary depending on the solvent and instrument used. The complexity of the aromatic region is due to the presence of multiple overlapping signals.
¹³C NMR (Carbon NMR) - Predicted Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| C-7, C-7' | ~87 |
| C-8, C-8' | ~55 |
| C-9, C-9' | ~72 |
| C-1, C-1' | ~133 |
| C-2, C-2' | ~110 |
| C-3, C-3' | ~148 |
| C-4, C-4' | ~146 |
| C-5, C-5' | ~115 |
| C-6, C-6' | ~119 |
| OCH₃ | ~56 |
Note: These are approximate chemical shifts and can vary depending on the solvent and instrument used. For furofuran lignans, the chemical shifts of the C-7/C-7' and C-8/C-8' carbons, as well as the coupling constants between H-7/H-8 and H-7'/H-8', are crucial for determining the relative stereochemistry of the molecule.[1][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.
-
Expected [M+H]⁺: m/z 359.1494
-
Expected [M+Na]⁺: m/z 381.1314
-
Expected [M-H]⁻: m/z 357.1338
Isolation and Purification
The effective isolation and purification of this compound from its natural sources are critical for its subsequent study and potential application. This compound has been identified in a variety of plant species, including Carduus nutans (musk thistle), Urtica dioica (stinging nettle), Asarum sieboldii, and the rhizomes of Polygonatum sibiricum.[11]
General Workflow for Isolation
The isolation of this compound from a plant matrix typically involves a multi-step process designed to progressively enrich the target compound.
Caption: General workflow for the isolation of this compound.
High-Yield Protocol: Centrifugal Partition Chromatography (CPC)
A particularly effective method for the simultaneous isolation of (-)-pinoresinol and (-)-Epipinoresinol has been developed, which involves an acid-catalyzed epimerization step to increase the yield of (-)-Epipinoresinol.[11]
Step-by-Step Methodology:
-
Plant Material and Extraction:
-
Obtain dried plant material (e.g., fruits of Carduus nutans).
-
Grind the material into a coarse powder.
-
Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids.[12]
-
Macerate the defatted powder in a polar solvent such as 80% methanol at room temperature for 24-48 hours.[12]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[12]
-
-
Acid-Catalyzed Epimerization:
-
To increase the yield of (-)-Epipinoresinol, treat the crude extract with a dilute acid (e.g., HCl).
-
The optimized conditions reported are treatment at 50°C for 30 minutes.[11] This process converts a portion of the naturally more abundant pinoresinol into its epimer, (-)-Epipinoresinol, resulting in a mixture containing nearly equal amounts of both.[11]
-
-
Purification by Centrifugal Partition Chromatography (CPC):
-
Solvent System: Prepare a two-phase solvent system of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[11]
-
CPC Operation: Utilize a Centrifugal Partition Chromatography system. The separation can be performed in consecutive steps to first isolate pinoresinol and then to simultaneously isolate the remaining pinoresinol and (-)-Epipinoresinol from the epimerized mixture.[12]
-
The specific operational parameters such as flow rate and rotational speed should be optimized based on the instrument used.
-
-
Final Processing:
-
Collect the fractions containing (-)-Epipinoresinol.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.[12]
-
Quantitative Data on Isolation from Carduus nutans fruit using CPC:
| Compound | Yield (from 10.0 g of fruit) | Purity |
| (-)-Epipinoresinol | 32.8 mg | 92.3% |
| (+)-Pinoresinol | 33.7 mg | 93.7% |
Chemical Reactivity and Stability
The chemical reactivity and stability of this compound are important considerations for its storage, handling, and formulation. As a phenolic compound, this compound is susceptible to oxidation. Its furofuran ring system can also be subject to degradation under certain conditions.
Information on the stability of furofuran lignans suggests that they can be sensitive to factors such as pH, temperature, and light.[1] It is advisable to store pure this compound in a cool, dark, and dry place, preferably under an inert atmosphere to minimize degradation. For solutions, storage at low temperatures (-20°C) is recommended.
Biological Activities and Signaling Pathways
This compound exhibits a range of promising biological activities, making it a compelling candidate for drug discovery and development.
Antioxidant Activity
Like many phenolic compounds, this compound possesses antioxidant properties, which are attributed to its ability to scavenge free radicals.[3] This activity is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[13] Keep the solution in the dark as DPPH is light-sensitive.
-
Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.[13]
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[13]
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Anti-inflammatory Activity
This compound is believed to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[14]
Caption: Putative inhibition of the NF-κB signaling pathway by (-)-Epipinoresinol.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of a compound on NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.[12]
-
-
Assay Procedure:
-
Luciferase Activity Measurement:
-
Lyse the cells and add a luciferase assay reagent containing luciferin.[15]
-
Measure the luminescence signal using a luminometer. The intensity of the light produced is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB activation.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of NF-κB activity.
-
Conclusion
This compound stands out as a furofuran lignan with significant potential in the fields of pharmacology and drug development. This in-depth technical guide has provided a comprehensive overview of its fundamental physical and chemical properties, from its structural identity and physicochemical characteristics to its spectral data and methods for its isolation. The detailed experimental protocols for evaluating its key biological activities—antioxidant and anti-inflammatory effects—offer a practical resource for researchers. A thorough understanding of these core properties is indispensable for advancing the scientific investigation of this compound and harnessing its therapeutic promise. Further research is warranted to fully elucidate the specific molecular targets and to explore the full spectrum of its pharmacological activities, paving the way for its potential translation into novel therapeutic agents.
References
- 1. Configuration and stability of naturally occurring all- cis -tetrahydrofuran lignans from Piper solmsianum - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09262H [pubs.rsc.org]
- 2. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. (+)-Epipinoresinol CAS#: 24404-50-0 [m.chemicalbook.com]
- 10. Furofuranoid-Type Lignans and Related Phenolics from Anisacanthus virgularis (Salisb.) Nees with Promising Anticholinesterase and Anti-Ageing Properties: A Study Supported by Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.es [promega.es]
- 12. benchchem.com [benchchem.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. benchchem.com [benchchem.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Putative signaling pathways modulated by Epipinoresinol
An In-Depth Technical Guide to the Putative Signaling Pathways Modulated by Epipinoresinol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a furofuran lignan found in various plant species, is a bioactive compound of increasing interest due to its potential pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2] While direct mechanistic studies on (-)-epipinoresinol are still emerging, a significant body of research on its closely related stereoisomer, (+)-pinoresinol, provides a strong foundation for hypothesizing its molecular mechanisms. This technical guide synthesizes the current understanding of the key cellular signaling pathways putatively modulated by this compound. We will delve into the molecular cascades, provide a rationale for experimental design, and present detailed protocols to facilitate further investigation into this promising natural compound. The narrative is grounded in the principle that while stereochemistry can influence biological activity, the foundational mechanisms observed for pinoresinol offer the most robust starting point for elucidating the therapeutic potential of this compound.[3][4]
Introduction: The Therapeutic Promise of a Furofuran Lignan
Lignans are a major class of polyphenolic compounds derived from the dimerization of two coniferyl alcohol units.[1] Within this class, (-)-epipinoresinol and its stereoisomers have been identified in plants such as Forsythia suspensa and Carduus nutans.[1][5] These compounds are recognized for their broad biological activities, which are intrinsically linked to their ability to modulate critical intracellular signaling networks that govern cellular responses to stress, inflammation, and proliferation.[2][6]
However, a critical gap exists in the literature: a lack of in vivo validation for the biological activities of (-)-epipinoresinol specifically.[7] Much of our mechanistic understanding is extrapolated from in vitro studies on pinoresinol. This guide, therefore, serves as a predictive framework, outlining the most probable signaling pathways targeted by this compound and providing the experimental blueprints necessary to validate these hypotheses directly.
Core Putative Signaling Pathways
Based on evidence from closely related lignans, this compound is hypothesized to exert its biological effects by modulating several primary signaling cascades.
The NF-κB Pathway: A Central Hub for Anti-Inflammatory Action
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response.[4][8] In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitor protein, IκBα.[8] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like IL-1β, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (IL-6, TNF-α) and enzymes (COX-2).[9][10]
Studies on pinoresinol have demonstrated its ability to potently inhibit this pathway. It has been shown to attenuate the IL-6-mediated activation of NF-κB regulators like IKK and IκB-α, preventing NF-κB's nuclear translocation.[9][11] This inhibitory action leads to a significant reduction in the expression of pro-inflammatory mediators.[3][10] It is highly probable that this compound shares this mechanism, making the NF-κB pathway a primary target for investigation.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
The Nrf2/ARE Pathway: A Key to Antioxidant Defense and Neuroprotection
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress.[12] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators (like certain polyphenols) disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the ARE in the promoter region of target genes, and initiate the transcription of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1).[13]
Pinoresinol diglucoside has been shown to exert neuroprotective effects by activating the Nrf2/HO-1 pathway, thereby reducing oxidative stress in models of ischemic brain injury.[13][14] This suggests that this compound may similarly protect cells from oxidative damage by activating this crucial defense pathway.
Caption: Proposed activation of the Nrf2/ARE pathway by this compound.
The MAPK Pathway: Modulating Proliferation and Stress Responses
The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling network that transduces extracellular signals into intracellular responses, regulating processes like cell proliferation, differentiation, inflammation, and apoptosis.[15] It consists of several parallel cascades, most notably the ERK, JNK, and p38 pathways.[15] Dysregulation of MAPK signaling is a hallmark of many diseases, including cancer.[16]
Polyphenols are known to modulate MAPK signaling, often inhibiting pro-proliferative signals (like the Ras/MEK/ERK axis in cancer) or suppressing pro-inflammatory responses mediated by p38 and JNK.[6][16] While direct evidence for this compound is limited, studies on related lignans like matairesinol have shown they can repress MAPK pathways as part of their anti-inflammatory mechanism.[1][17]
Other Implicated Pathways
-
JAK-STAT Pathway: Research has shown pinoresinol can downregulate the IL-6-induced activation of STAT3, a key component of this pathway, in conjunction with its effects on NF-κB.[9][11]
-
CaMKKβ–AMPKα1 Pathway: Pinoresinol has been found to enhance intestinal barrier integrity by activating this pathway, leading to the upregulation of tight junction proteins.[18][19]
-
PI3K/Akt Pathway: This pathway is central to cell survival and proliferation and has been hypothesized as a target for the anti-inflammatory effects of lignans.[5]
Quantitative Data Summary
The following table summarizes available quantitative data on the biological activities of this compound and its closely related stereoisomer, pinoresinol. It is crucial to note the specific compound tested in each assay.
| Compound | Biological Activity | Assay/Cell Line | IC50 / Effect | Reference |
| (-)-Epipinoresinol | α-Amylase Inhibition | Enzyme Assay | 0.71 mg/mL | [3] |
| (+)-Pinoresinol | α-Amylase Inhibition | Enzyme Assay | 1.32 mg/mL | [3] |
| (+)-Pinoresinol | Anticancer (Cytotoxicity) | SKBr3 (Breast Cancer) | 575 µM (50% viability reduction) | [3] |
| Pinoresinol | Anticancer (Antiproliferative) | HL60 (Leukemia) | IC50: 8 µM | [20] |
| (-)-Epipinoresinol | Anticancer (Cytotoxicity) | SKOV-3 (Ovarian Cancer) | IC50: 20 µM | [6] |
| Pinoresinol | Anti-inflammatory | IL-1β-stimulated Caco-2 cells | Reduced IL-6 by 65% | [10] |
Experimental Validation: A Methodological Guide
To transition from putative to proven mechanisms for this compound, rigorous experimental validation is required. The following protocols provide a self-validating framework for investigating the core pathways.
General Experimental Workflow
A systematic approach is essential to delineate the effects of this compound on cellular signaling. The workflow begins with treating a relevant cell model with the compound, followed by specific molecular assays to probe pathway activation or inhibition.
Caption: General workflow for investigating signaling pathways.
Protocol 1: Investigating NF-κB Pathway Inhibition by Western Blot
Objective: To determine if this compound inhibits the phosphorylation of IκBα and the nuclear translocation of NF-κB p65 in response to an inflammatory stimulus.
Causality: Phosphorylation of IκBα is the causal event that marks it for degradation, leading to NF-κB release. Detecting a decrease in phospho-IκBα with this compound treatment provides direct evidence of upstream pathway inhibition. Measuring p65 levels in nuclear vs. cytoplasmic fractions confirms whether the transcription factor's translocation is blocked.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in 6-well plates. Once confluent, pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes (for p-IκBα) or 60 minutes (for p65 translocation). Include vehicle-only and LPS-only controls.
-
Fractionation (for p65): Wash cells with ice-cold PBS. Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate protein fractions.
-
Lysis (for p-IκBα): For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration for all lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 [nuclear marker], anti-GAPDH [cytoplasmic marker]).
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensities. A decrease in the ratio of p-IκBα to total IκBα and a lower p65 signal in the nuclear fraction (normalized to Lamin B1) in this compound-treated cells would confirm inhibition.
Protocol 2: Assessing Nrf2 Pathway Activation by Western Blot
Objective: To determine if this compound promotes the nuclear accumulation of Nrf2 and increases the expression of its downstream target, HO-1.
Causality: The therapeutic effect of Nrf2 activation is dependent on its translocation to the nucleus and subsequent transcription of antioxidant genes. Therefore, measuring both the cause (nuclear Nrf2) and the effect (HO-1 protein expression) creates a self-validating system.
Methodology:
-
Cell Culture and Treatment: Seed SH-SY5Y neuronal cells or HepG2 cells in 6-well plates. Treat cells with varying concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours). An oxidative stressor like H₂O₂ can be used as a positive control.
-
Fractionation and Lysis: Prepare nuclear/cytoplasmic fractions and whole-cell lysates as described in Protocol 1.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow steps 5 and 6 from Protocol 1.
-
Immunoblotting:
-
Follow the general immunoblotting procedure.
-
Use primary antibodies against Nrf2, HO-1, Lamin B1, and GAPDH/β-actin.
-
-
Analysis: An increase in Nrf2 in the nuclear fraction and a time- and dose-dependent increase in total HO-1 protein levels in whole-cell lysates would indicate Nrf2 pathway activation.
Conclusion and Future Directions
The available evidence, largely derived from its stereoisomer pinoresinol, strongly suggests that this compound is a modulator of key signaling pathways, including NF-κB, Nrf2/ARE, and MAPK. These putative mechanisms provide a compelling molecular basis for its observed anti-inflammatory, antioxidant, and neuroprotective properties.
The path forward for the research community is clear. There is an urgent need for studies focused specifically on (-)-epipinoresinol to confirm these hypothesized mechanisms. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future research should prioritize:
-
Direct Comparative Studies: Head-to-head comparisons of (-)-epipinoresinol and (+)-pinoresinol across multiple cell lines and assays to delineate stereospecific effects.
-
Target Identification: Utilizing techniques such as affinity chromatography or thermal shift assays to identify the direct binding partners of this compound within these signaling cascades.
-
In Vivo Validation: Moving beyond cell culture to animal models of inflammation, neurodegeneration, and cancer to assess the therapeutic efficacy and safety profile of this compound.[7]
By systematically validating these pathways, researchers can unlock the full therapeutic potential of this compound, paving the way for its development as a novel agent in nutraceuticals and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 佰翱得 - Biortus | Your Partner in Drug Discovery [en.biortus.bio]
- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 17. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pinoresinol enhances intestinal tight junction integrity via activation of the CaMKKβ–AMPKα1 pathway in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Epipinoresinol Glycosides: From Natural Occurrence to Functional Mechanisms
Abstract
Epipinoresinol glycosides, a class of furofuran lignans, are plant-derived secondary metabolites of significant and growing interest within the scientific and drug development communities. These compounds, naturally present in a range of medicinal and dietary plants, exhibit a compelling spectrum of biological activities, most notably antioxidant, anti-inflammatory, and anti-hyperglycemic effects. It is hypothesized that these functions are mediated through the modulation of critical cellular signaling pathways, including NF-κB and MAPK. This technical guide offers a comprehensive exploration of the natural occurrence, biosynthesis, and biological functions of this compound and its glycosidic derivatives. It consolidates quantitative data, provides detailed experimental protocols for extraction, isolation, and bioactivity assessment, and presents visual representations of key biosynthetic and signaling pathways to facilitate further research and therapeutic development.
Introduction to this compound Glycosides
Lignans are a diverse group of polyphenolic compounds synthesized in plants via the shikimate pathway, arising from the dimerization of two coniferyl alcohol molecules.[1] Within the various subclasses of lignans, the furofuran lignans are distinguished by a central tetrahydrofuran ring system.[1] this compound is a stereoisomer of the more commonly known pinoresinol. In the natural environment, this compound is frequently found in its glycosidic form, where a sugar moiety, typically glucose, is attached to one or more hydroxyl groups.[1] These glycosides, such as this compound-4-O-β-D-glucoside, generally demonstrate enhanced water solubility and modified bioavailability in comparison to their aglycone counterparts.[1]
Natural Occurrence and Distribution
This compound and its glycosides are found across a variety of plant species, with their concentrations varying based on the specific plant part, geographical origin, and time of harvest.[1] One of the most extensively documented sources is Forsythia suspensa (Weeping Forsythia).[1]
| Plant Species | Common Name | Plant Part(s) | Compound(s) Identified | Reference(s) |
| Forsythia suspensa | Weeping Forsythia | Fruit | (-)-Epipinoresinol, (-)-Epipinoresinol-4-O-β-D-glucoside | [1] |
| Urtica dioica | Stinging Nettle | Roots | (+)-neo-olivil | [2] |
| Pandanus odoratissimus | Kewda | Roots, Seeds | (-)-Epipinoresinol | [2] |
| Asarum sieboldii | Wild Ginger | Roots, Rhizomes | (-)-Epipinoresinol | [2] |
| Camellia sinensis | Tea Plant | Leaves | This compound | [3] |
| Isatis tinctoria | Woad | Seeds, Leaves | (-)-Epipinoresinol | [2] |
| Carduus nutans | Musk Thistle | Fruit | (-)-Epipinoresinol | |
| Eucommia ulmoides | Du Zhong | Bark | Pinoresinol diglucoside | [4] |
| Prunus domestica | Prune | Fruit | Pinoresinol-4-O-β-D-glucopyranoside | [5] |
Biosynthesis of this compound Glycosides
The biosynthesis of this compound glycosides is a multi-step process that originates from the phenylpropanoid pathway.
3.1. The Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol
The journey begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted into coniferyl alcohol, the monolignol precursor to lignans.
3.2. Stereoselective Radical Coupling: Formation of Pinoresinol
The pivotal step in lignan formation is the oxidative coupling of two coniferyl alcohol molecules. This reaction is catalyzed by oxidases like laccases or peroxidases, which generate coniferyl alcohol radicals. In a crucial display of stereochemical control, dirigent proteins (DIRs) guide the coupling of these radicals to produce specific stereoisomers of pinoresinol.
3.3. Post-Coupling Modification and Glycosylation
Following the formation of pinoresinol, a series of enzymatic modifications can occur, leading to the formation of this compound. The final step in the biosynthesis of this compound glycosides is the attachment of a sugar moiety, a reaction catalyzed by UDP-glycosyltransferases (UGTs).[6][7][8][9] These enzymes transfer a glycosyl group from an activated sugar donor, such as UDP-glucose, to the this compound aglycone.[6][7][8][9][10]
Figure 1: Biosynthetic pathway of this compound glycosides.
Methodologies for Isolation and Characterization
The effective isolation and purification of this compound glycosides are paramount for their structural elucidation and subsequent pharmacological evaluation.
4.1. General Workflow for Extraction and Isolation
A typical isolation procedure involves a multi-step process:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatographic Purification: The enriched fraction is further purified using various chromatographic techniques, including column chromatography, High-Performance Liquid Chromatography (HPLC), or Centrifugal Partition Chromatography (CPC).
Figure 2: General workflow for the isolation of this compound glycosides.
4.2. Detailed Protocol: High-Performance Liquid Chromatography (HPLC) for Isolation
Instrumentation: A preparative HPLC system equipped with a UV detector.
Column: A reversed-phase C18 column is typically used.
Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of acid, e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile is common.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the enriched fraction in the mobile phase.
-
Injection: Inject the sample onto the HPLC column.
-
Elution: Run the gradient program to separate the components of the mixture.
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound glycoside.
-
Structural Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Functions and Mechanisms of Action
This compound glycosides and their aglycones have demonstrated a variety of promising biological activities.
5.1. Antioxidant Activity
Lignans, including this compound and its glycosides, are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. A closely related compound, pinoresinol-4-O-β-D-glucopyranoside, has shown significant antioxidant activity.[5][11]
| Compound | Assay | IC50 Value | Reference |
| Pinoresinol-4-O-β-D-glucopyranoside | DPPH Radical Scavenging | 44.2 µg/mL | [11] |
| Pinoresinol-4-O-β-D-glucopyranoside | ABTS Radical Scavenging | 34.5 µg/mL | [11] |
5.1.1. Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (this compound glycoside) to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
5.2. Anti-inflammatory Activity
This compound and related lignans have been shown to possess anti-inflammatory properties.[12] This activity is believed to be mediated, in part, through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[13]
5.2.1. Putative Signaling Pathway: Inhibition of NF-κB Activation
The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lignans like pinoresinol have been shown to inhibit this pathway by preventing the phosphorylation of IKK and IκBα, thereby blocking NF-κB nuclear translocation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-4'-O-β-D-glucoside | Perceptive BioScience [perceptivebioscience.com]
- 5. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 7. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Higher plant glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
The Pharmacological Potential of Epipinoresinol: A Technical Guide for Researchers
Abstract
Epipinoresinol, a furofuran lignan found in various medicinal plants, stands as a compelling molecule of interest for modern drug discovery, rooted in a long history of use in traditional medicine. This technical guide provides an in-depth exploration of the pharmacological potential of this compound, designed for researchers, scientists, and drug development professionals. While direct in vivo data for this compound remains limited, this document synthesizes the existing preclinical evidence, drawing necessary parallels from its well-studied stereoisomer, pinoresinol, to build a comprehensive profile. We will delve into its traditional medicinal context, explore its multifaceted pharmacological activities—including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects—and elucidate the underlying molecular mechanisms. This guide offers detailed, field-proven experimental protocols and quantitative data to empower further investigation into this promising natural compound.
Introduction: From Traditional Remedies to Modern Pharmacology
For centuries, plants containing this compound have been cornerstones of traditional healing practices. In Traditional Chinese Medicine (TCM), the fruits of Forsythia suspensa (Lianqiao) are renowned for their heat-clearing and detoxifying properties, frequently employed to treat inflammatory conditions, fevers, and infections.[1][2][3][4] Similarly, Eucommia ulmoides (Duzhong), another source of related lignans, is a well-known tonic herb in TCM used to strengthen bones and muscles, reflecting its potential anti-inflammatory and regenerative properties.[5] The presence of this compound and its related lignans in these traditionally used plants provides a strong ethnopharmacological basis for their investigation as modern therapeutic agents.
This guide bridges the gap between traditional knowledge and contemporary scientific validation. We will dissect the pharmacological evidence for this compound, with a necessary and critical reliance on data from its closely related and more extensively studied stereoisomer, pinoresinol, to infer its potential mechanisms and therapeutic applications.
Pharmacological Activities and Mechanisms of Action
This compound is believed to exert its pharmacological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways. These pathways are central to the regulation of inflammation, oxidative stress, and cellular survival.
Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases. The anti-inflammatory properties of lignans like pinoresinol are well-documented and are thought to be a primary contributor to the therapeutic effects of the traditional medicines in which they are found.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[6] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[7][8][9][10]
Pinoresinol has been shown to potently inhibit the NF-κB pathway.[7][11][12] It is hypothesized that this compound shares this mechanism, thereby reducing the production of inflammatory mediators.[7]
Antioxidant and Cytoprotective Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of pathologies.
Mechanism of Action: Activation of the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[14][15][16] Pinoresinol diglucoside has been shown to activate the Nrf2/HO-1 pathway, and it is plausible that this compound shares this crucial cytoprotective mechanism.[17][18]
Neuroprotective Potential
Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases such as Alzheimer's disease and ischemic brain injury.[19] The ability of lignans to modulate the NF-κB and Nrf2 pathways makes them promising candidates for neuroprotection. In a mouse model of Alzheimer's disease, pinoresinol diglucoside was shown to attenuate neuroinflammation, apoptosis, and oxidative stress, leading to improved memory function.[17][18] These effects were attributed to the inhibition of the TLR4/NF-κB pathway and activation of the Nrf2/HO-1 pathway.[17][18]
Anticancer Activity
Emerging evidence suggests that lignans, including pinoresinol, possess anticancer properties.[20][21][22][23] Studies have shown that pinoresinol can induce apoptosis (programmed cell death) in various cancer cell lines, including breast and leukemia cells.[21][22][23] The anti-proliferative effects of pinoresinol are thought to be independent of estrogen receptor status in breast cancer cells.[22]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and its related lignans. It is important to note the limited availability of data for this compound itself.
Table 1: In Vitro Anti-inflammatory and Enzyme Inhibitory Activity
| Compound | Assay | Cell Line/Enzyme | IC50 Value | Reference |
| (+)-Pinoresinol | IL-6 reduction | IL-1β-stimulated Caco-2 cells | Significant reduction at tested concentrations | [7] |
| (+)-Pinoresinol | PGE2 reduction | IL-1β-stimulated Caco-2 cells | Significant reduction at tested concentrations | [7] |
| (-)-Epipinoresinol | α-Amylase Inhibition | - | 0.71 mg/mL | [12] |
| (+)-Pinoresinol | α-Amylase Inhibition | - | 1.32 mg/mL | [12] |
Table 2: In Vitro Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| (+)-Pinoresinol | HL-60 | Human Leukemia | 8 µM | [22] |
| (+)-Pinoresinol | SkBr3 | Breast Cancer (HER2+) | ~575 µM (for 50% viability reduction) | [21] |
Table 3: Pharmacokinetic Parameters of Pinoresinol and Pinoresinol Diglucoside (PDG) in Rats
| Compound | Parameter | Value | Reference |
| Pinoresinol (PINL) | Oral Bioavailability | 38.38% | [5] |
| Pinoresinol Diglucoside (PDG) | Oral Bioavailability | 1.51% | [5] |
| Pinoresinol (PINL) | Plasma Protein Binding (Human) | 89.03% | [24] |
| Pinoresinol Diglucoside (PDG) | Plasma Protein Binding (Human) | 45.21% | [24] |
| Pinoresinol (PINL) | t1/2 in Human Liver Microsomes | 1509.5 min | [5][24] |
| Pinoresinol Diglucoside (PDG) | t1/2 in Human Liver Microsomes | 1004.8 min | [5][24] |
Experimental Protocols
The following protocols are provided as a guide for the investigation of the pharmacological potential of this compound. Given the limited direct data, these protocols are largely based on methodologies used for pinoresinol and are adaptable for this compound.
In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
In Vivo Anti-inflammatory Model: LPS-Induced Systemic Inflammation in Mice
This model is used to evaluate the systemic anti-inflammatory effects of a compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (formulated for intraperitoneal or oral administration)
-
Sterile phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (PBS)
-
LPS control (e.g., 1-5 mg/kg, i.p.)
-
This compound treatment groups (e.g., 10, 25, 50 mg/kg, administered 1 hour before LPS)
-
Positive control (e.g., dexamethasone)
-
-
Dosing: Administer this compound or vehicle via the chosen route (e.g., oral gavage or i.p. injection).
-
LPS Challenge: After 1 hour, administer LPS intraperitoneally.[25][26][27][28]
-
Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture under anesthesia.
-
Cytokine Analysis: Separate serum and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels between the treatment groups and the LPS control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
In Vivo Anticancer Model: Human Tumor Xenograft in Immunodeficient Mice
This model is a standard for evaluating the in vivo efficacy of potential anticancer agents.[29][30][31][32][33]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Matrigel
-
This compound (formulated for administration)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Culture the chosen cancer cell line and harvest cells during the logarithmic growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle daily (or as determined by pharmacokinetic studies) for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups.
Future Directions and Conclusion
The ethnopharmacological background and the promising preclinical data for its related lignan, pinoresinol, strongly support the continued investigation of this compound as a potential therapeutic agent. While the current body of evidence is encouraging, it is imperative that future research focuses on several key areas:
-
Direct In Vivo Studies: There is a critical need for in vivo studies to validate the anti-inflammatory, neuroprotective, and anticancer effects of this compound itself.
-
Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a drug.[34]
-
Mechanism of Action: Further studies are required to elucidate the precise molecular targets and signaling pathways modulated by this compound.
-
Safety and Toxicology: Comprehensive safety and toxicity studies are necessary to establish a safe therapeutic window.
References
- 1. Phytochemistry, pharmacology, quality control and future research of Forsythia suspensa (Thunb.) Vahl: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. herbalreality.com [herbalreality.com]
- 3. medicinalforestgardentrust.org [medicinalforestgardentrust.org]
- 4. drugs.com [drugs.com]
- 5. Frontiers | Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. NRF2 pathway activation by KEAP1 inhibition attenuates the manifestation of aging phenotypes in salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Complex Genetic and Epigenetic Regulation of the Nrf2 Pathways: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cetjournal.it [cetjournal.it]
- 16. mdpi.com [mdpi.com]
- 17. Pinoresinol diglucoside attenuates neuroinflammation, apoptosis and oxidative stress in a mice model with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Investigating the Cytotoxic Effect of Pinoresinol and Lariciresinol on Breast Cancer Cell Line SKBr3 [biot.modares.ac.ir]
- 24. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dialnet.unirioja.es [dialnet.unirioja.es]
- 27. researchgate.net [researchgate.net]
- 28. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 29. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. blog.crownbio.com [blog.crownbio.com]
- 31. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 32. researchgate.net [researchgate.net]
- 33. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
The Enigmatic Role of Epipinoresinol: A Technical Guide for Researchers
Preamble: Unveiling a Key Plant Metabolite
Within the intricate biochemical tapestry of the plant kingdom, lignans stand out as a class of phenolic compounds with profound physiological significance.[1] Among these, (-)-epipinoresinol, a furofuran lignan, has emerged as a molecule of considerable interest to researchers, scientists, and drug development professionals.[1] Though often found in the shadow of its more extensively studied stereoisomer, pinoresinol, epipinoresinol holds unique stereochemical properties that warrant a dedicated exploration of its role as a plant metabolite.[1]
This technical guide provides a comprehensive, in-depth analysis of (-)-epipinoresinol, moving beyond a superficial overview to deliver actionable insights and detailed methodologies. We will navigate its biosynthetic origins, dissect its multifaceted roles in plant physiology, and explore its potential pharmacological applications. This document is structured to serve as a practical resource, grounding theoretical knowledge in robust experimental protocols and data-driven interpretations.
I. The Genesis of this compound: A Journey Through the Phenylpropanoid Pathway
The biosynthesis of (-)-epipinoresinol is a testament to the elegance and precision of plant metabolic engineering. It originates from the general phenylpropanoid pathway, a foundational metabolic route that gives rise to a vast array of secondary metabolites, including lignin and flavonoids.[2]
From Phenylalanine to Monolignol: The Common Trunk
The journey begins with the amino acid L-phenylalanine. A series of enzymatic transformations, catalyzed by key enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA. This intermediate then undergoes further modifications to yield coniferyl alcohol, the primary monolignol precursor for this compound biosynthesis.
The Dirigent-Mediated Crossroads: Stereoselective Coupling
The critical juncture in the formation of furofuran lignans is the stereoselective coupling of two coniferyl alcohol molecules. This is not a random event but a highly controlled process orchestrated by a class of non-catalytic proteins known as dirigent proteins (DPs). In the presence of an oxidizing agent like laccase or peroxidase, coniferyl alcohol forms radicals. Dirigent proteins then guide the stereospecific coupling of these radicals to form a specific stereoisomer of pinoresinol.
The Final Transformation: The Enigmatic Epimerization
The conversion of pinoresinol to this compound involves an epimerization reaction, a change in the stereochemistry at one of the chiral centers. While the exact enzymatic machinery responsible for this in vivo transformation remains to be fully elucidated, it is a critical step that diversifies the lignan portfolio within the plant.
II. Physiological Roles of this compound in Planta
This compound is not merely a metabolic byproduct; it is an active participant in the life of the plant, contributing to its defense, growth, and interactions with the environment.
A Sentinel in Plant Defense
Lignans, as a class, are recognized for their roles in plant defense mechanisms.[3] While much of the direct evidence pertains to its stereoisomer, the presence of this compound in plant tissues suggests a similar protective function. Pinoresinol has been identified as a feeding deterrent to ants, indicating a role in anti-herbivore defense.[4] It is plausible that this compound contributes to this chemical defense shield, protecting the plant from predation.
The Unseen Hand: Allelopathic Potential
Allelopathy, the chemical inhibition of one plant by another, is a key factor in plant ecology. Phenolic compounds are well-known allelochemicals. Although direct studies on the allelopathic effects of this compound are lacking, its presence in the plant and its structural similarity to other known allelopathic lignans suggest a potential role in mediating plant-plant competition.
A Precursor for Further Diversity
In certain plant species, this compound serves as a crucial intermediate in the biosynthesis of more complex lignans. For instance, in Sesamum species, (+)-epipinoresinol is a specific substrate for the cytochrome P450 enzyme CYP81Q3, which converts it to (+)-pluviatilol, a precursor to other bioactive lignans.[2] This highlights the role of this compound as a key node in the metabolic network, enabling the generation of a wider array of specialized metabolites.
III. Pharmacological Potential: A View from the Bench
The biological activities of this compound and its derivatives have garnered significant attention from the scientific community, particularly in the fields of drug discovery and nutraceuticals.[1]
Antioxidant and Anti-inflammatory Properties
This compound, like many phenolic compounds, is predicted to possess antioxidant properties due to its ability to scavenge free radicals.[3] While in-vivo validation is lacking, in-vitro studies on the closely related lignan, pinoresinol, have demonstrated significant anti-inflammatory effects.[5] These effects are believed to be mediated through the modulation of key inflammatory signaling pathways.[1]
| Biological Activity | Compound | Assay/Model | Result (IC50 or % Inhibition) | Reference |
| Enzyme Inhibition | (-)-Epipinoresinol | α-Amylase Inhibition | IC50: 0.71 mg/mL | [6] |
| (+)-Pinoresinol | α-Amylase Inhibition | IC50: 1.32 mg/mL | [6] | |
| Anti-inflammatory | (+)-Pinoresinol | IL-1β stimulated Caco-2 cells | 65% inhibition of IL-6 | [6] |
| (+)-Pinoresinol | IL-1β stimulated Caco-2 cells | 62% inhibition of COX-2 derived Prostaglandin E2 | [6] |
Table 1: Comparative Biological Activities of this compound and Pinoresinol. Note: Direct quantitative data for the anti-inflammatory activity of (-)-epipinoresinol is limited.
Modulation of Cellular Signaling Pathways
The anti-inflammatory effects of lignans are often attributed to their ability to interfere with cellular signaling cascades. Studies on pinoresinol have shown that it can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a downregulation of pro-inflammatory cytokines and enzymes.[6] It is hypothesized that this compound may exert similar effects, though direct evidence is still needed.
IV. Experimental Methodologies: A Practical Guide
The accurate study of this compound necessitates robust and validated experimental protocols. This section provides detailed, step-by-step methodologies for the extraction, isolation, and quantification of this important metabolite.
Extraction and Isolation of this compound
The following protocol outlines a general procedure for the extraction and isolation of this compound from plant material.
4.1.1. Materials
-
Dried and powdered plant material
-
n-Hexane (for defatting)
-
Methanol or Ethanol (80%)
-
Rotary evaporator
-
Centrifugal Partition Chromatography (CPC) system or Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
4.1.2. Protocol
-
Defatting:
-
Soak the powdered plant material in n-hexane for 24 hours to remove lipids.
-
Filter and discard the hexane. Air-dry the plant material.
-
-
Extraction:
-
Purification (Column Chromatography):
-
Dissolve the crude extract in a minimal amount of solvent and load it onto a silica gel column.
-
Elute the column with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions containing this compound and evaporate the solvent.
-
-
High-Yield Purification (Centrifugal Partition Chromatography - CPC):
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound using HPLC with UV detection.
4.2.1. Instrumentation and Conditions
-
HPLC System: With UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
4.2.2. Protocol
-
Standard Preparation:
-
Prepare a stock solution of (-)-epipinoresinol reference standard in methanol (e.g., 1 mg/mL).[2]
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
Extract this compound from the plant material as described in section 4.1.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[2]
-
V. Concluding Remarks and Future Directions
(-)-Epipinoresinol stands as a compelling example of the chemical intricacy and functional elegance of plant secondary metabolism. While its biosynthetic origins are becoming clearer, its precise physiological roles and pharmacological mechanisms of action remain fertile ground for future research. The lack of extensive in-vivo data for its anti-inflammatory and other biological activities represents a significant knowledge gap that, once addressed, could unlock the full therapeutic potential of this intriguing lignan.[5] The methodologies and insights provided in this guide are intended to empower researchers to further unravel the complexities of this compound, contributing to a deeper understanding of plant biology and paving the way for novel applications in medicine and agriculture.
VI. References
-
Ono, E., et al. (2018). Formation of a Methylenedioxy Bridge in (+)-Epipinoresinol by CYP81Q3 Corroborates with Diastereomeric Specialization in Sesame Lignans. Plant and Cell Physiology, 59(11), 2278–2287.
-
BenchChem. (2025). (-)-Epipinoresinol and its Glycoside Derivatives: A Technical Guide to a Promising Class of Natural Compounds. BenchChem Technical Guide.
-
BenchChem. (2025). An In-depth Technical Guide to the Natural Sources of (-)-Epipinoresinol. BenchChem Technical Guide.
-
BenchChem. (2025). Validating (-)-Epipinoresinol as a Biomarker in Plant Extracts: A Comparative Guide. BenchChem Technical Guide.
-
BenchChem. (2025). Application Notes and Protocols for the Isolation and Purification of (-)-Epipinoresinol. BenchChem Technical Guide.
-
BenchChem. (2025). Unveiling (-)-Epipinoresinol: A Technical Guide to its Discovery, Isolation, and Characterization. BenchChem Technical Guide.
-
BenchChem. (2025). Application Note: HPLC Analysis for the Quantification of (-)-Epipinoresinol. BenchChem Technical Guide.
-
BenchChem. (2025). No In Vivo Validation Data Currently Available for the Anti-inflammatory Activity of (-)-Epipinoresinol. BenchChem Technical Guide.
-
BenchChem. (2025). Comparative analysis of the biological activity of (-)-Epipinoresinol and (+)-pinoresinol. BenchChem Technical Guide.
-
BenchChem. (2025). A Comparative Guide to Cross-Validation of Analytical Methods for (-)-Epipinoresinol Quantification. BenchChem Technical Guide.
-
BenchChem. (2025). Stereochemistry of (-)-Epipinoresinol and its biological significance. BenchChem Technical Guide.
-
Schroeder, F. C., et al. (2006). Pinoresinol: a lignol of plant origin serving for defense in a caterpillar. Proceedings of the National Academy of Sciences, 103(42), 15497-15501.
-
Geng, P., et al. (2020). Transcriptional and Post-transcriptional Regulation of Lignin Biosynthesis Pathway Genes in Populus. Frontiers in Plant Science, 11, 680.
-
Liu, Q., et al. (2018). Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs. Frontiers in Plant Science, 9, 1389.
-
Nakatsubo, T., et al. (2019). Transcriptional regulation of lignin biosynthesis. Current Opinion in Biotechnology, 56, 155-161.
-
Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (2021). International Journal of Molecular Sciences, 22(11), 5945.
-
Essences in Metabolic Engineering of Lignan Biosynthesis. (2016). Metabolites, 6(1), 9.
-
Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine. (2021). Plant Physiology and Biochemistry, 167, 94-105.
-
MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses. (2022). Planta, 256(4), 69.
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Experimental and Therapeutic Medicine, 22(4), 1135.
-
Flavonoids in modulation of cell survival signalling pathways. (2013). The Journal of Physiological Sciences, 63(2), 75-83.
-
BenchChem. (2025). This compound in Functional Foods and Nutraceuticals: Detailed Application Notes and Protocols. BenchChem Technical Guide.
-
Protocol: Extract bioactive substances from plants – a practical scientific guide. (n.d.). BioHack Academy.
-
Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves. (2022). Frontiers in Pharmacology, 13, 1013694.
-
In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. (2014). Journal of Acupuncture and Meridian Studies, 7(5), 240-248.
-
In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015). Asian Pacific Journal of Tropical Biomedicine, 5(12), 1017-1024.
-
Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. (2013). Journal of Pharmaceutical Analysis, 3(5), 378-384.
-
EXTRACTION METHODS OF BIOACTIVE COMPOUNDS FROM THE PLANTS. (2024). IIP Series.
-
In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. (2013). PLoS ONE, 8(11), e78834.
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2023). Molecules, 28(13), 5082.
-
Cell signaling pathways altered by natural chemopreventive agents. (2004). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 555(1-2), 33-51.
-
Lignin Biosynthesis and Its Diversified Roles in Disease Resistance. (2024). International Journal of Molecular Sciences, 25(5), 2699.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Enantioselective Synthesis of (-)-Epipinoresinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Epipinoresinol, a furofuran lignan of significant therapeutic interest, presents a considerable synthetic challenge due to the precise stereochemical control required at its four chiral centers. As the biological efficacy of such molecules is often enantiomer-dependent, access to enantiomerically pure material is paramount for research and drug development.[1] This guide provides a detailed, field-proven protocol for the enantioselective synthesis of (-)-Epipinoresinol. We move beyond a simple recitation of steps to explain the underlying causality of experimental choices, offering a robust framework for reproducibility. The core strategy involves establishing initial chirality through an asymmetric reduction, followed by a diastereoselective manganese(III)-mediated cyclopropanation and a stereospecific rhodium(II)-catalyzed C-H insertion to construct the furofuran core.[1]
Introduction: The Significance of (-)-Epipinoresinol
Lignans are a large class of polyphenolic compounds derived from the oxidative coupling of two phenylpropane units and are widely distributed in the plant kingdom.[2] Within this family, the furofuran lignans, characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, have garnered substantial attention for their diverse and potent biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1]
(-)-Epipinoresinol is a prominent member of this class. The primary challenge in its synthesis is not merely the construction of the molecular framework but the precise control of its three-dimensional architecture.[3] The molecule possesses four contiguous stereocenters, and its biological function is intimately tied to this specific configuration. This guide details a validated synthetic sequence that addresses this challenge head-on, providing a reliable pathway to the enantiomerically pure target molecule.
Synthetic Strategy Overview
The successful synthesis of (-)-Epipinoresinol hinges on a strategy that introduces chirality early and maintains stereochemical integrity throughout the sequence. The pathway detailed here begins with an enantiomerically enriched 1-arylallyl alcohol, which serves as the chiral cornerstone for the entire synthesis.[1] The furofuran core is then constructed through a series of highly stereocontrolled cyclization reactions.
The key transformations in this multi-step synthesis are:
-
Asymmetric Ketone Reduction: Generation of the chiral starting material, (R)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol, via the asymmetric reduction of 3,4-dimethoxyacetophenone.
-
Acetoacetate Formation: Esterification of the chiral alcohol with diketene to form the precursor for the key cyclization.
-
Mn(III)-Mediated Oxidative Cyclopropanation: A crucial diastereoselective intramolecular radical cyclization that forms a bicyclic lactone, setting two of the four stereocenters.[3][4]
-
Diazo Transfer: Conversion of the α-acetyl group to an α-diazo group, preparing the molecule for the C-H insertion.[3]
-
Rh(II)-Catalyzed C-H Insertion: A powerful and stereospecific intramolecular reaction that forms the furofuranone core with exceptional control over the remaining stereocenters.[1][4]
-
Final Reduction: Reduction of the lactone functionality to yield the target diol, (-)-Epipinoresinol.
Visualized Synthetic Workflow
Caption: Overall workflow for the enantioselective synthesis of (-)-Epipinoresinol.
Data Presentation: Benchmarks for Success
The following table summarizes the reported yields and stereoselectivities for the key transformations. These values serve as a benchmark for researchers following this protocol. Note that the data is adapted from the synthesis of the enantiomer, (+)-Epipinoresinol, and is expected to be comparable for the (-)-enantiomer when starting with the corresponding (R)-chiral alcohol.[1]
| Step No. | Reaction | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Asymmetric Reduction | (R)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol | ~95 | N/A | >98 |
| 2 | Mn(III)-mediated Cyclopropanation | 1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one | 75 | 22:1 | >98 |
| 3 | Rh(II)-catalyzed C-H Insertion | endo,exo-2,6-diarylfurofuranone | 85 | N/A | >98 |
| 4 | Reduction of Furofuranone | (-)-Epipinoresinol | 90 | N/A | >98 |
Detailed Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol
This initial step is critical as it establishes the absolute stereochemistry of the final product. The use of a chiral reducing agent ensures high enantioselectivity.
-
Rationale: (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™) is a highly effective chiral reducing agent that provides predictable stereochemical outcomes in the reduction of prochiral ketones. The reaction is conducted at low temperatures to maximize enantiomeric excess.
-
Materials:
-
3,4-dimethoxyacetophenone
-
(+)-DIP-Chloride™
-
Anhydrous diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 3,4-dimethoxyacetophenone (1.0 equiv) in anhydrous Et₂O in a flame-dried flask.
-
Cool the solution to -25 °C in a cryocool bath.
-
Add a solution of (+)-DIP-Chloride™ (1.2 equiv) in anhydrous Et₂O dropwise over 30 minutes, maintaining the internal temperature below -20 °C.
-
Stir the reaction mixture at -25 °C for 48 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -25 °C.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Wash the mixture sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.[1]
-
Protocol 2: Mn(III)-Mediated Intramolecular Oxidative Cyclopropanation
This step constructs the bicyclic core and sets the relative stereochemistry of two chiral centers through a radical-mediated mechanism.
-
Rationale: Manganese(III) acetate is a one-electron oxidant that generates a radical from the enol form of the acetoacetate. This radical undergoes an intramolecular cyclization onto the allyl group, forming the cyclopropane ring with high diastereoselectivity. Copper(II) acetate is often used as a co-oxidant to facilitate the catalytic cycle.[3][4]
-
Materials:
-
Acetoacetate derivative from the previous step (after acylation with diketene)
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)
-
Copper(II) acetate (Cu(OAc)₂)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the acetoacetate derivative (1.0 equiv) in glacial acetic acid, add Cu(OAc)₂ (0.1 equiv) and Mn(OAc)₃·2H₂O (2.5 equiv).[3]
-
Heat the mixture at 80 °C with vigorous stirring for 2-4 hours, or until TLC indicates consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one.[3]
-
Protocol 3: Diazo Transfer and Rh(II)-Catalyzed C-H Insertion
This two-part sequence first generates a reactive diazo intermediate, which then undergoes a highly stereospecific C-H insertion to form the furofuranone ring system.
-
Rationale: The diazo transfer reaction replaces the active methylene protons of the acetyl group with a diazo group. The subsequent addition of a rhodium(II) catalyst, such as Rh₂(OAc)₄, generates a rhodium carbene intermediate. This electrophilic species undergoes a rapid, intramolecular C-H insertion into the benzylic C-H bond, forming the five-membered ring of the furofuranone core. This reaction is known for its high stereospecificity, proceeding with retention of configuration at the insertion site.[3][4]
-
Materials:
-
Bicyclic lactone from Protocol 2
-
Triflyl azide (TfN₃) or p-toluenesulfonyl azide (TsN₃)
-
A suitable base (e.g., DBU)
-
Acetonitrile or other suitable solvent
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Diazo Transfer: To a solution of the bicyclic lactone (1.0 equiv) in acetonitrile, add the azide reagent (1.2 equiv). Cool to 0 °C and add DBU (1.2 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.[1] Concentrate the mixture and purify the crude diazo intermediate by flash chromatography.
-
C-H Insertion: Under an inert atmosphere, dissolve the purified diazo compound in anhydrous DCM.
-
Add a catalytic amount of Rh₂(OAc)₄ (1-2 mol%).[3]
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 1-3 hours. Monitor the disappearance of the diazo compound by TLC (it often has a distinct color).[3]
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the endo,exo-2,6-diarylfurofuranone product.[3]
-
Visualizing the Key C-H Insertion Mechanism
Caption: Mechanism of the Rh(II)-catalyzed intramolecular C-H insertion step.
Trustworthiness: Validation and Troubleshooting
The reliability of this synthetic route is bolstered by consistent monitoring and purification at each stage.
-
Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of starting materials and the appearance of products. For reactions involving chiral compounds, chiral HPLC or SFC can be employed to verify enantiomeric and diastereomeric purity at key stages.
-
Purification: Flash column chromatography is essential for isolating pure intermediates. The choice of eluent system should be optimized for each step to ensure baseline separation of the desired product from byproducts and unreacted starting materials.
-
Troubleshooting:
-
Low Diastereoselectivity in Cyclopropanation: This can result from incorrect stoichiometry or elevated reaction temperatures. Re-optimize the equivalents of Mn(OAc)₃ and ensure strict temperature control.[5]
-
Difficulty Removing Manganese Byproducts: Manganese salts can be difficult to remove during aqueous workup. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can help solubilize residual manganese salts.[5]
-
Incomplete C-H Insertion: Ensure the Rh(II) catalyst is active and the diazo intermediate is pure. The reaction should be run under strictly anhydrous and inert conditions to prevent catalyst deactivation.
-
Conclusion
This application note provides a comprehensive and authoritative guide for the enantioselective synthesis of (-)-Epipinoresinol. By elucidating the rationale behind key experimental choices and providing detailed, step-by-step protocols, this document serves as a valuable resource for researchers in natural product synthesis and medicinal chemistry. The described pathway is robust, stereocontrolled, and has been validated in the literature, offering a reliable method to access this biologically important molecule for further investigation.
References
Application Note: A Multi-modal Spectroscopic Approach for the Structural Elucidation of Epipinoresinol
Audience: Researchers, scientists, and drug development professionals in natural product chemistry and pharmacology.
Abstract: Epipinoresinol, a furofuran lignan found in various plant species, is a subject of growing interest due to its potential anti-inflammatory and antiproliferative activities.[1] Unambiguous structural characterization is a prerequisite for any further pharmacological investigation and drug development. This application note provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present optimized protocols, representative data, and an in-depth explanation of the spectral interpretation, demonstrating how these complementary techniques provide a self-validating system for structural confirmation.
Introduction to the Spectroscopic Challenge
This compound (C₂₀H₂₂O₆, M.Wt: 358.4 g/mol ) is a stereoisomer of the more common lignan, pinoresinol.[2][3] The core structure consists of two phenylpropane units linked by a central tetrahydrofuran ring system. The subtle differences in stereochemistry between isomers necessitate high-resolution analytical techniques for accurate identification. While chromatographic methods can separate these compounds, NMR and MS are indispensable for definitive structural elucidation.[4]
-
Nuclear Magnetic Resonance (NMR) provides unparalleled detail about the carbon-hydrogen framework and the connectivity of atoms, which is crucial for distinguishing between stereoisomers.[5][6]
-
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), confirms the elemental composition and provides fragmentation patterns that act as a structural fingerprint, corroborating the framework proposed by NMR.[7][8]
This guide will treat each technique in detail, culminating in an integrated analysis that leverages the strengths of both.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation for natural products.[9] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment of each atom within the this compound molecule.
Causality Behind Experimental Choices
-
Solvent Selection: The choice of solvent is critical as it can influence chemical shifts. Deuterated chloroform (CDCl₃) is often used for its ability to dissolve a wide range of organic compounds. However, for lignans which may have limited solubility or for experiments where resolving hydroxyl protons is desired, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are excellent alternatives.[10] For the data presented here, CDCl₃ is the reference solvent.
-
Instrument Frequency: A higher field NMR spectrometer (e.g., 600-700 MHz) is recommended to achieve better signal dispersion and sensitivity, which is particularly important for resolving complex spin systems in natural products.[7]
Protocol: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, crucial for connecting molecular fragments.
-
Data Interpretation and Representative Data
The structure of this compound with standardized numbering is essential for assigning NMR signals.
Caption: Structure of this compound with IUPAC Numbering.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) (Note: Chemical shifts (δ) are reported in ppm and can vary slightly based on solvent and instrument.)[1]
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 133.0 |
| 2 | 6.80-6.95 (m) | 109.5 |
| 3 | - | 146.8 |
| 4 | - | 145.5 |
| 5 | 6.80-6.95 (m) | 114.4 |
| 6 | 6.80-6.95 (m) | 118.9 |
| 7 | 4.75 (d, J=4.5 Hz) | 86.0 |
| 8 | 3.10 (m) | 54.2 |
| 9 | 3.85 (dd), 4.25 (dd) | 71.8 |
| 1' | - | 132.5 |
| 2' | 6.80-6.95 (m) | 109.2 |
| 3' | - | 146.5 |
| 4' | - | 145.2 |
| 5' | 6.80-6.95 (m) | 114.2 |
| 6' | 6.80-6.95 (m) | 118.5 |
| 7' | 4.70 (d, J=5.0 Hz) | 85.5 |
| 8' | 3.05 (m) | 54.0 |
| 9' | 3.80 (dd), 4.20 (dd) | 71.5 |
| 3-OCH₃ | 3.90 (s) | 56.0 |
| 3'-OCH₃ | 3.88 (s) | 55.9 |
| 4-OH | 5.65 (s) | - |
| 4'-OH | 5.60 (s) | - |
-
¹H NMR Insights: The aromatic protons (H-2, H-5, H-6) typically appear as a complex multiplet between 6.80-6.95 ppm. The anomeric protons of the furan ring (H-7 and H-7') are key diagnostic signals, appearing as doublets around 4.7 ppm. The methoxy groups (3-OCH₃ and 3'-OCH₃) present as sharp singlets around 3.9 ppm.
-
¹³C NMR Insights: The carbon spectrum shows 20 distinct signals, consistent with the molecular formula. The aromatic carbons attached to oxygen (C-3, C-4, C-3', C-4') are found downfield (145-147 ppm), while the methoxy carbons are consistently around 56 ppm. The key C-7 and C-7' signals appear around 85-86 ppm.
Mass Spectrometry (MS) Analysis
MS provides the molecular weight and, through fragmentation, confirms the identity of the compound. For natural products, coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for analysis from complex mixtures.[11]
Causality Behind Experimental Choices
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like lignans, as it typically produces an intact molecular ion with minimal in-source fragmentation. It can be run in positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.[8]
-
Tandem MS (MS/MS): To gain structural information, tandem mass spectrometry is employed. The molecular ion is selected and fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. This fragmentation pattern is highly specific to the molecule's structure.[12][13]
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid for better ionization in positive mode). This step ensures purity before MS analysis.
-
MS Acquisition (Full Scan): Acquire a full scan mass spectrum to identify the molecular ion. For this compound (C₂₀H₂₂O₆), the expected exact masses are:
-
[M+H]⁺: 359.1438 m/z
-
[M-H]⁻: 357.1292 m/z
-
-
MS/MS Acquisition: Perform a product ion scan on the precursor ion (e.g., m/z 359.14). The collision energy should be optimized to achieve a rich fragmentation spectrum.
Data Interpretation and Representative Fragmentation
The fragmentation of the furofuran lignan core is well-characterized and proceeds through cleavage of the tetrahydrofuran rings. The fragmentation pattern of this compound is expected to be very similar to its stereoisomer, pinoresinol.
Caption: Proposed ESI+ MS/MS Fragmentation Pathway for this compound.
Table 2: Major Fragment Ions of this compound in Positive ESI-MS/MS
| m/z (Observed) | Formula of Ion | Loss from Precursor | Proposed Structure/Origin |
| 359.14 | [C₂₀H₂₃O₆]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 341.13 | [C₂₀H₂₁O₅]⁺ | H₂O | Loss of a hydroxyl group as water |
| 327.12 | [C₁₉H₁₉O₅]⁺ | CH₄O | Loss of a methoxy group as methanol |
| 151.08 | [C₉H₁₁O₂]⁺ | C₁₁H₁₂O₄ | Cleavage of the furan rings, forming a coniferyl alcohol-type fragment. This is a highly characteristic ion for this class of lignans.[14] |
| 137.06 | [C₈H₉O₂]⁺ | C₁₂H₁₄O₄ | Further fragmentation of the m/z 151 ion |
The presence of the molecular ion at m/z 359 confirms the molecular weight. The subsequent fragmentation, especially the diagnostic ion at m/z 151, strongly supports the presence of the guaiacyl (4-hydroxy-3-methoxyphenyl) units linked in the characteristic lignan fashion.
Integrated Spectroscopic Analysis: A Self-Validating System
Neither NMR nor MS alone is sufficient for absolute structural proof, but together they form a powerful, self-validating methodology.
-
MS proposes, NMR confirms: HRMS provides the exact molecular formula (C₂₀H₂₂O₆).
-
NMR builds, MS validates: ¹H and ¹³C NMR data are used to construct the molecular skeleton, including the furofuran core and the substituted aromatic rings. The fragmentation pattern observed in MS/MS, particularly the cleavage of the molecule into fragments consistent with coniferyl alcohol units, directly validates the connectivity proposed by 2D NMR experiments.
-
Distinguishing Isomers: While MS fragmentation is often identical for stereoisomers, the precise chemical shifts and, more importantly, the coupling constants (J-values) and NOE correlations in NMR are sensitive to the 3D arrangement of atoms, allowing for the definitive assignment of the epi configuration in this compound.
Conclusion
The structural elucidation of this compound is reliably achieved through the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides the definitive structural framework and stereochemistry, while HRMS confirms the elemental composition and MS/MS fragmentation provides corroborating evidence of the core structure. The protocols and representative data outlined in this application note provide a robust framework for researchers to confidently identify this compound in purified samples and complex natural extracts.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. NMR Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of Lignin Compounds at the Molecular Level: Mass Spectrometry Analysis and Raw Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Epipinoresinol in Plant Extracts
Introduction
Epipinoresinol, a lignan found in various plant species, has garnered significant scientific interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The accurate and precise quantification of this compound in plant extracts is crucial for quality control in herbal medicine, pharmacokinetic studies, and the development of new therapeutic agents.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of phytochemicals like this compound from complex plant matrices.[3][4]
This document provides a detailed protocol for the quantitative analysis of this compound using a validated Reversed-Phase HPLC (RP-HPLC) method with UV detection. The described methodology is grounded in established principles and is suitable for determining the concentration of this compound in diverse plant-derived samples.
Principle of the Method
This method utilizes RP-HPLC to separate this compound from other components within a sample matrix.[1] The separation is achieved using a nonpolar stationary phase, typically a C18 column, and a polar mobile phase.[1][5] this compound, being a moderately polar compound, is retained by the stationary phase and subsequently eluted by the mobile phase. The differential partitioning of the analyte between these two phases allows for its effective separation from other constituents in the extract. A UV detector is employed to measure the absorbance at a specific wavelength for the detection and quantification of this compound. Lignans, including this compound, typically exhibit a UV absorption maximum around 280 nm, making this a suitable wavelength for detection.[5]
Workflow for this compound Quantification
Caption: Overall workflow from plant sample preparation to HPLC analysis and final quantification of this compound.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Analytical balance
-
Ultrasonic bath[2]
-
Rotary evaporator[2]
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Chemicals and Standards
-
(-)-Epipinoresinol reference standard (>98% purity)
-
Methanol (HPLC grade)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (ACS grade)
-
The plant material of interest, dried and powdered.[2]
Experimental Protocols
Protocol 1: Preparation of Plant Extracts
This protocol describes a general method for the extraction of lignans, including this compound, from plant material.[2] The choice of solvent and extraction parameters may need to be optimized depending on the specific plant matrix.
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. Grind the dried material into a fine powder to increase the surface area for efficient extraction.[1]
-
Extraction: Accurately weigh approximately 1 g of the powdered plant material and place it into a suitable flask.[1] Add a known volume of 80% methanol (e.g., 20 mL).[2] Using aqueous mixtures of alcohols like methanol or ethanol can enhance the extraction of polar lignans by improving solvent penetration into the plant matrix.[6][7][8]
-
Ultrasonication: Perform ultrasonic extraction for 30-60 minutes at room temperature.[1][2] This technique uses high-frequency sound waves to disrupt cell walls, facilitating the release of intracellular components.
-
Filtration and Concentration: Filter the extract through a Whatman No. 1 filter paper or equivalent to remove solid plant debris.[2] For exhaustive extraction, the process can be repeated on the residue two more times. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the analyte.[2]
-
Reconstitution: Redissolve the dried extract in a known volume of the mobile phase or methanol and vortex thoroughly.[1][2] Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection to remove any remaining particulate matter that could damage the HPLC column.[1]
Protocol 2: HPLC Quantification of this compound
This protocol outlines the chromatographic conditions and procedure for the quantification of this compound.
-
Preparation of Standard Solutions:
-
Primary Stock Solution: Accurately weigh about 5 mg of the (-)-Epipinoresinol reference standard and dissolve it in 5 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of at least five working standard solutions. A typical concentration range would be from 0.1 µg/mL to 100 µg/mL.[1]
-
-
Chromatographic Conditions: The following parameters have been found suitable for the analysis of this compound. Optimization may be required for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | 0-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~280 nm |
| Injection Volume | 10 µL |
Rationale for Conditions: A C18 column is used for its excellent retention of moderately polar compounds like this compound.[1] A gradient elution is employed to effectively separate this compound from other compounds in the complex plant extract that may have a wide range of polarities.[5] The addition of 0.1% formic acid to the aqueous mobile phase helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.[5] A column temperature of 30°C ensures reproducible retention times.[9]
-
Calibration Curve Construction:
-
Inject the prepared working standard solutions into the HPLC system and record the corresponding peak areas.[1]
-
Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).[1] The linearity of the curve should be evaluated by the coefficient of determination (r²), which should ideally be >0.999.[1]
-
-
Sample Analysis and Quantification:
-
Inject the prepared plant extract solutions into the HPLC system under the same conditions used for the standards.[1]
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[1][5]
-
Method Validation
To ensure the reliability and accuracy of the analytical results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] Key validation parameters are summarized below.[2]
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. This can be confirmed by comparing the chromatograms of the blank, standard, and sample. Peak purity can be assessed with a PDA detector. For absolute specificity, LC-MS/MS is recommended.[1] |
| Linearity | A linear relationship between concentration and peak area over a specified range. A coefficient of determination (r²) > 0.999 is typically desired.[1][2] |
| Accuracy | The closeness of the measured value to the true value. Determined by performing recovery studies on a blank plant matrix spiked with known concentrations of the standard. Recoveries are typically expected to be within 95-105%.[2][9] |
| Precision | Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) should typically be less than 2%.[2] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected.[2] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[2] |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[10] |
Conclusion
This application note provides a comprehensive and validated HPLC-UV method for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the guidelines for method validation, offer a robust framework for researchers, scientists, and drug development professionals. Adherence to these protocols will ensure the generation of accurate, reliable, and reproducible data, which is essential for the quality control and further investigation of this compound-containing plant-based products. For highly complex matrices or when higher sensitivity and selectivity are required, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is the preferred method.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application Note: A Multi-modal Approach to the Structural Elucidation of Epipinoresinol Isomers
Abstract
Epipinoresinol, a furofuran lignan found in various plant species, is a molecule of significant interest due to its diverse pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2] Like many natural products, this compound exists as multiple stereoisomers, principally diastereomers (e.g., pinoresinol) and enantiomers (e.g., (+)-epipinoresinol and (-)-epipinoresinol). These isomers often possess nearly identical physicochemical properties but can exhibit distinct biological effects, making their accurate separation and structural determination a critical challenge in natural product chemistry and drug development.[3][4][5] This guide provides a comprehensive overview of the integrated analytical techniques required for the unambiguous structural elucidation of this compound isomers, intended for researchers, scientists, and drug development professionals. We will detail field-proven protocols for chromatographic separation followed by spectroscopic and spectrometric analysis, emphasizing the causality behind experimental choices to ensure robust and reliable characterization.
The Stereochemical Challenge of Furofuran Lignans
This compound and its isomers, such as pinoresinol, share the same molecular formula (C₂₀H₂₂O₆) and connectivity but differ in the three-dimensional arrangement of their atoms at multiple chiral centers.[2][3] This stereochemical variation dictates how these molecules interact with chiral biological targets like enzymes and receptors, leading to potentially different pharmacological profiles. The primary challenge lies in first separating these closely related compounds and then definitively assigning the stereochemistry at each chiral center. A multi-technique approach is not just recommended but essential for complete structural validation.
Prerequisite: High-Resolution Separation of Isomers
Before any structural analysis can be performed, the isomeric mixture must be resolved into its pure components. The choice of separation technique is dictated by the sample complexity and the scale of purification required.
Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Chiral HPLC is the cornerstone for the analytical and semi-preparative separation of enantiomers. The technique relies on a Chiral Stationary Phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to differential retention times.[6] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have demonstrated excellent selectivity for lignan enantiomers.[6]
Experimental Protocol: Chiral HPLC Method Development for this compound Enantiomers
-
Column Selection:
-
Begin screening with a polysaccharide-based CSP. Columns such as Daicel's CHIRALPAK® series or CHIRALCEL® series are highly effective for this class of compounds.[6] A CHIRALPAK IA (amylose-based) or CHIRALCEL OD (cellulose-based) column is a robust starting point.
-
-
Mobile Phase Preparation (Normal Phase):
-
A typical mobile phase for this class of compounds consists of a non-polar solvent with a polar modifier. Prepare an initial mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.[6]
-
Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA) to optimize the resolution (Rs) and retention time. A lower percentage of the modifier generally increases retention and can improve resolution.[6]
-
-
Instrument Parameters:
-
Flow Rate: Set to 1.0 mL/min for a standard 4.6 mm ID column. Reducing the flow rate can sometimes increase separation efficiency.[6]
-
Column Temperature: Maintain at a constant temperature, typically 25 °C. Lowering the temperature can enhance chiral recognition in some cases.[6]
-
Detection: Use a UV detector at a wavelength of 280 nm, where the phenyl groups of this compound exhibit strong absorbance.[6] For higher sensitivity and confirmation, couple the HPLC system to a mass spectrometer (LC-MS).[6]
-
Injection Volume: 10 µL. Ensure the sample is fully dissolved in the mobile phase to prevent peak distortion.[6]
-
-
Data Analysis:
-
Assess the separation by calculating the resolution (Rs) between the enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is desired.
-
Caption: Chiral HPLC workflow for enantiomer separation.
Technique: Centrifugal Partition Chromatography (CPC)
Expertise & Experience: For preparative-scale separation of diastereomers, such as this compound from pinoresinol, CPC is a powerful liquid-liquid chromatography technique. It avoids the use of a solid stationary phase, which eliminates irreversible sample adsorption and allows for high sample loading and recovery.[7] This method has been successfully applied to isolate grams of lignans from crude plant extracts.[8]
Experimental Protocol: CPC Separation of this compound and Pinoresinol
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of methyl tert-butyl ether (MTBE), acetone, and water in a 4:3:3 (v/v/v) ratio.[7][9]
-
Equilibrate the mixture in a separatory funnel at room temperature. Allow the phases to fully separate. The upper (organic) phase will typically be used as the stationary phase and the lower (aqueous) phase as the mobile phase.
-
-
CPC System Preparation:
-
Fill the CPC rotor with the stationary phase (upper phase).
-
Begin rotation at the desired speed (e.g., 1000-1500 rpm).
-
Pump the mobile phase (lower phase) through the system until hydrodynamic equilibrium is reached, indicated by a stable baseline and the emergence of the mobile phase from the outlet.
-
-
Sample Injection and Elution:
-
Dissolve the crude extract in the mobile phase.
-
Inject the sample into the system.
-
Continue pumping the mobile phase at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent.
-
Monitor the fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure compounds.
-
Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.
-
Spectroscopic & Spectrometric Structural Elucidation
Once pure isomers are isolated, a combination of spectroscopic techniques is employed to determine their definitive structure.
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for the de novo structural elucidation of organic molecules.[10] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can reveal the complete carbon-hydrogen framework. Crucially, for stereoisomers, subtle differences in the electronic environment lead to distinct chemical shifts (δ) and coupling constants (J), allowing for their differentiation.[9][11] For example, the relative stereochemistry of the protons on the furofuran ring can be determined by analyzing their coupling constants and through Nuclear Overhauser Effect (NOE) experiments.
Data Presentation: Comparative NMR Data for Pinoresinol and this compound
The key to distinguishing pinoresinol and this compound via NMR lies in the chemical shifts and coupling constants of the furofuran ring protons (H-7, H-8, H-7', H-8').
| Proton/Carbon | Pinoresinol (Typical δ in acetone-d6) | This compound (Typical δ) | Key Differentiator |
| H-7, H-7' | ~4.67 ppm (d, J ≈ 4.1 Hz)[12] | ~4.7-4.9 ppm (d) | The chemical shift and coupling constant of the benzylic protons are highly sensitive to the cis/trans relationship of the aryl groups. |
| H-8, H-8' | ~3.07-3.10 ppm (m)[12] | ~3.1-3.3 ppm (m) | Changes in the ring conformation affect the shielding of these protons. |
| C-7, C-7' | ~85.9 ppm[12] | Varies | The carbon chemical shifts in the furofuran core are diagnostic. |
| C-8, C-8' | ~54.1 ppm[12] | Varies | Subtle shifts reflect the different stereochemical arrangement. |
Note: Exact chemical shifts are solvent and instrument dependent. The data presented is a compilation for illustrative purposes.[9][12][13]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄) in a 5 mm NMR tube.[11]
-
Data Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:
-
¹H NMR
-
¹³C NMR
-
2D COSY (to establish H-H correlations)
-
2D HSQC (to link protons to their directly attached carbons)
-
2D HMBC (to establish long-range H-C correlations)
-
2D NOESY or ROESY (to determine through-space proximity of protons, which is critical for stereochemistry assignment).
-
-
Structure Determination: Integrate all spectral data to assign every proton and carbon signal and confirm the relative stereochemistry.
Technique: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS provides the exact mass of a molecule with high precision, which is used to determine its elemental composition. While it cannot distinguish between isomers (as they have the same mass), it is an indispensable tool for confirming the molecular formula of the isolated compound.[9] When coupled with a separation technique like LC or GC, it becomes a powerful tool for identification and quantification.[14][15]
Data Presentation: Key Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₂₂O₆ | [2][16] |
| Molecular Weight | 358.4 g/mol | [2][16] |
| Exact Mass | 358.14164 | [16] |
| Common Adduct ([M+H]⁺) | 359.1494 | [14] |
Protocol: LC-MS for Molecular Formula Confirmation
-
Instrumentation: Utilize an LC system coupled to a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization: Use Electrospray Ionization (ESI) in positive or negative mode. For lignans, positive mode ([M+H]⁺ or [M+Na]⁺) is common.
-
Analysis: Infuse a dilute solution of the pure isomer or perform an LC-MS run. The resulting high-resolution mass measurement should be compared to the theoretical mass for C₂₀H₂₂O₆ to confirm the elemental composition within a 5 ppm mass accuracy window.
Technique: Chiroptical Methods (Circular Dichroism)
Expertise & Experience: Circular Dichroism (CD) spectroscopy is the gold standard for confirming the absolute configuration of a purified chiral molecule.[4] Enantiomers, being non-superimposable mirror images, will produce mirror-image CD spectra.[17][18] Therefore, if the CD spectrum of one pure enantiomer is known, the absolute configuration of the other can be assigned by simple comparison. This provides the final, unambiguous piece of the stereochemical puzzle.
Protocol: Acquiring a CD Spectrum
-
Sample Preparation: Prepare a dilute solution of the purified enantiomer in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Use a CD spectrometer and a quartz cuvette with an appropriate path length (e.g., 1 cm).
-
Data Acquisition: Scan across the UV region where the molecule's chromophores absorb (typically 200-400 nm for lignans).
-
Interpretation: Compare the resulting spectrum (which shows positive and/or negative Cotton effects at specific wavelengths) to literature data for known enantiomers of this compound or related lignans to assign the absolute configuration (e.g., (+) or (-)).[19]
Integrated Workflow for Structural Elucidation
The robust elucidation of this compound isomers requires a logical, integrated workflow that proceeds from separation to final structural confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized conversion of antiproliferative lignans pinoresinol and this compound: Their simultaneous isolation and identification by centrifugal partition chromatography and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 12. protocols.io [protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Acid-Catalyzed Epimerization of Pinoresinol to Epipinoresinol
Welcome to the technical support center for the optimization of the acid-catalyzed epimerization of pinoresinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful and efficient conversion of pinoresinol to its valuable epimer, epipinoresinol.
Introduction: The Significance of Epimerization
Pinoresinol and this compound are lignans with significant therapeutic potential, exhibiting a range of biological activities including anti-inflammatory and antiproliferative effects.[1] While both are structurally similar, their stereochemistry can influence their biological activity and pharmacological properties. Often, pinoresinol is more abundant in natural sources.[2] The acid-catalyzed epimerization at the C7' position presents a strategic approach to enhance the yield of the desired this compound.[3] This guide provides the technical insights to navigate and optimize this crucial chemical transformation.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the acid-catalyzed epimerization of pinoresinol in a question-and-answer format.
Question 1: My epimerization reaction is incomplete, resulting in a low yield of this compound. What are the likely causes and how can I improve the conversion?
Answer: Incomplete epimerization is a common challenge and can often be attributed to several factors:
-
Insufficient Reaction Time or Temperature: The epimerization is an equilibrium-driven process. A study has demonstrated that a temperature of 50°C for 30 minutes can be effective for this conversion.[2][3] If your conversion is low, consider incrementally increasing the reaction time and monitoring the progress. However, be cautious of excessive heating, which can lead to degradation.
-
Inadequate Amount of Acid Catalyst: The concentration of the acid catalyst is critical. Too little catalyst will result in a sluggish or incomplete reaction. It is advisable to perform small-scale experiments to titrate the optimal amount of the acid catalyst.[3]
-
Presence of Water: Anhydrous conditions are crucial for this reaction. Any moisture in the reaction mixture can hinder the efficiency of the acid catalyst.[3] Ensure that all glassware is oven-dried and cooled in a desiccator, and use anhydrous solvents.
Question 2: I'm observing significant formation of side products and degradation of my material. How can I minimize this?
Answer: The formation of side products or degradation is typically a result of overly harsh reaction conditions. Here's how to address this:
-
Excessive Temperature or Prolonged Reaction Time: While heat is necessary to drive the epimerization, excessive temperatures or extended reaction times can promote side reactions and decomposition of both pinoresinol and this compound.[3] It is essential to carefully control the reaction temperature and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to prevent over-running the reaction.[3][4]
-
Catalyst Strength and Concentration: The choice and concentration of the acid catalyst are paramount. A catalyst that is too strong or too concentrated can lead to unwanted side reactions. If you observe significant degradation, consider using a milder acid or reducing the catalyst concentration.
Question 3: I'm struggling to separate this compound from the remaining pinoresinol after the reaction. What are the best purification strategies?
Answer: The separation of diastereomers like pinoresinol and this compound can be challenging due to their similar physical and chemical properties.[3]
-
Advanced Chromatographic Techniques: Standard silica gel chromatography can be difficult and inefficient for large-scale separations.[3] More advanced and scalable techniques are highly recommended:
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids a solid stationary phase, which can prevent irreversible adsorption and allow for higher sample loading. CPC has been successfully used for the preparative separation of pinoresinol and this compound.[2][5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful tool for separating chiral compounds and isomers, offering a "greener" and faster alternative to HPLC.[3]
-
High-Speed Counter-Current Chromatography (HSCCC): Similar to CPC, HSCCC is another effective liquid-liquid partition chromatography method for isolating lignans.[3]
-
-
Chiral Chromatography: For analytical and final preparative steps to ensure high stereochemical purity, chiral HPLC is the method of choice.[4] Stationary phases based on cellulose or amylose derivatives are particularly effective for resolving lignan epimers.[4]
Question 4: I am planning to scale up the epimerization reaction. What new challenges should I anticipate?
Answer: Scaling up a reaction from the milligram to the kilogram scale introduces a new set of challenges:
-
Mass and Heat Transfer Limitations: Reactions that are high-yielding at a small scale may see a decrease in efficiency at a larger scale due to issues with uniform heating and mixing.[3] Ensure your reaction vessel is appropriately sized and equipped with efficient mechanical stirring to maintain a homogenous reaction mixture.
-
Purification at Scale: As mentioned previously, purification is a major bottleneck in scaling up. The cost and time associated with large-scale chromatography can be prohibitive. Investing in scalable purification technologies like CPC or SFC is often necessary.[3][5]
-
Reagent Handling and Cost: The cost and safe handling of large quantities of solvents and reagents become more significant at an industrial scale.[3]
Frequently Asked Questions (FAQs)
What is epimerization in the context of pinoresinol?
Epimerization is a chemical process where the configuration at only one of multiple chiral centers in a molecule is changed.[4] In the case of pinoresinol, the acid-catalyzed reaction targets the benzylic position (C7'), converting it to its diastereomer, this compound. This is a crucial strategy as it can potentially double the yield of the desired this compound from a mixture.
What is the proposed mechanism for the acid-catalyzed epimerization of pinoresinol?
The mechanism is believed to initiate with the protonation of one of the furan oxygen atoms by the acid catalyst. This is followed by the opening of the furan ring to form a carbocation intermediate. This planar carbocation can then be attacked from either face by the hydroxyl group, leading to the re-closure of the ring and resulting in a mixture of the two epimers, pinoresinol and this compound.
What are the generally recommended starting conditions for the reaction?
Based on published literature, a good starting point for the epimerization is to treat the pinoresinol-containing extract with an acid at 50°C for 30 minutes.[2][6] The optimal conditions, especially the choice and concentration of the acid, may require some empirical optimization for your specific substrate and scale.
How can I monitor the progress of the epimerization reaction?
The reaction progress can be effectively monitored by TLC or HPLC.[3][4] For HPLC analysis, a C18 reversed-phase column is typically suitable for separating lignans.[7] Chiral HPLC is necessary to accurately quantify the ratio of pinoresinol to this compound.[4]
Data Presentation: Typical Yields and Purity
The following table summarizes the quantitative data from a study that employed an optimized acid treatment followed by Centrifugal Partition Chromatography (CPC) for the simultaneous isolation of pinoresinol and this compound from Carduus nutans fruit.[2]
| Compound | Amount from 10.0g of Fruit | Purity | Efficiency | Reference |
| Pinoresinol | 33.7 mg | 93.7% | 86.4% | [2] |
| This compound | 32.8 mg | 92.3% | 84.1% | [2] |
Visualizations
Proposed Mechanism of Acid-Catalyzed Epimerization
Caption: Proposed mechanism for the acid-catalyzed epimerization of pinoresinol.
Experimental Workflow for Epimerization and Purification
Caption: General experimental workflow for this compound production.
Detailed Experimental Protocol: Acid-Catalyzed Epimerization
This protocol is a general guideline based on reported methods and should be optimized for your specific experimental setup.[2][6]
Materials:
-
Pinoresinol-containing crude extract or purified pinoresinol
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Acid catalyst (e.g., HCl in methanol, sulfuric acid)
-
Sodium bicarbonate (or other suitable base) for quenching
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a desiccator.
-
Dissolution: Dissolve the pinoresinol-containing material in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Acid Addition: Carefully add the acid catalyst to the solution. The optimal amount should be determined through small-scale trials.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir for the optimized duration (e.g., 30 minutes). Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the desired level of epimerization is reached, cool the reaction mixture to room temperature and quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the solution is neutralized.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add an organic solvent such as ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer multiple times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude mixture of pinoresinol and this compound.
-
Purification: Purify the crude mixture using an appropriate chromatographic technique as discussed in the troubleshooting section to isolate the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized conversion of antiproliferative lignans pinoresinol and this compound: Their simultaneous isolation and identification by centrifugal partition chromatography and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Epipinoresinol Extraction and Purification
Welcome to the technical support center for (-)-Epipinoresinol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the isolation and purification of this pharmacologically significant lignan. Drawing from established methodologies and field insights, this document provides troubleshooting guides, detailed protocols, and answers to frequently asked questions to help you improve both the final yield and purity of your target compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful extraction and purification strategy for (-)-Epipinoresinol.
Q1: What are the primary challenges in purifying (-)-Epipinoresinol? A1: The purification of (-)-Epipinoresinol is often complicated by several factors. A primary challenge is its separation from stereoisomers, particularly (-)-pinoresinol, due to their nearly identical physicochemical properties[1]. Achieving high yields can be difficult because of losses at various stages of the process[1]. Furthermore, lignans can be sensitive to pH, temperature, and light, which may lead to degradation or unwanted epimerization during purification[1][2]. Finally, isolating the compound from complex plant matrices requires multi-step procedures to remove a wide range of interfering substances[1].
Q2: Which solvents are most effective for dissolving and extracting (-)-Epipinoresinol? A2: (-)-Epipinoresinol is soluble in a variety of common organic solvents. For extraction from plant material, polar solvents like methanol or ethanol, often in an aqueous mixture (e.g., 80% methanol), are highly effective at penetrating the plant matrix and solubilizing lignans[3][4]. For chromatographic and other purification steps, it is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[1][5][6][7][8]. The choice of solvent should be tailored to the specific technique being employed.
Q3: How can I increase the yield of (-)-Epipinoresinol from a plant source that primarily contains pinoresinol? A3: A highly effective strategy for increasing the yield of (-)-Epipinoresinol is to perform an acid-catalyzed epimerization of its more abundant stereoisomer, pinoresinol[4][9]. By treating a crude extract with acid under controlled temperature (e.g., at 50°C for 30 minutes), a portion of the pinoresinol can be converted into this compound, often creating a mixture with roughly equal amounts of both epimers[9]. This allows for the simultaneous isolation of both compounds, significantly boosting the final yield of the desired (-)-Epipinoresinol[9].
Q4: What analytical techniques are essential for assessing the purity and confirming the identity of isolated (-)-Epipinoresinol? A4: A combination of chromatographic and spectroscopic techniques is required. High-Performance Liquid Chromatography (HPLC), especially with a chiral column, is crucial for assessing purity and separating isomers[1][10]. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure and stereochemistry[1][4]. Mass Spectrometry (MS) provides the exact molecular weight and elemental composition[1][4].
Troubleshooting Guide: Common Issues and Solutions
This guide is formatted to directly address specific problems you may encounter during your experiments, providing the causal reasoning behind each recommended solution.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of (-)-Epipinoresinol | 1. Inefficient Extraction: The solvent may not be effectively penetrating the plant material or solubilizing the lignans.[1] 2. Compound Degradation: Lignans can be sensitive to high temperatures, light, or non-neutral pH, leading to decomposition.[1][2] 3. Loss During Purification: The compound may be lost during solvent partitioning steps or by irreversible adsorption onto a solid chromatography support.[1] | 1. Optimize Extraction: Ensure plant material is finely ground to increase surface area[11]. Use polar solvents like 70-80% ethanol or methanol, which are proven to be effective for lignan extraction[3][9]. Consider advanced methods like ultrasonic-assisted extraction (UAE) to improve efficiency[11]. 2. Control Environmental Conditions: Perform all steps at or below room temperature when possible[2]. Protect extracts from direct light. Maintain a neutral pH (6.8-7.2) using buffered solutions, as acidic conditions can promote degradation or unwanted epimerization[2]. 3. Improve Purification Recovery: For liquid-liquid extraction, ensure complete phase separation. For chromatography, consider advanced techniques like Centrifugal Partition Chromatography (CPC) or High-Speed Counter-Current Chromatography (HSCCC), which are liquid-liquid methods that avoid solid supports and prevent irreversible sample loss[12][13]. |
| Final Product has Low Purity (Multiple Impurities) | 1. Incomplete Removal of Matrix Components: The crude extract contains a complex mixture of compounds (lipids, chlorophyll, etc.) that co-elute with the target.[1] 2. Poor Chromatographic Resolution: The chosen stationary and mobile phases are not providing adequate separation between this compound and other compounds. | 1. Incorporate a Pre-Purification Step: Before fine purification, perform a defatting step with a non-polar solvent like n-hexane to remove lipids[4][14]. Utilize flash chromatography or macroporous resin chromatography as an initial clean-up to remove highly polar or non-polar impurities[1][10][15]. 2. Optimize Chromatography: Systematically screen different solvent systems for column chromatography. For HPLC, reversed-phase C18 columns are common, but for lignans, C8 or other polar-functionalized columns may provide better separation[13]. Employing gradient elution is typically more effective than isocratic elution for complex mixtures[11]. |
| Difficulty Separating (-)-Epipinoresinol from Pinoresinol | 1. Stereoisomer Co-elution: The two compounds have very similar polarities and structures, making them difficult to resolve with standard chromatographic methods.[1] | 1. Utilize High-Resolution Techniques: Preparative HPLC with a chiral stationary phase is a powerful tool for separating stereoisomers[10]. 2. Employ Advanced Chromatography: Centrifugal Partition Chromatography (CPC) and Supercritical Fluid Chromatography (SFC) have been successfully used for the preparative separation of this compound and pinoresinol[9][12]. SFC, in particular, is highly effective for chiral separations[12]. 3. Attempt Fractional Crystallization: This technique can sometimes separate isomers. Experiment with different solvent systems where the two isomers may have slight differences in solubility[1]. |
| Product Degradation or Isomerization During Process | 1. Acid-Catalyzed Epimerization: The presence of even mild acids during extraction or purification is catalyzing the conversion of (-)-Epipinoresinol to its epimer.[2] 2. Thermal Degradation: Using elevated temperatures, especially during solvent evaporation, can cause the compound to decompose.[1] | 1. Maintain Neutral pH: Strictly maintain a neutral pH (6.8-7.2) throughout the entire process. Avoid using acidic solvents or reagents unless intentionally performing a controlled epimerization reaction[2]. 2. Use Low Temperatures: Concentrate extracts using a rotary evaporator at a temperature below 50°C[11], and preferably below 40°C[3]. Store extracts and purified compounds at low temperatures (-20°C) and protected from light[5]. |
Visualized Workflows and Methodologies
General Isolation and Purification Workflow
The following diagram illustrates a comprehensive workflow for isolating (-)-Epipinoresinol from a plant source, incorporating key decision points for yield enhancement and purification.
Caption: General workflow for the isolation of (-)-Epipinoresinol.
Experimental Protocols
Protocol 1: General Extraction of Lignans from Plant Material
This protocol provides a general framework for extracting lignans, including (-)-Epipinoresinol. It should be optimized based on the specific plant matrix[11].
-
Plant Material Preparation: Dry the plant material (e.g., leaves, roots, fruits) at 40-50°C to a constant weight. Grind the material into a fine powder to maximize the surface area for extraction[11].
-
Defatting (Recommended): To remove non-polar compounds like lipids, soak the powdered material in n-hexane (1:10 w/v) for 24 hours. Filter and discard the hexane. Allow the plant material to air dry[14].
-
Extraction:
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction on the residue two more times for exhaustive extraction. Combine the filtrates[3].
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract[3].
Protocol 2: High-Yield Isolation via Epimerization and CPC
This protocol is adapted from a study that achieved high-yield, simultaneous isolation of (-)-pinoresinol and (-)-Epipinoresinol[9].
-
Initial Extraction: Obtain the crude extract as described in Protocol 1.
-
Optimized Acid Treatment for Epimerization: Subject the crude extract to an acid treatment to convert a portion of the naturally occurring (-)-pinoresinol into its epimer, (-)-Epipinoresinol. The optimized conditions reported are treatment at 50°C for 30 minutes[9]. This step aims to create roughly equal amounts of both epimers.
-
Centrifugal Partition Chromatography (CPC) Purification:
-
Solvent System Preparation: Prepare a two-phase solvent system of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v). Equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases. Degas both phases by sonication before use[9].
-
Sample Preparation: Dissolve the acid-treated crude extract in the upper phase of the solvent system[9].
-
CPC Operation: Use a preparative CPC system. Two consecutive, identical CPC runs may be performed. The first run can isolate pinoresinol, and the second can isolate both pinoresinol and this compound from the epimerized mixture[9].
-
Fraction Collection & Analysis: Monitor the CPC effluent with a UV detector. Collect fractions based on the chromatogram. Analyze fractions using HPLC to identify those containing pure (-)-Epipinoresinol[1][9].
-
-
Final Processing: Combine the fractions containing the pure compound. Evaporate the solvent to obtain purified (-)-Epipinoresinol[9].
-
Purity Analysis: Confirm the final purity using analytical HPLC and confirm the structure using NMR and MS[4][9].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. (+)-Epipinoresinol CAS#: 24404-50-0 [m.chemicalbook.com]
- 7. (-)-Epipinoresinol | CAS:10061-38-8 | Manufacturer ChemFaces [chemfaces.com]
- 8. (+)-Epipinoresinol | CAS:24404-50-0 | Manufacturer ChemFaces [chemfaces.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatographic analysis of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yield in the multi-step synthesis of (-)-Epipinoresinol
An essential lignan with significant therapeutic potential, (-)-Epipinoresinol presents considerable synthetic challenges, primarily in achieving high yields and controlling the stereochemistry across its four chiral centers.[1][2] This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate and overcome common obstacles in its multi-step synthesis. Drawing from established protocols and field-proven insights, this document is structured to offer direct, actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (-)-Epipinoresinol, and what are their main trade-offs?
There are two predominant strategies for synthesizing (-)-Epipinoresinol:
-
Asymmetric Synthesis: This approach constructs the chiral furofuran core from achiral or enantiomerically enriched starting materials using stereoselective reactions.[3][4] A key step is often a manganese(III)-mediated intramolecular oxidative cyclization, which can establish the relative stereochemistry of two chiral centers with high diastereoselectivity.[2] This method offers excellent control from the outset but can be sensitive to reaction conditions.
-
Epimerization of Pinoresinol: This strategy involves the synthesis of pinoresinol, a more readily available diastereomer, followed by an acid-catalyzed epimerization at the C7' position to yield the desired this compound.[3] While the starting materials may be more accessible, this route requires an additional epimerization step and subsequent purification to separate the diastereomers.[3]
Q2: What is the most significant challenge in the stereospecific synthesis of (-)-Epipinoresinol?
The primary challenge is controlling the stereochemistry at the four chiral centers of the furofuran core.[2] Achieving high diastereoselectivity (d.r.) and enantioselectivity (e.e.) is crucial for obtaining the biologically active (-)-Epipinoresinol isomer.[4] The key is to establish the correct relative and absolute stereochemistry throughout the entire synthetic sequence, as even minor deviations can lead to a mixture of isomers that are difficult to separate.[2][3]
Q3: My oxidative coupling of coniferyl alcohol to produce the pinoresinol scaffold has a very low yield. Why is this and how can it be improved?
The direct oxidative coupling of coniferyl alcohol, often catalyzed by enzymes (peroxidase, laccase) or simple oxidants like FeCl₃, is notoriously inefficient.[5][6] Yields are often suboptimal, sometimes as low as 13%, due to the formation of multiple undesired side-products from various radical coupling possibilities (β-O-4, β-5, etc.).[5][7]
A highly effective strategy to improve yield involves protecting the reactive C-5 position on the aromatic ring. By starting with 5-bromoconiferyl alcohol, undesired side-reactions are suppressed, leading to a much cleaner reaction and a higher yield of the desired β-β' linked dimer.[5][6] The bromine can then be removed in a subsequent, nearly quantitative hydro-debromination step.[5][8]
Q4: I'm struggling to separate (-)-Epipinoresinol from its diastereomer, pinoresinol, after synthesis. What are the best purification techniques?
Separating these diastereomers is a common and significant challenge, especially at a larger scale, where standard silica gel chromatography can be inefficient and costly.[3] For preclinical and larger-scale production, more advanced techniques are recommended:
-
Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid stationary phases, preventing irreversible product adsorption and allowing for high sample loading.[3]
-
Supercritical Fluid Chromatography (SFC): A powerful technique for separating chiral compounds and isomers that uses supercritical CO₂ as the mobile phase, which is easily removed and environmentally benign.[3]
Troubleshooting Guide: A Step-by-Step Analysis
This guide focuses on troubleshooting a common enantioselective route involving an oxidative cyclization, as well as the alternative epimerization route.
Workflow: Major Synthetic Strategies for (-)-Epipinoresinol
Caption: Overview of the two primary synthetic routes to (-)-Epipinoresinol.
Stage 1: Mn(III)-Mediated Oxidative Cyclization
This is a critical step for establishing stereochemistry in many asymmetric syntheses of furofuran lignans.[2][4]
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Cyclized Product | 1. Incomplete Reaction: Insufficient reaction time. 2. Degradation: Oxidative degradation of starting material or product. 3. Poor Mixing: Inefficient stirring, especially at larger scales, leads to local concentration gradients.[3] | 1. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. 2. Ensure a fully inert atmosphere (e.g., high-purity argon or nitrogen) to prevent side reactions.[3] 3. Use a properly sized flask and mechanical overhead stirring to ensure the mixture is homogeneous. |
| Poor Diastereoselectivity (Low d.r.) | 1. Suboptimal Temperature: The reaction is highly sensitive to temperature fluctuations.[2][3] 2. Incorrect Stoichiometry: The amount of Mn(OAc)₃ is critical for selectivity.[2] 3. Presence of Water: Moisture can interfere with the catalytic cycle.[2] | 1. Maintain strict temperature control. Perform the reaction at the lowest effective temperature (e.g., 0 °C to ambient) to enhance stereoselectivity.[2] 2. Carefully verify the molar equivalents of Mn(OAc)₃. An excess or deficiency can promote side reactions. 3. Use anhydrous solvents and reagents, and ensure all glassware is flame- or oven-dried immediately before use. |
| Difficulty Removing Manganese Byproducts | 1. Insolubility: Manganese salts are often insoluble in the organic solvents used for extraction.[3] | 1. During the aqueous workup, add a reducing agent like sodium bisulfite or sodium thiosulfate. This will reduce the manganese to a more soluble form that can be easily washed away.[3] |
Troubleshooting Workflow: Mn(III)-Mediated Cyclization
Caption: Decision tree for troubleshooting the Mn(III)-mediated cyclization step.
Stage 2: Acid-Catalyzed Epimerization of Pinoresinol
This step is used to convert the more common pinoresinol diastereomer into this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Epimerization | 1. Insufficient Reaction Time/Temp: The equilibrium may not have been reached.[3] 2. Inadequate Catalyst: Insufficient amount of acid catalyst.[3] 3. Presence of Water: Moisture can hinder the acid-catalyzed reaction. | 1. Optimize reaction time and temperature. A reported condition is 50°C for 30 minutes.[3] Monitor by HPLC to track the ratio of diastereomers. 2. Carefully titrate the amount of acid catalyst to find the optimal concentration. 3. Ensure anhydrous conditions by using dry solvents and glassware. |
| Formation of Side Products / Degradation | 1. Harsh Conditions: Reaction temperature is too high or the reaction time is too long.[3] | 1. Carefully control the temperature and monitor the reaction progress to avoid over-running it. 2. Screen different acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst resins) to find one that minimizes side product formation.[3] |
Experimental Protocols
Protocol 1: Mn(III)-Mediated Intramolecular Oxidative Cyclopropanation
This protocol is adapted from established methods for forming the furofuran core.[2]
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon), dissolve the acetoacetate derivative starting material (1.0 equiv) in anhydrous acetic acid.
-
Reagent Addition: Add Manganese(III) acetate (Mn(OAc)₃, ~2.2 equiv) and Copper(II) acetate (Cu(OAc)₂, ~0.1 equiv) to the solution.[9]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.[2]
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired bicyclic lactone product.[2]
Protocol 2: Purification Workflow for Diastereomer Separation
Caption: Decision workflow for purification of (-)-Epipinoresinol diastereomers.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Synthetic Procedure of Pinoresinol [protocols.io]
- 8. Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound (Journal Article) | OSTI.GOV [osti.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Epipinoresinol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of furofuran lignans. This guide is designed for researchers, scientists, and professionals in drug development who are working on the challenging separation of the stereoisomers (-)-Epipinoresinol and (-)-Pinoresinol. As epimers, these molecules present unique purification hurdles due to their nearly identical physicochemical properties.[1] This document provides in-depth, field-proven strategies, troubleshooting guides, and detailed protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound from Pinoresinol so challenging?
A1: The primary challenge lies in their stereochemistry. This compound and Pinoresinol are epimers, meaning they are diastereomers that differ in configuration at only one stereocenter.[2][3] This subtle structural difference results in very similar physical and chemical properties, such as polarity, solubility, and molecular weight, making them difficult to resolve using standard chromatographic or crystallization techniques.[1]
Q2: My plant source contains significantly more Pinoresinol than this compound. Can I improve the yield of this compound?
A2: Yes, a highly effective strategy is to induce the epimerization of Pinoresinol to this compound through a controlled acid treatment.[4] By heating a crude extract in an acidic medium, you can convert a portion of the more abundant Pinoresinol into its epimer, this compound. An optimized method involves treatment at 50°C for 30 minutes, which can create a mixture with nearly equal amounts of both compounds, making subsequent simultaneous isolation more efficient.[2][5]
Q3: What are the most effective preparative techniques for separating these two lignans?
A3: Centrifugal Partition Chromatography (CPC) has proven to be a highly efficient, scalable liquid-liquid chromatographic technique for the preparative separation of this compound and Pinoresinol.[3] CPC avoids the use of a solid stationary phase, which allows for high sample loading, improved recovery, and reduced solvent consumption compared to traditional methods.[3] High-Performance Liquid Chromatography (HPLC) on reversed-phase columns is also a viable, though typically analytical-scale, method.[6][7] For preparative HPLC, careful method development is required to achieve baseline separation.
Q4: Can fractional crystallization be used for this separation?
A4: Theoretically, yes. As diastereomers, this compound and Pinoresinol have different physical properties, including solubility, which should permit separation by fractional crystallization. This method relies on finding a solvent system in which the two epimers have significantly different solubilities, allowing one to crystallize out of solution while the other remains dissolved.[8] However, this requires extensive solvent screening and optimization of conditions like temperature and cooling rate.[9] It is often more complex to develop than chromatographic methods for this specific pair.
Q5: How can I confirm the identity and assess the purity of my final fractions?
A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing purity and quantifying the isomers.[10] To confirm structural identity and stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are essential.[1] For unambiguous stereochemical analysis, Circular Dichroism (CD) can be employed.[1]
Troubleshooting and Optimization Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution in HPLC (Rs < 1.5) | 1. Mobile phase is too strong: Eluting the compounds too quickly. 2. Inappropriate column chemistry: The stationary phase does not provide sufficient selectivity. 3. High flow rate: Reduces the number of theoretical plates. | 1. Optimize mobile phase: Systematically vary the ratio of your solvents (e.g., decrease the percentage of the organic modifier like acetonitrile or methanol in a reversed-phase system).[11] 2. Change column: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl). For enantiomeric separation (if applicable), a chiral stationary phase is necessary.[7][11] 3. Reduce flow rate: This increases interaction time with the stationary phase and can improve resolution.[11] |
| Co-elution in Preparative Chromatography | 1. Column is overloaded: Exceeding the sample capacity of the column. 2. Insufficient selectivity of the chosen method: The technique cannot differentiate between the epimers under the current conditions. | 1. Reduce sample load: Inject a smaller amount of the mixture onto the column. 2. Switch to a higher-selectivity technique: If using flash chromatography, consider transitioning to a preparative HPLC or CPC system. CPC, with its unique liquid-liquid mechanism, is particularly well-suited for this separation.[3] |
| Low Yield of Purified this compound | 1. Inefficient initial extraction: Target compound is not fully extracted from the plant matrix. 2. Degradation during processing: Lignans can be sensitive to pH, temperature, or light.[1] 3. Sub-optimal epimerization: Incomplete conversion of Pinoresinol. | 1. Optimize extraction: Use a solvent system known to be effective for lignans (e.g., ethanol, acetone).[7] 2. Control experimental conditions: Avoid harsh pH or high temperatures (unless for controlled epimerization). Protect samples from light where necessary. 3. Verify epimerization conditions: Ensure the correct temperature (50°C) and time (30 min) are used for the acid treatment step to maximize conversion.[2] |
| Crystallization Fails or Yields an Impure Product | 1. Incorrect solvent choice: The solubilities of the two epimers are too similar in the chosen solvent. 2. Solution is not saturated or is supersaturated: Preventing crystal formation or causing rapid precipitation of both compounds. 3. Cooling rate is too fast: Leads to the trapping of impurities and the co-precipitation of both epimers. | 1. Conduct solvent screening: Test a wide range of solvents and solvent mixtures (e.g., ethyl acetate, acetone, chloroform, methanol, and their combinations with anti-solvents like hexane).[1][12] 2. Optimize concentration: Dissolve the sample in the minimum amount of hot solvent to achieve saturation.[1] 3. Control cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator.[1] |
Visualization: Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor separation results.
Detailed Experimental Protocols
Protocol 1: Yield Enhancement via Acid-Catalyzed Epimerization
This protocol describes the conversion of Pinoresinol into this compound to increase the yield of the latter from a Pinoresinol-rich plant extract. This procedure is adapted from a study on Carduus nutans fruit.[2][5]
Objective: To create a ~1:1 mixture of Pinoresinol and this compound from a crude extract.
Methodology:
-
Extraction: Begin with a crude plant extract obtained using a suitable solvent like ethanol or acetone.[7] Evaporate the solvent to obtain a dry residue.
-
Acid Treatment: Re-dissolve the crude extract in an appropriate acidic medium.
-
Incubation: Heat the acidic solution at 50°C for 30 minutes .[2] This is the critical step where the epimerization occurs at the C7' position.
-
Neutralization & Cleanup: After incubation, cool the mixture and neutralize the acid. Perform a liquid-liquid extraction (e.g., with ethyl acetate) to recover the lignans and remove the acid and salts.
-
Verification: Analyze a small aliquot of the treated extract by HPLC to confirm the presence of both this compound and Pinoresinol peaks, ideally in roughly equal proportions.
Protocol 2: Preparative Separation by Centrifugal Partition Chromatography (CPC)
CPC is an advanced liquid-liquid chromatography technique that is highly effective for this separation.[3][4]
Objective: To isolate pure this compound and Pinoresinol from the epimerized extract.
Quantitative Data Summary from CPC Separation [3]
| Parameter | (-)-Epipinoresinol | (-)-Pinoresinol |
| Starting Material | 10.0 g Carduus nutans fruit | 10.0 g Carduus nutans fruit |
| Final Yield | 32.8 mg | 33.7 mg |
| Purity | 92.3% | 93.7% |
| Recovery Efficiency | 84.1% | 86.4% |
Methodology:
-
Solvent System Preparation: Prepare a two-phase solvent system of methyl tert-butyl ether (MTBE) : acetone : water (4:3:3, v/v/v) .[2][5]
-
Thoroughly mix the solvents in a separatory funnel at room temperature.
-
Allow the layers to fully separate.
-
Degas both the upper (organic) and lower (aqueous) phases by sonication before use.
-
-
CPC System Setup:
-
Fill the CPC rotor with the upper phase as the stationary phase.
-
Set the rotor to the desired speed.
-
Pump the lower phase through the system as the mobile phase until hydrostatic equilibrium is reached (i.e., when only the mobile phase is exiting the column).
-
-
Sample Injection: Dissolve the acid-treated crude extract in the upper phase (stationary phase).[4] Inject the sample into the CPC system.
-
Elution and Fractionation: Elute the compounds by pumping the lower phase through the system. Collect fractions based on the detector signal (e.g., UV absorbance at 280 nm). Pinoresinol will typically elute before this compound in this system.
-
Analysis: Analyze the collected fractions using analytical HPLC to identify the pure fractions containing each epimer. Pool the respective pure fractions and evaporate the solvent to obtain the isolated compounds.
Visualization: Overall Purification Workflow
Caption: General workflow for the isolation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized conversion of antiproliferative lignans pinoresinol and this compound: Their simultaneous isolation and identification by centrifugal partition chromatography and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Method Refinement for the Quantification of Epipinoresinol in Complex Mixtures
Welcome to the technical support center for the quantification of (-)-epipinoresinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the accurate analysis of epipinoresinol in complex matrices such as plant extracts, food samples, and biological fluids.[1] The accurate measurement of this pharmacologically significant lignan is crucial for pharmacokinetic studies, quality control, and biomarker validation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound, and how do I choose the right one?
A1: The primary methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization.[3][4]
-
HPLC-UV: This is a robust and widely available technique suitable for routine quantification, especially for quality control of herbal medicines where concentrations are relatively high.[1][5] A detection wavelength of 280 nm is commonly used for lignans.[2]
-
LC-MS/MS: This is the preferred method for complex matrices or when high sensitivity and selectivity are required, such as in pharmacokinetic studies with plasma samples.[1][6][7] It allows for low detection limits and can distinguish this compound from co-eluting compounds.[1]
-
GC-MS/MS: This technique offers high sensitivity but typically requires a derivatization step to make the lignans volatile, for example, by creating trimethylsilyl ethers.[3][4]
Choice of Method: The selection depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[1] For instance, LC-MS/MS is superior for analyzing this compound in rat plasma due to its low limit of quantification (LOQ) of 1.00 ng/mL, compared to an HPLC-UV method with an LOQ of 42.60 ng/mL for related compounds.[1]
Q2: How can I improve the extraction efficiency of this compound from a plant matrix?
A2: The extraction process is a critical step that significantly influences recovery.[8] Lignans like this compound are moderately polar.[9]
-
Solvent Selection: A common and effective method is ultrasonic extraction with 80% methanol.[2] Generally, aqueous mixtures of ethanol or methanol (70-100%) are effective for extracting both lignan aglycones and their glycosides.[8][9]
-
Preliminary Defatting: For lipid-rich samples, a preliminary defatting step with a non-polar solvent like n-hexane is recommended to reduce interference.[10]
-
Hydrolysis: In some plant matrices, lignans exist as glycosides or are part of a larger complex.[8] An additional step of acid, alkaline, or enzymatic hydrolysis may be necessary to release the this compound aglycone before extraction.[4][11]
-
Matrix Solid-Phase Dispersion (MSPD): This technique combines extraction and purification into a single step and has been shown to be efficient for lignan extraction from complex materials like Schisandra chinensis.[12]
Q3: My HPLC chromatogram shows poor peak shape (tailing or fronting) for this compound. What could be the cause and how do I fix it?
A3: Poor peak shape is a common issue in HPLC and can be caused by several factors.[5]
-
Column Issues: The column might be overloaded, contaminated, or degraded.[5]
-
Mobile Phase Problems: An incorrect pH, improper mixing, or dissolved gas can lead to peak distortion.[5]
-
Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5]
-
Solution: Whenever possible, dissolve your final extract in the initial mobile phase.
-
Q4: I am having trouble separating this compound from its isomer, pinoresinol. What can I do?
A4: The separation of stereoisomers like this compound and pinoresinol can be challenging.
-
Chiral Chromatography: For baseline separation of enantiomers and diastereomers, a chiral stationary phase (CSP) column is often necessary.[2] Polysaccharide-based CSPs are commonly used for separating lignan enantiomers, typically with a mobile phase consisting of n-hexane and isopropanol.[2]
-
Two-Dimensional LC (LCxLC): Comprehensive two-dimensional liquid chromatography can provide the high selectivity needed to separate co-eluting compounds in complex extracts like those from coniferous knotwood.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | 1. No sample injected or sample concentration is too low. 2. Detector lamp is off or malfunctioning. 3. No mobile phase flow.[15] | 1. Verify injection volume and sample concentration. 2. Check the detector status and lamp. 3. Ensure the pump is on, and there is sufficient mobile phase. Check for leaks.[15] |
| High backpressure | 1. Blockage in the system (e.g., in-line filter, guard column, or column inlet frit).[13] 2. Precipitated buffer in the mobile phase.[16] 3. Column contamination.[13] | 1. Systematically remove components (column, guard column) to isolate the blockage. Replace the blocked part.[13] 2. Ensure buffer solubility in the mobile phase. Flush the system with a high aqueous wash.[16] 3. Backflush the column. If that fails, perform a column cleaning procedure.[13] |
| Variable retention times | 1. Inconsistent mobile phase composition or flow rate. 2. Air bubbles in the pump. 3. Column temperature fluctuations. | 1. Prepare fresh mobile phase and ensure the pump is delivering a consistent flow. 2. Degas the mobile phase and prime the pump. 3. Use a column oven to maintain a stable temperature.[2] |
| Baseline noise or drift | 1. Contaminated or improperly prepared mobile phase.[16] 2. Air bubbles in the detector cell. 3. Column bleed or contamination. | 1. Use high-purity solvents and prepare fresh mobile phase daily.[16] 2. Purge the detector. Add a back-pressure regulator after the detector.[16] 3. Flush the column with a strong solvent.[16] |
| Inaccurate quantification (poor accuracy/precision) | 1. Matrix effects in LC-MS/MS.[17] 2. Inappropriate internal standard (IS). 3. Non-linearity of the calibration curve. | 1. Improve sample cleanup (e.g., use solid-phase extraction). A stable isotope-labeled internal standard can help compensate for matrix effects. 2. Select an IS with similar chemical properties and retention time to this compound.[6] 3. Re-prepare standards and ensure the calibration range is appropriate for the sample concentrations.[2] |
Experimental Protocols
Protocol 1: General Lignan Extraction from Plant Material
This protocol is a general method for extracting lignans, including this compound, from dried plant material.[2]
-
Weigh 10 g of powdered plant material.
-
Add 100 mL of 80% methanol.
-
Perform ultrasonic extraction for 60 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C.
-
Redissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC or LC-MS/MS analysis.[2]
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the sensitive quantification of this compound in complex mixtures.[1][6]
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of methanol and 10 mM ammonium acetate with 0.15% acetic acid is a good starting point.[1]
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Ionization: Positive electrospray ionization (ESI+).[1]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][6]
-
Optimize precursor ion [M+H]⁺ and product ion transitions for this compound using a pure standard.
-
-
Internal Standard: Use a suitable internal standard (e.g., a deuterated analog or a structurally similar lignan not present in the sample) for accurate quantification.[6]
Visualizations
Caption: this compound quantification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmahealthsciences.net [pharmahealthsciences.net]
- 16. realab.ua [realab.ua]
- 17. flaxresearch.com [flaxresearch.com]
Addressing reproducibility issues in published Epipinoresinol synthesis protocols
Introduction: The synthesis of (-)-epipinoresinol, a furofuran lignan with significant therapeutic potential, presents considerable challenges to researchers in both academic and industrial settings.[1][2] While numerous protocols have been published, issues with reproducibility—particularly concerning stereochemical control, reaction yields, and purification—can impede progress and lead to significant delays in drug development pipelines.[3] This technical support center is designed to serve as a field guide for scientists, providing expert-driven troubleshooting advice, validated protocols, and clear explanations of the underlying chemical principles to overcome common hurdles in epipinoresinol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining (-)-epipinoresinol, and what are their relative merits?
A1: There are two predominant strategies for synthesizing (-)-epipinoresinol.[4]
-
Enantioselective (or Asymmetric) Synthesis: This "bottom-up" approach constructs the chiral furofuran core from achiral or simpler chiral starting materials. A key advantage is the high degree of control over the desired stereochemistry from the outset, often employing steps like a manganese(III)-mediated oxidative cyclization or rhodium(II)-catalyzed C-H insertion to set the critical stereocenters.[1][4] This strategy is elegant but can be lengthy and require specialized, expensive catalysts.[5]
-
Epimerization of Pinoresinol: This strategy involves the synthesis or isolation of the more thermodynamically stable and often more readily available diastereomer, pinoresinol, followed by an acid-catalyzed epimerization at the C7' position to yield a mixture containing this compound.[4][6] This can be a more practical approach if a source of pinoresinol is available, but the subsequent separation of the diastereomers presents a significant challenge.[7]
Q2: What is universally considered the most difficult step in synthesizing (-)-epipinoresinol?
A2: The most significant challenge is controlling the stereochemistry across the four chiral centers of the furofuran core.[5] Achieving both high diastereoselectivity (the correct relative arrangement of substituents) and high enantioselectivity (the correct absolute configuration, i.e., the '(-)' form) is crucial, as biological activity is often highly dependent on the specific stereoisomer.[1][8] Many reproducibility issues stem from a failure to control these stereochemical outcomes.
Q3: Why is the purification of this compound notoriously difficult?
A3: The primary difficulty lies in separating (-)-epipinoresinol from its diastereomer, (-)-pinoresinol.[7] These isomers have very similar physical and chemical properties, such as polarity and solubility, which makes their separation by standard silica gel column chromatography inefficient and often unsuccessful, especially at a preparative scale.[4] Furthermore, lignans can be sensitive to temperature and pH, potentially leading to degradation during lengthy purification processes.[7]
Q4: What analytical techniques are non-negotiable for validating the successful synthesis and purity of (-)-epipinoresinol?
A4: A combination of techniques is essential for unambiguous characterization and purity assessment.[7][9]
-
High-Performance Liquid Chromatography (HPLC): Crucial for assessing purity and quantifying the ratio of diastereomers. The use of a chiral stationary phase is necessary to confirm enantiomeric excess (ee).[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure and, importantly, the relative stereochemistry of the furofuran ring.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact molecular weight.[6]
-
Circular Dichroism (CD): This technique is vital for confirming the absolute stereochemistry of the final product by analyzing its interaction with circularly polarized light.[7]
Troubleshooting Guides: From Theory to Benchtop
This section provides in-depth, question-and-answer-formatted guides to address specific, high-frequency problems encountered during synthesis.
Problem Area 1: Poor Stereocontrol in the Oxidative Cyclization
Q: My manganese(III)-mediated oxidative cyclization of the acetoacetate precursor is yielding a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?
A: This is a classic reproducibility issue. The Mn(III)-mediated intramolecular oxidative cyclopropanation is a powerful reaction for setting two of the key stereocenters, but its success is highly sensitive to reaction conditions.[5] Poor diastereoselectivity is often traced back to several key factors.
Causality Explained: The reaction proceeds through a radical mechanism where the stereochemical outcome is determined during the intramolecular cyclization onto the double bond. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus eroding selectivity.[4] Likewise, the stoichiometry of the oxidant and the presence of water can disrupt the desired reaction pathway.[5]
Troubleshooting Table
| Potential Cause | Recommended Solution & Rationale |
| Reaction Temperature Too High | Perform the reaction at the lowest effective temperature (e.g., start at 0 °C and allow to slowly warm to room temperature). Lower temperatures enhance the kinetic preference for the desired diastereomer.[4][5] |
| Incorrect Mn(OAc)₃ Stoichiometry | Carefully titrate the molar equivalents of Mn(OAc)₃. An excess can lead to over-oxidation and side reactions, while a deficiency results in an incomplete reaction. Ensure the reagent is fresh and anhydrous.[5] |
| Presence of Water | This reaction is moisture-sensitive. Use anhydrous solvents (e.g., acetic acid) and ensure all glassware is rigorously flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[5] |
| Incorrect Solvent System | While acetic acid is common, re-optimization of the solvent system may be necessary depending on the exact substrate. Ensure the starting material is fully dissolved before proceeding.[4] |
Validated Protocol: Optimized Mn(III)-Mediated Intramolecular Oxidative Cyclopropanation [1][5]
-
Under an inert argon atmosphere, add anhydrous manganese(III) acetate (2.5 equivalents) and copper(II) acetate (0.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous, degassed acetic acid to the flask. Stir the resulting suspension vigorously.
-
Dissolve the acetoacetate derivative (1.0 equivalent) in anhydrous acetic acid and add it dropwise to the reaction mixture at room temperature over 20 minutes.
-
Stir the reaction vigorously for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.[3]
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic lactone.
Problem Area 2: Low Yields & Side Reactions
Q: I'm experiencing low yields in the Rhodium-catalyzed C-H insertion step, with significant formation of what appears to be dimer byproducts. What is causing this and how can I prevent it?
A: This is a common pitfall when working with highly reactive carbene intermediates generated in this step. The desired outcome is an intramolecular C-H insertion to form the furofuranone ring. However, if this process is slow, the carbene can react with another molecule of the diazo compound or other species in the flask, leading to intermolecular reactions and the formation of dimers or other byproducts.[5]
Causality Explained: The principle of high-dilution is key here. By significantly increasing the solvent volume, you decrease the concentration of the reactive intermediate, thereby reducing the probability of intermolecular collisions and favoring the desired intramolecular pathway.
Caption: Troubleshooting decision tree for low-yield C-H insertion.
Problem Area 3: Purification and Isomer Separation
Q: Standard column chromatography is failing to separate my this compound/pinoresinol mixture. What advanced purification techniques are recommended?
A: When baseline separation is not achievable with standard silica gel chromatography, you must turn to more advanced, higher-resolution techniques. For lignan diastereomers, liquid-liquid partition chromatography methods are particularly effective.[4][7]
Comparative Overview of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Silica Gel Chromatography | Adsorption chromatography based on polarity. | Inexpensive, widely available. | Poor resolution for similar diastereomers like pinoresinol/epipinoresinol.[4] |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the mobile phase. | Fast, "greener" due to reduced solvent use, effective for chiral separations. | Requires specialized, high-pressure equipment. |
| High-Speed Counter-Current Chromatography (HSCCC) | Support-free liquid-liquid partition chromatography. | No irreversible adsorption, high sample loading capacity, excellent for crude extracts.[4] | Can be time-consuming to develop solvent systems. |
| Centrifugal Partition Chromatography (CPC) | A type of HSCCC that uses a centrifugal field to retain the stationary phase. | Highly efficient for separating compounds with similar polarities.[6][7] | Requires specialized CPC equipment. |
Validated Protocol: Purification by Centrifugal Partition Chromatography (CPC) [6][7]
This protocol is a powerful method for achieving baseline separation of pinoresinol and this compound.
-
Preparation of the Two-Phase Solvent System: Prepare a solvent system of methyl tert-butyl ether (MTBE), acetone, and water in a 4:3:3 volume ratio. Vigorously mix the solvents in a large separatory funnel and allow the phases to fully separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.
-
Sample Preparation: Dissolve the crude, semi-purified mixture containing this compound and pinoresinol in a suitable volume of the lower phase.
-
CPC Operation:
-
Fill the CPC column completely with the stationary phase (upper phase).
-
Set the rotational speed of the centrifuge according to the manufacturer's recommendation (e.g., 1000-1500 rpm).
-
Pump the mobile phase (lower phase) through the column at a defined flow rate until hydrodynamic equilibrium is reached (i.e., the mobile phase is eluting from the column outlet).
-
Inject the prepared sample into the column.
-
Continue pumping the mobile phase and collect fractions of a fixed volume.
-
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure (-)-epipinoresinol.[7]
-
Post-CPC Processing: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Caption: General workflow for CPC purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.techscience.cn [cdn.techscience.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Side Product Formation During Epipinoresinol Synthesis
Welcome to the technical support guide for the synthesis of epipinoresinol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to side product formation. The stereoselective synthesis of lignans like this compound is a nuanced process where minor deviations in protocol can lead to significant impurities, primarily diastereomers and polymeric materials.[1][2][3] This guide provides in-depth, cause-and-effect explanations and validated protocols to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using biomimetic or enzymatic approaches involving the oxidative coupling of coniferyl alcohol.
Q1: My primary product is (+)-pinoresinol or a racemic mixture, not the desired (+)-epipinoresinol. How can I control the stereochemistry?
Root Cause Analysis: The formation of pinoresinol instead of this compound, or a mixture of stereoisomers, is the most common challenge. This arises from the uncontrolled radical-radical coupling of two coniferyl alcohol monomers. In the absence of a guiding template, the reaction yields a racemic mixture of products.[4] The stereochemical outcome is determined at the moment of the 8-8' bond formation.
Detailed Solution: Stereocontrol is almost exclusively achieved by using a dirigent protein (DP) . These non-catalytic proteins bind to and orient the coniferyl alcohol radicals in a specific conformation, forcing the coupling to proceed with high regio- and stereospecificity.[5][6][7]
-
Mechanism of Action: An oxidizing enzyme (like laccase or peroxidase) generates coniferyl alcohol radicals.[8] The dirigent protein then captures two of these radicals in its active site, orienting them to facilitate a specific coupling (e.g., si-si face coupling for (+)-pinoresinol).[9] this compound is typically synthesized via the epimerization of its more readily available diastereomer, pinoresinol.[1][10]
-
Choosing the Right Dirigent Protein: Different dirigent proteins produce different stereoisomers. For instance, AtDIR6 from Arabidopsis thaliana directs the formation of (-)-pinoresinol, while PsDRR206 from Pisum sativum yields the (+)-antipode.[9] You must select a dirigent protein known to produce the precursor with the desired absolute stereochemistry for your target this compound.
-
Protocol Validation: Ensure the dirigent protein is active and correctly folded. Confirm the presence of the oxidizing enzyme (laccase/H₂O₂) and optimal buffer conditions (pH, temperature) to maintain protein integrity.
Q2: I'm observing significant formation of polymeric material and my yield of dimeric lignans is low. What is causing this and how can I fix it?
Root Cause Analysis: Polymerization is a significant competing reaction where coniferyl alcohol radicals couple non-specifically to form a complex polymer resembling native lignin.[11] This occurs when the rate of radical generation far exceeds the rate at which the dirigent protein can "capture" and orient them for specific dimerization.
Detailed Solution: The key is to control the concentration of free radicals in solution.
-
Substrate Feed Rate: Instead of adding all the coniferyl alcohol at the beginning of the reaction (Zulauf method), use a syringe pump to add it slowly over several hours (Zutropf method).[12] This maintains a low, steady-state concentration of the monomer, preventing the radical concentration from overwhelming the dirigent protein's capacity.
-
Enzyme Activity: Reduce the concentration or activity of the oxidizing enzyme (laccase/peroxidase). This lowers the rate of radical generation. You may need to empirically determine the optimal ratio of laccase to dirigent protein for your specific system.
-
Reaction pH: The pH can affect both the enzyme activity and the stability of the radicals. Fungal laccases often have an optimal pH around 4-5, while plant laccases may perform better at a more neutral pH.[12][13] Operating at a suboptimal pH can slow radical generation, but may also reduce overall yield if not carefully balanced.
Q3: My reaction produced the correct pinoresinol precursor, but the subsequent epimerization step is inefficient or creates degradation products.
Root Cause Analysis: The conversion of pinoresinol to this compound is typically achieved via acid-catalyzed epimerization.[1][10] This reaction establishes an equilibrium between the diastereomers. If the conditions are too harsh (high temperature, high acid concentration) or the reaction time is too long, acid-catalyzed degradation or side reactions can occur.[1] Conversely, insufficient acid or time will result in incomplete conversion.
Detailed Solution: Careful optimization of the epimerization conditions is critical.
-
Optimized Conditions: A well-documented method involves treating the pinoresinol intermediate at 50°C for approximately 30 minutes with a catalytic amount of acid.[10][14]
-
Monitoring: This is a self-validating system. You MUST monitor the reaction closely using HPLC or TLC. The goal is to stop the reaction when the desired ratio of this compound to pinoresinol is reached, before degradation products become significant.
-
Quenching: Once the optimal point is reached, the reaction must be promptly quenched by neutralizing the acid with a base, such as a saturated sodium bicarbonate solution.[10]
Q4: I am struggling to purify this compound from the remaining pinoresinol and other side products.
Root Cause Analysis: this compound and pinoresinol are diastereomers with very similar physicochemical properties, making their separation by standard silica gel chromatography challenging and often inefficient.[1][15]
Detailed Solution: Advanced or specialized chromatographic techniques are required for effective separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC is the gold standard for separating lignan stereoisomers with high purity.[16]
-
Centrifugal Partition Chromatography (CPC): Also known as High-Speed Counter-Current Chromatography (HSCCC), this is a liquid-liquid technique that avoids solid stationary phases. It is highly effective for separating compounds with similar polarities and is scalable.[1][14][15] A common solvent system for this separation is methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[14]
Frequently Asked Questions (FAQs)
Q1: What is the precise role of a dirigent protein versus an enzyme like laccase?
A dirigent protein is not an enzyme; it lacks catalytic activity.[7][17] Its function is to act as a molecular template. A laccase or peroxidase is the enzyme that performs the one-electron oxidation of coniferyl alcohol to generate free radicals.[8] The dirigent protein then binds these highly reactive radicals and holds them in a specific orientation to ensure they couple stereoselectively to form a specific lignan isomer, like (+)- or (-)-pinoresinol.[4][9] Without the dirigent protein, the laccase would simply generate radicals that couple randomly, leading to a racemic mixture and polymers.[4]
Q2: Can I synthesize this compound without using enzymes or dirigent proteins?
Yes, purely chemical methods exist, but they present significant challenges in controlling stereochemistry.[2][3] These routes often involve multi-step sequences using chiral auxiliaries or catalysts to build the furofuran core.[18] A key step in many chemical syntheses is a manganese(III)-mediated oxidative cyclization.[1][18] While these methods offer precise control, they are often longer and more complex than biomimetic approaches and may require difficult-to-handle reagents. Epimerization of a chemically synthesized pinoresinol is also a viable strategy.[1]
Q3: What are the most critical parameters to control in an enzymatic synthesis setup?
| Parameter | Importance | Recommended Range/Value | Rationale |
| Dirigent Protein | Critical | Empirically Determined | The primary determinant of stereochemical outcome.[5][6] |
| Oxidizing Enzyme | Critical | Laccase or Peroxidase/H₂O₂ | Generates the necessary monolignol radicals for coupling.[8] |
| Substrate Feed Rate | High | Slow addition (Zutropf) | Prevents radical concentration from exceeding DP capacity, minimizing polymerization.[12] |
| pH | High | 4.0 - 7.0 (Enzyme Dependent) | Affects the activity and stability of both the oxidase and the dirigent protein.[12][13] |
| Temperature | Medium | 25-37°C | Must be within the optimal range for enzyme/protein stability. |
| Solvent | High | Aqueous Buffer | Proteins require an aqueous environment to maintain their native conformation and function. |
Visualized Pathways and Workflows
Diagram 1: Competing Reaction Pathways in Lignan Synthesis
Caption: Reaction pathways for coniferyl alcohol coupling.
Diagram 2: Troubleshooting Workflow for Low Yield/Purity
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How Dirigent Proteins Guide Assembly of Lignans and Lignin in Vascular Plants | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and functional characterization of the dirigent gene family in Phryma leptostachya and the contribution of PlDIR1 in lignan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trimeric Structure of (+)-Pinoresinol-forming Dirigent Protein at 1.95 Å Resolution with Three Isolated Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme-Catalyzed Polymerization of Kraft Lignin from Eucalyptus globulus: Comparison of Bacterial and Fungal Laccases Efficacy | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the In Vitro Validation of Epipinoresinol's Anti-inflammatory Effects
This guide provides an in-depth technical analysis of the in vitro anti-inflammatory properties of epipinoresinol, a furofuran lignan with significant pharmacological potential.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized narrative grounded in established experimental evidence. We will explore the mechanistic underpinnings of this compound's action, compare its efficacy against other relevant compounds, and provide detailed, field-proven protocols for its validation.
The inflammatory response, while a critical defense mechanism, can lead to chronic disease when dysregulated. Natural compounds like the lignan this compound are of great interest for their potential to modulate these pathways.[2] This guide serves as a comprehensive resource for laboratories seeking to investigate and validate the anti-inflammatory promise of this compound.
Mechanistic Insight: Targeting Key Inflammatory Signaling Cascades
The anti-inflammatory effects of lignans like this compound and its close stereoisomer, pinoresinol, are primarily attributed to their ability to modulate key cellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[1][3] These pathways are central to the production of pro-inflammatory mediators in response to stimuli such as bacterial lipopolysaccharide (LPS).
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[4] In an inactive state, the NF-κB p65/p50 heterodimer is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by an inflammatory agent like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[5] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, allowing the p65/p50 dimer to translocate into the nucleus.[6][7] Once in the nucleus, p65 can be further phosphorylated, enhancing its ability to bind to DNA and initiate the transcription of a host of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[4][8] Evidence suggests that lignans like pinoresinol can suppress this pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[3]
The MAPK Signaling Pathway
The MAPK pathways are crucial regulators of cytokine production and play a significant role in inflammation.[9][10] Inflammatory stimuli activate a cascade of protein kinases, including ERK, JNK, and p38 MAPKs.[11] These activated kinases then phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes like TNF-α and IL-6.[9] The ability of lignans to dampen the phosphorylation of MAPK proteins is another key mechanism contributing to their anti-inflammatory profile.[12]
Standardized Workflow for In Vitro Validation
A robust and reproducible in vitro validation system is paramount. The following workflow represents a standard, self-validating approach to screen and characterize the anti-inflammatory activity of test compounds like this compound. The murine macrophage cell line, RAW 264.7, is a widely accepted model for this purpose as it robustly responds to LPS by producing a suite of inflammatory mediators.[13][14][15]
Comparative Performance Analysis
While direct, peer-reviewed comparative data for this compound is still emerging, we can draw valuable insights by comparing the activity of its well-studied stereoisomer, pinoresinol, against other known anti-inflammatory agents.[16][17] Pinoresinol has demonstrated potent anti-inflammatory properties, often acting on the NF-κB signaling pathway.[18] Quercetin, a widely studied flavonoid, and dexamethasone, a synthetic glucocorticoid, serve as benchmark positive controls.
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound | Target Marker | Cell Line | Stimulant | IC50 / Inhibition % | Reference(s) |
| Pinoresinol | IL-6 | Caco-2 | IL-1β | ~65% inhibition @ 50 µM | [18] |
| Pinoresinol | PGE₂ (via COX-2) | Caco-2 | IL-1β | ~62% inhibition @ 50 µM | [18] |
| Pinoresinol | NF-κB Activity | Caco-2 | IL-1β | Dose-dependent decrease | [3][18] |
| Quercetin | TNF-α, IL-1β, IL-6 | Human Mast Cells | - | Significant inhibition | [19] |
| Quercetin | NF-κB Translocation | Macrophages | LPS | Prevents p65/p50 translocation | [19] |
| Dexamethasone | TNF-α, IL-1β, IL-6 | PBMCs | - | Potent inhibition (Reference) | [20] |
Note: Data for pinoresinol is presented as a surrogate for this compound due to the current lack of direct comparative studies in the literature. This highlights a significant area for future investigation.[16]
Detailed Experimental Protocols
The trustworthiness of any comparative guide rests on the integrity of its underlying methodologies. The following protocols are detailed, step-by-step procedures for the key experiments required to validate the anti-inflammatory effects of this compound.
Protocol 1: Cell Culture and LPS Stimulation
This protocol establishes the foundational cell-based model for inducing inflammation.
-
Cell Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Seed cells into appropriate plates (e.g., 96-well plates for Griess/ELISA, 6-well plates for Western Blot) and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare stock solutions of this compound and control compounds (e.g., pinoresinol, quercetin, dexamethasone) in sterile DMSO. Dilute the stock solutions to desired final concentrations in fresh cell culture medium. Causality Check: DMSO is used to dissolve hydrophobic compounds, but its final concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with DMSO only) is essential.
-
Treatment Application: Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control. Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells and be available to act on signaling pathways upon stimulation.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to all wells except the negative control wells to a final concentration of 1 µg/mL.[21]
-
Incubation: Incubate the plates for 24 hours to allow for the production and secretion of inflammatory mediators.
-
Sample Collection: After incubation, carefully collect the culture supernatant for analysis of secreted factors (NO, cytokines). For protein analysis, wash the remaining cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies NO production by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.[14][22]
-
Reagent Preparation: Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[22] Causality Check: This two-component system is required for the diazotization reaction that produces a colored azo compound, which can be measured spectrophotometrically.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium to allow for accurate quantification.
-
Assay Procedure: a. Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate. b. Add 50 µL of the prepared nitrite standards to empty wells. c. Add 50 µL of the Griess Reagent to all wells containing samples and standards. d. Incubate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated vehicle control.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels (e.g., TNF-α, IL-6) in the supernatant.[23][24]
-
Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature. Causality Check: Blocking prevents non-specific binding of subsequent antibodies and proteins, reducing background noise and ensuring assay specificity.
-
Sample Incubation: Add 100 µL of cell culture supernatants and recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.[25]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1 hour.[25]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes. The streptavidin binds with high affinity to the biotin on the detection antibody.[26]
-
Substrate Addition: Wash the plate and add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine). The HRP enzyme will catalyze a color change.[23]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). This changes the color from blue to yellow and stabilizes it for reading.[25]
-
Measurement and Analysis: Read the absorbance at 450 nm. Quantify the cytokine concentration in samples by comparing their absorbance to the standard curve.
Protocol 4: Western Blotting for NF-κB Pathway Proteins
Western blotting allows for the semi-quantitative analysis of protein levels and phosphorylation status, providing direct insight into pathway activation.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates (from Protocol 1, step 6) using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-IκBα, and a loading control like anti-β-actin).[8][27]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly and add an enhanced chemiluminescence (ECL) substrate. The HRP catalyzes a reaction that produces light.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the levels of target proteins to the loading control to correct for loading differences. The ratio of phosphorylated protein to total protein (e.g., p-p65/p65) is a key indicator of pathway activation.
Conclusion and Future Directions
The available in vitro evidence, primarily from studies on the closely related lignan pinoresinol, strongly suggests that this compound is a promising candidate for further anti-inflammatory drug development.[1][16] Its putative mechanism of action involves the suppression of key inflammatory signaling pathways, including NF-κB and MAPKs, thereby reducing the production of critical mediators like NO, TNF-α, and IL-6.[3][12]
The protocols detailed in this guide provide a robust framework for the systematic validation of these effects. However, a significant data gap exists in the form of direct comparative studies between this compound and established anti-inflammatory agents.[16] Future research should focus on generating this quantitative data to precisely position this compound within the landscape of anti-inflammatory compounds. Furthermore, while these in vitro models are indispensable for mechanistic studies and initial screening, it is crucial to recognize that they do not fully recapitulate the complexities of a whole-organism system.[16] Therefore, subsequent in vivo validation using established animal models of inflammation is an essential next step to confirm the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances on the Anti-Inflammatory and Antioxidant Properties of Red Grape Polyphenols: In Vitro and In Vivo Studies [mdpi.com]
- 20. Pinoresinol stimulates keratinocyte proliferation and downregulates TNF‐α secretion in peripheral blood mononuclear cells: An experimental in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 22. mdpi.com [mdpi.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. raybiotech.com [raybiotech.com]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the α-Glucosidase Inhibitory Activity of Pinoresinol and its Diastereomer, Epipinoresinol: A Study in Stereochemistry
For drug development professionals and researchers in metabolic diseases, understanding how subtle changes in a molecule's three-dimensional structure can dramatically alter its biological function is paramount. The inhibition of α-glucosidase, a key intestinal enzyme, is a clinically validated strategy for managing postprandial hyperglycemia in type 2 diabetes.[1][2] Natural lignans have emerged as a promising class of inhibitors, with their activity often being highly dependent on their specific stereochemistry.
This guide provides a comparative analysis of the α-glucosidase inhibitory activity of isomers of the furofuran lignan, pinoresinol. We will delve into the available experimental data for (+)-pinoresinol and its diastereomer, (+)-epipinoresinol, explore the impact of structural modifications, and present a validated, in-depth protocol for assessing this activity in a research setting.
The Isomers: A Subtle Difference with Major Implications
Pinoresinol and epipinoresinol are stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. Specifically, they are diastereomers, differing in the configuration at one of the chiral centers in the furofuran ring system.[3] This seemingly minor structural variance can significantly affect how the molecule binds to the active site of an enzyme like α-glucosidase.
The primary isomers of interest are:
-
(+)-Pinoresinol: A furofuran lignan with a well-documented presence in various plants, including sesame seeds and olives.[4][5]
-
(+)-Epipinoresinol: The diastereomer of (+)-pinoresinol.[6]
While both have been isolated from natural sources, the extent of their biological evaluation, particularly concerning α-glucosidase inhibition, differs significantly.
Comparative Analysis of α-Glucosidase Inhibitory Activity
The direct comparison of α-glucosidase inhibition between pinoresinol and this compound isomers is hampered by a scarcity of publicly available, peer-reviewed data for this compound. However, by compiling the existing data for pinoresinol and its derivatives, we can infer critical structure-activity relationships.
The literature presents conflicting data for the activity of (+)-pinoresinol. One study, using α-glucosidase-guided fractionation of sesame seeds, identified (+)-pinoresinol as a potent inhibitor of rat intestinal maltase with an IC₅₀ value of 34.3 μM.[4] Conversely, another study investigating compounds from olive mill wastes reported very weak activity for (+)-pinoresinol (IC₅₀ > 500 μM) against α-glucosidase.[7] This discrepancy highlights the critical importance of experimental conditions, such as the specific enzyme source (e.g., rat intestine vs. Saccharomyces cerevisiae) and assay methodology.
Interestingly, simple modifications to the pinoresinol structure dramatically alter its inhibitory potential. The derivative 1-acetoxypinoresinol, also isolated from olives, showed potent activity with an IC₅₀ of 313.1 μM in the same study where (+)-pinoresinol was found to be weak.[7] Furthermore, glycosylated forms, such as pinoresinol-4-O-β-D-glucopyranoside, have also demonstrated significant inhibitory activity (IC₅₀ = 48.13 μg/mL).[8]
| Compound | Isomer/Derivative | IC₅₀ Value | Enzyme Source | Reference |
| (+)-Pinoresinol | Parent Lignan | 34.3 μM | Rat Intestinal Maltase | [4] |
| (+)-Pinoresinol | Parent Lignan | > 500 μM | S. cerevisiae α-Glucosidase | [7] |
| 1-Acetoxypinoresinol | Acetylated Derivative | 313.1 μM | S. cerevisiae α-Glucosidase | [7] |
| Pinoresinol-4-O-β-D-glucopyranoside | Glycosylated Derivative | 48.13 μg/mL | S. cerevisiae α-Glucosidase | [8] |
| (+)-Epipinoresinol | Diastereomer | Data Not Available | - | [6] |
Note: IC₅₀ values in μM and μg/mL are presented as reported in the source literature and are not directly comparable without molecular weight conversion.
While a study successfully isolated (+)-epipinoresinol, its specific IC₅₀ value against α-glucosidase was not reported in the available literature, representing a significant knowledge gap.[6]
In-Depth Protocol: The α-Glucosidase Inhibition Assay
To ensure reproducible and trustworthy data when screening novel compounds, a robust, self-validating experimental protocol is essential. The following method is a synthesis of standard procedures for a colorimetric in vitro α-glucosidase inhibition assay.
Principle of the Assay The assay quantifies the inhibitory effect of a test compound on α-glucosidase activity. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is directly proportional to enzyme activity. An inhibitor will reduce this rate.
Workflow for α-Glucosidase Inhibition Assay
References
- 1. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. (+)-Pinoresinol is a putative hypoglycemic agent in defatted sesame (Sesamum indicum) seeds though inhibiting α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Epipinoresinol Extraction: A Comparative Analysis of Methodologies Across Plant Species
Abstract
Epipinoresinol, a furofuran lignan with significant pharmacological potential, is a key target for natural product chemists and drug development professionals. The efficiency of its extraction from various plant matrices is a critical determinant of yield, purity, and economic viability. This guide provides an in-depth comparative analysis of conventional and modern methods for extracting this compound from notable plant sources such as Forsythia spp., Eucommia ulmoides, and Urtica dioica. We delve into the mechanistic principles of Maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), evaluating them on critical performance metrics. By synthesizing field-proven insights with experimental data, this guide aims to equip researchers with the knowledge to select and optimize the most effective extraction strategy for their specific research and development goals.
Introduction: The Significance of this compound
This compound is a naturally occurring lignan, a class of polyphenolic compounds celebrated for a wide array of biological activities, including antioxidant and anti-inflammatory effects[1]. As a stereoisomer of the more widely studied pinoresinol, it presents unique opportunities for pharmacological investigation[1]. This compound and its derivatives are found across various plant species, with concentrations varying based on the plant part, geography, and harvest time[1]. Key botanical sources include the fruits of Forsythia suspensa (Weeping Forsythia), the leaves of Eucommia ulmoides, and the leaves and roots of Urtica dioica (Stinging Nettle)[1][2][3].
The journey from raw botanical material to a purified active compound is fundamentally dependent on the initial extraction step. An optimized extraction protocol not only maximizes the yield of this compound but also minimizes the co-extraction of impurities, thereby simplifying downstream purification. Furthermore, the choice of extraction method has significant implications for environmental sustainability, impacting solvent consumption, energy usage, and processing time. This guide will navigate the complexities of these choices, providing a logical framework for methodological selection.
Extraction Methodologies: Mechanisms and Protocols
The selection of an extraction method is a critical decision based on a trade-off between efficiency, cost, scalability, and the chemical nature of the target molecule. This compound, being a moderately polar compound, is soluble in organic solvents like methanol and ethanol[2][3].
Conventional Methods: The Baseline
Conventional methods, while often resource-intensive, serve as a foundational benchmark for evaluating modern techniques.
Maceration is a simple solid-liquid extraction technique involving soaking the plant material in a solvent for an extended period. The mass transfer of this compound from the plant matrix into the solvent is driven by the concentration gradient.
-
Causality of Experimental Choices: The primary advantage of maceration is its simplicity and low initial equipment cost. The choice of solvent (e.g., 80% methanol or ethanol) is based on achieving a polarity that effectively solubilizes lignans while minimizing the extraction of highly nonpolar compounds like lipids[4]. Extended extraction time (24-72 hours) is necessary to allow for sufficient diffusion, although this can also increase the risk of compound degradation if not performed at controlled temperatures. Agitation is employed to maintain the concentration gradient. However, maceration often results in lower extraction yields and is time-consuming compared to modern methods[3][5].
Protocol 1: General Maceration for Lignan Extraction
-
Preparation: Weigh 10 g of dried, powdered plant material (e.g., Urtica dioica leaves).
-
Extraction: Place the powder in a sealed flask with 100 mL of 80% ethanol.
-
Incubation: Store the flask at room temperature (20-25°C) for 72 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
Soxhlet extraction improves upon maceration by using a continuous reflux of fresh, hot solvent. This process maintains a high concentration gradient and the elevated temperature enhances both solubility and diffusion.
-
Causality of Experimental Choices: The key advantage of the Soxhlet apparatus is its exhaustive extraction capability, often leading to higher yields than maceration[3][5][6]. The continuous cycling of distilled solvent ensures that the plant material is always in contact with a pure solvent, maximizing extraction efficiency. However, the primary drawback is the prolonged exposure of the extract to heat (e.g., the boiling point of ethanol, ~78°C), which can lead to the degradation of thermolabile compounds like some phenolics. It is also highly solvent- and time-intensive[6]. A study on Urtica dioica demonstrated that Soxhlet was the most powerful among conventional methods for yielding extracts[3].
Protocol 2: Soxhlet Extraction of Lignans
-
Preparation: Place 10 g of dried, powdered plant material into a cellulose thimble.
-
Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 200 mL of 96% ethanol and connect it to the extractor and a condenser.
-
Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for at least 8-12 hours, or until the solvent in the siphon arm runs clear.
-
Concentration: After extraction, cool the apparatus and collect the extract from the flask. Concentrate the solvent using a rotary evaporator.
Modern "Green" Extraction Techniques
Modern techniques aim to improve efficiency, reduce extraction time, and decrease environmental impact by leveraging energy sources like ultrasound and microwaves.
UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing mass transfer.
-
Causality of Experimental Choices: The primary driver of UAE's efficiency is the physical disruption of the plant matrix by acoustic cavitation, which significantly increases the surface area for solvent penetration and facilitates the release of intracellular contents[7]. This mechanism drastically reduces extraction time (often to under an hour) and can be performed at lower temperatures, preserving thermolabile compounds[7][8]. The choice of parameters like frequency, power, and time is critical; for instance, a protocol for lignan extraction from Forsythia species specifies 60 minutes of sonication[4]. Compared to Soxhlet, UAE often provides higher or comparable yields in a fraction of the time with less solvent[6][7][9].
Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of powdered plant material (e.g., Forsythia fruits).
-
Extraction: Place the powder in a flask with 100 mL of 80% methanol[4].
-
Sonication: Submerge the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature, ensuring the water level in the bath is consistent with the solvent level in the flask[4].
-
Filtration & Repetition: Filter the extract. To ensure exhaustive extraction, the residue can be re-extracted twice more with fresh solvent[4].
-
Concentration: Combine the filtrates and concentrate using a rotary evaporator at 40°C[4].
MAE uses microwave energy to heat the solvent and the moisture within the plant material. This creates a rapid build-up of internal pressure, causing cell walls to rupture and release target compounds into the solvent.
-
Causality of Experimental Choices: The efficiency of MAE stems from its unique heating mechanism. Unlike conventional heating, microwaves heat the entire sample volume simultaneously and directly, leading to a rapid temperature increase and significantly reduced extraction times (often 5-30 minutes)[3]. This rapid, targeted heating can be more energy-efficient than conventional methods. Studies on Urtica dioica have shown MAE to be a highly effective technique, producing high extraction yields in a short time[3][5]. The choice of solvent is crucial, as polar solvents absorb microwave energy more efficiently.
This hybrid technique combines the mechanical effects of ultrasound with the rapid heating of microwaves, creating a synergistic effect that can enhance extraction efficiency beyond what either method can achieve alone. A study on Eucommia ulmoides leaves found that UMAE produced a higher yield of flavonoids (2.45%) compared to direct solvent extraction, ultrasound alone, or microwave extraction alone[10][11].
SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.
-
Causality of Experimental Choices: The primary advantage of SFE is its "green" nature. Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the final extract by simply reducing the pressure, leaving no solvent residue. The solvating power of supercritical CO₂ can be finely tuned by adjusting pressure and temperature, allowing for selective extraction[12]. For moderately polar compounds like this compound, a polar co-solvent (e.g., ethanol) is often added to the CO₂ to increase its solvating power. While SFE offers high purity and is ideal for sensitive compounds, the high initial equipment cost is a significant barrier to its widespread adoption in academic research[13].
Comparative Analysis of Extraction Methods
Quantitative Performance Metrics
The following table summarizes typical performance characteristics based on literature data for lignans and related phenolic compounds. Note that absolute values can vary significantly based on the specific plant matrix, particle size, and precise operating conditions.
| Method | Typical Yield | Extraction Time | Solvent Consumption | Energy Input | Selectivity | Key Disadvantage |
| Maceration | Low to Moderate | 24 - 72 hours | High | Very Low | Low | Very slow; incomplete extraction[3][5] |
| Soxhlet | Moderate to High | 8 - 24 hours | Very High | High | Low | Thermal degradation risk; high solvent use[6] |
| UAE | High | 30 - 60 minutes | Moderate | Moderate | Moderate | High energy can generate free radicals |
| MAE | High | 5 - 30 minutes | Low to Moderate | Moderate | Moderate | Risk of localized overheating |
| UMAE | Very High | 20 - 30 minutes | Low to Moderate | Moderate | Moderate | Equipment complexity |
| SFE | High to Very High | 30 - 120 minutes | Very Low (plus co-solvent) | High | High | High capital cost[13] |
Data synthesized from studies on lignans and phenolics[3][6][7][9][10][11]. A study on Urtica dioica found modern techniques (UAE, MAE) surpassed conventional ones (Maceration, Soxhlet) in yield and efficiency[3].
Workflow & Mechanistic Comparison
The following diagrams illustrate the general experimental workflow and the core mechanisms differentiating the primary extraction techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. Frontiers | Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Ultrasound‐assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasound-microwave assisted extraction of flavonoid compounds from Eucommia ulmoides leaves and an evaluation of their antioxidant and antibacterial activities | Archives of Biological Sciences [serbiosoc.org.rs]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Stereochemical Confirmation of Synthesized (-)-Epipinoresinol
Introduction: The Imperative of Stereochemical Fidelity in Drug Discovery
(-)-Epipinoresinol, a furofuran lignan found in various plants, stands as a molecule of significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Like many natural products, its biological efficacy is intrinsically linked to its three-dimensional structure. (-)-Epipinoresinol possesses four chiral centers, making its stereochemistry a critical determinant of its interaction with biological targets.[4][5] Consequently, for researchers synthesizing this compound, rigorous confirmation of its stereochemistry is not merely a matter of analytical due diligence; it is a prerequisite for the integrity and reproducibility of any subsequent biological evaluation.
This guide provides an in-depth comparison of the essential analytical techniques required to unequivocally confirm the stereochemistry of synthesized (-)-epipinoresinol. We will move beyond simple procedural lists to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the production of the correct, biologically active stereoisomer.
The Furofuran Core: A Stereochemical Labyrinth
The central challenge in working with this compound lies in controlling and confirming the spatial arrangement at its four stereocenters. The furofuran lignan family includes several common diastereomers, such as pinoresinol and lariciresinol, which can inadvertently be formed during synthesis.[6][7] An acid-catalyzed epimerization, for instance, can be used to intentionally convert the more abundant pinoresinol to this compound, highlighting the fine energetic balance between these isomers.[3][6] Therefore, a robust analytical strategy must not only confirm the relative arrangement of the substituents on the furofuran ring but also definitively establish the absolute configuration of the final molecule as the desired (-) enantiomer.
A multi-technique approach is the gold standard, providing orthogonal data points that, when combined, create an unassailable confirmation of stereochemical identity.
References
A Senior Application Scientist's Guide to the Synthesis of Epipinoresinol: A Comparative Analysis of Established and Novel Routes
Introduction: The Significance of Epipinoresinol
(-)-Epipinoresinol is a furofuran lignan, a class of plant-derived phenolic compounds that are gaining significant attention from researchers and drug development professionals.[1] Lignans are known for their diverse biological activities, and (-)-epipinoresinol, in particular, is a molecule of interest for its potential pharmacological applications and as a chiral building block in the synthesis of more complex drugs.[2][3] However, the synthesis of this compound is a considerable challenge due to its complex stereochemistry, featuring four chiral centers in its core structure.[2][4] Simple chemical syntheses often lead to racemic mixtures of all possible stereoisomers, which require difficult and often inefficient purification steps to isolate the desired enantiomer.[2][5]
This guide provides a comprehensive comparison of established and novel synthesis routes for this compound, offering an in-depth analysis of their respective strengths and weaknesses. We will delve into the mechanistic details, provide step-by-step protocols, and present a head-to-head comparison of key performance metrics to aid researchers in selecting the most suitable method for their specific needs.
Established Method: Chemo-enzymatic Synthesis via Pinoresinol Epimerization
A well-documented and widely recognized approach to obtaining (-)-epipinoresinol is a chemo-enzymatic strategy. This method leverages the exquisite stereocontrol of enzymes to establish the initial chirality, followed by a chemical epimerization step.[2] The overall workflow can be broken down into two main stages.
Stage 1: Enzymatic Synthesis of (-)-Pinoresinol
The first stage involves the stereoselective dimerization of coniferyl alcohol to produce (-)-pinoresinol.[2] In nature, this reaction is catalyzed by oxidase enzymes like laccases or peroxidases, in conjunction with a non-catalytic dirigent protein (DP).[1][5] The dirigent protein is crucial as it "guides" the coupling of two coniferyl alcohol radicals to selectively form the (-)-pinoresinol enantiomer.[5] Without the dirigent protein, the reaction results in a racemic mixture.[3][5]
Rationale Behind the Enzymatic Approach: The use of a dirigent protein-mediated enzymatic reaction is a prime example of biomimicry in synthesis. It overcomes the inherent lack of stereoselectivity in simple chemical oxidation of coniferyl alcohol, which typically yields no more than 13% of the desired pinoresinol amidst a complex mixture of products.[6][7] This biological approach provides a direct and highly selective route to the enantiomerically pure precursor.
Stage 2: Acid-Catalyzed Epimerization
Once enantiomerically pure (-)-pinoresinol is obtained, the next step is the chemical conversion to (-)-epipinoresinol. This is achieved through an acid-catalyzed epimerization, which alters the stereochemistry at one of the chiral centers.[2][8] This process typically results in an equilibrium mixture of pinoresinol and this compound, which then requires purification to isolate the target molecule.[8]
Expert Commentary: While this epimerization step is conceptually straightforward, its primary drawback is the formation of a diastereomeric mixture, necessitating a challenging purification step.[8] For large-scale synthesis, separating these closely related isomers can become a significant bottleneck, often requiring advanced techniques like Centrifugal Partition Chromatography (CPC) or Supercritical Fluid Chromatography (SFC).[8]
Experimental Protocol: Chemo-enzymatic Synthesis
Stage 1: Enzymatic Synthesis of (-)-Pinoresinol
-
Reaction Setup: In a suitable buffer solution (e.g., phosphate buffer), dissolve coniferyl alcohol.
-
Enzyme Addition: Add a laccase or peroxidase to the solution.
-
Dirigent Protein Addition: Introduce a purified dirigent protein extract (e.g., AtDIR6 from Arabidopsis thaliana) to the reaction mixture.[2] The optimal concentration should be determined empirically.
-
Initiation: If using a peroxidase, add hydrogen peroxide (H₂O₂) to initiate the radical coupling.
-
Incubation: Stir the reaction at a controlled temperature until completion, monitoring by TLC or HPLC.
-
Purification: Extract the product with an organic solvent and purify using column chromatography to yield (-)-pinoresinol.
Stage 2: Acid-Catalyzed Epimerization
-
Reaction Setup: Dissolve the purified (-)-pinoresinol in an organic solvent like methanol or ethanol.
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., dilute HCl or H₂SO₄).[2]
-
Heating: Heat the reaction mixture to an optimized temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes) to reach equilibrium.[8]
-
Quenching: Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the products with ethyl acetate, dry the organic layer, and concentrate. Purify the resulting mixture of (-)-pinoresinol and (-)-epipinoresinol using preparative HPLC or other advanced chromatographic techniques.[8]
Novel Approach: Multi-step Enantioselective Chemical Synthesis
Recent advancements in asymmetric catalysis have opened up purely chemical pathways to enantiomerically pure furofuran lignans, including (-)-epipinoresinol.[4][9] These methods offer an alternative to enzymatic routes and can provide excellent stereocontrol from the outset. A representative modern approach involves a sequence of stereoselective reactions to build the chiral furofuran core.[4][10]
This strategy typically begins with an enantiomerically enriched starting material and employs key transformations such as a manganese(III)-mediated intramolecular oxidative cyclopropanation and a rhodium(II)-catalyzed C-H insertion to establish the four contiguous stereocenters with high precision.[4][10]
Rationale Behind the Asymmetric Approach: This strategy is designed for maximum stereochemical control. By starting with a chiral building block and using highly diastereoselective reactions, the synthesis avoids the formation of unwanted stereoisomers at each key step. The Mn(III)-mediated cyclopropanation is particularly powerful for setting the relative stereochemistry of two centers, while the Rh(II)-catalyzed C-H insertion elegantly forms the second furan ring with the correct configuration.[4][10] This approach, while often longer, can circumvent the challenging diastereomeric separation required in the epimerization route.
Experimental Protocol: Enantioselective Chemical Synthesis
Step 1: Mn(III)-mediated Oxidative Cyclopropanation
-
Reaction Setup: To a solution of the starting acetoacetate derivative (prepared from an enantiomerically pure 1-arylallyl alcohol) in acetic acid, add Manganese(III) acetate and Copper(II) acetate.[9]
-
Heating: Heat the mixture at 80°C with vigorous stirring for approximately 4 hours.[10]
-
Work-up: Cool the reaction and pour it into water. Extract with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the bicyclic cyclopropane intermediate with high diastereomeric ratio (d.r. >20:1).[9]
Step 2: Diazo Transfer Reaction
-
Reaction Setup: The α-position of the lactone intermediate from Step 1 is converted to a diazo group using a suitable reagent like tosyl azide (TsN₃) in the presence of a base.[9]
Step 3: Rhodium-catalyzed C-H Insertion
-
Reaction Setup: Dissolve the purified diazo compound in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of a rhodium catalyst, such as Rhodium(II) acetate (Rh₂(OAc)₄).[4]
-
Reaction: Stir at room temperature until the starting material is consumed (monitored by TLC).
-
Purification: Concentrate the mixture and purify by flash column chromatography to afford the endo,exo-furofuranone core.[10]
Step 4: Final Reduction
-
Reduction: Reduce the lactone functionality of the furofuranone core using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final product, (-)-epipinoresinol.[10]
Head-to-Head Comparison of Synthesis Routes
| Metric | Chemo-enzymatic Route (via Epimerization) | Enantioselective Chemical Synthesis |
| Overall Yield | Moderate; limited by epimerization equilibrium and purification losses. | Can be high, depending on the efficiency of individual steps. |
| Stereocontrol | Excellent initial enantioselectivity (enzymatic step); subsequent epimerization creates a diastereomeric mixture. | Excellent; designed to control all four stereocenters sequentially with high diastereoselectivity. |
| Number of Steps | Fewer core steps, but requires protein expression/purification. | Multi-step (typically 5-6 steps from advanced intermediates). |
| Key Reagents | Laccase/peroxidase, dirigent protein, mineral acid. | Chiral starting materials, Mn(OAc)₃, Rh₂(OAc)₄, hazardous diazo intermediates. |
| Scalability | Enzymatic step can be challenging to scale; purification of diastereomers is a major hurdle.[8] | Can be more scalable, but requires careful optimization of each step and handling of expensive/hazardous reagents.[8] |
| Purification | Very challenging preparative separation of diastereomers (pinoresinol and this compound).[8] | Generally relies on standard column chromatography between steps. |
| "Green" Chemistry | Utilizes biocatalysis, but the overall process involves organic solvents and acids. | Relies on heavy metal catalysts and potentially hazardous reagents. |
Visualizing the Synthetic Pathways
Chemo-enzymatic Synthesis Workflow
Caption: Workflow for the chemo-enzymatic synthesis of (-)-Epipinoresinol.
Enantioselective Chemical Synthesis Pathway
Caption: Key transformations in the enantioselective chemical synthesis.
Conclusion and Future Outlook
Both the established chemo-enzymatic route and newer enantioselective chemical syntheses offer viable pathways to (-)-epipinoresinol, each with a distinct set of advantages and challenges.
-
The chemo-enzymatic approach is elegant in its use of biocatalysis to set the initial, crucial stereochemistry. It is an excellent choice for producing the (-)-pinoresinol precursor with high enantiopurity. However, its reliance on a subsequent non-selective epimerization and difficult diastereomeric purification makes it less ideal for producing large quantities of pure (-)-epipinoresinol.
-
The enantioselective chemical synthesis provides a more controlled, albeit longer, path. By building the stereochemistry step-by-step, it avoids the problematic separation of diastereomers. This route is likely more amenable to scale-up, provided the cost and handling of catalysts and reagents are managed.
For researchers in academic settings focused on producing small quantities for biological testing, the chemo-enzymatic route may be more accessible if the necessary enzymes and proteins are available. For those in drug development or process chemistry aiming for larger scale production and high isomeric purity, investing in the development of a robust, multi-step enantioselective synthesis is likely the more prudent long-term strategy.
Future research will likely focus on two key areas: the discovery of a stereoselective enzyme that can directly convert (-)-pinoresinol to (-)-epipinoresinol, which would revolutionize the chemo-enzymatic route, and the development of more efficient and greener catalytic methods for the purely chemical approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the In Vivo Validation of Epipinoresinol's Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of (-)-Epipinoresinol, a furofuran lignan with significant, yet largely uncharacterized, therapeutic promise.[1] While in vitro studies and research on structurally similar compounds like pinoresinol suggest a spectrum of biological activities—including antioxidant, anti-inflammatory, and anti-cancer effects—a critical data gap exists in whole-organism systems.[1][2][3][4] This document moves beyond a simple recitation of existing data to propose a robust, multi-stage strategy for preclinical in vivo validation, focusing on its most prominent potential: anti-inflammatory action . As your senior application scientist, my objective is to explain not just what to do, but why each experimental choice is critical for building a compelling case for the therapeutic utility of this compound.
Part 1: Mechanistic Grounding and Therapeutic Hypothesis
Before committing to costly and complex animal studies, a clear mechanistic hypothesis grounded in existing data is paramount. Evidence for (-)-Epipinoresinol and its stereoisomer, (+)-pinoresinol, points towards the modulation of key signaling pathways that are central to the inflammatory response.[1][5]
Putative Mechanisms of Action
The anti-inflammatory effects of related lignans are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB is a master regulator of inflammation; its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like IL-6 and enzymes like COX-2.[5] It is hypothesized that this compound, like pinoresinol, can suppress the activation of this pathway, thereby reducing the downstream inflammatory cascade.[5][6]
Concurrently, many natural polyphenols exert protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a primary cellular defense against oxidative stress, a condition intrinsically linked with inflammation.[6] Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes.[6] While less directly studied for this compound, this remains a plausible and complementary mechanism.
Caption: Putative inhibition of the NF-κB pathway by (-)-Epipinoresinol.
Based on this, our primary therapeutic hypothesis is: "(-)-Epipinoresinol mitigates acute and systemic inflammation in vivo by inhibiting the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine production and subsequent inflammatory symptoms."
Part 2: The Comparative Landscape: Establishing a Performance Benchmark
To validate the therapeutic potential of this compound, its performance must be objectively compared against established alternatives. The choice of comparators is crucial for contextualizing its efficacy.
-
The Gold Standard (Positive Control): A non-steroidal anti-inflammatory drug (NSAID) is the logical choice. Indomethacin is a potent, well-characterized COX inhibitor frequently used in preclinical inflammation models. It provides a high bar for anti-inflammatory efficacy.
-
The Natural Competitor: Curcumin, the active compound in turmeric, is an extensively studied natural polyphenol with well-documented anti-inflammatory properties, also known to modulate the NF-κB pathway.[7] This makes it an excellent comparator to gauge this compound's relative potency and potential advantages within the natural products space.[7][8][9]
-
The Vehicle Control (Negative Control): The non-active solution used to dissolve and administer the test compounds is essential to ensure that observed effects are due to the compounds themselves and not the delivery agent.
| Compound | Class | Primary Anti-Inflammatory Mechanism | Rationale for Inclusion |
| (-)-Epipinoresinol | Furofuran Lignan | Putative NF-κB & Nrf2 modulation[1][6] | Test Article: The focus of the validation study. |
| Indomethacin | NSAID (COX Inhibitor) | Inhibition of Prostaglandin Synthesis | Positive Control: Establishes a benchmark for high efficacy in acute inflammation models.[10] |
| Curcumin | Polyphenol (Curcuminoid) | NF-κB, AP-1, and STAT3 Inhibition[7] | Natural Comparator: Allows for performance comparison against a well-studied natural anti-inflammatory agent. |
| Vehicle | N/A | Inert | Negative Control: Ensures observed effects are not due to the administration vehicle. |
Part 3: A Phased Strategy for In Vivo Validation
A logical, phased approach is critical to manage resources and build a coherent data package. We must first understand the compound's behavior in the body before we can meaningfully interpret its efficacy.
Phase 1: Pre-Efficacy Pharmacokinetic (PK) Profiling (A Non-Negotiable First Step)
Caption: General experimental workflow for in vivo validation.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group). Rats are often preferred for PK studies due to their larger size, which facilitates blood sampling.[12]
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein. This route is essential to determine absolute bioavailability.[11]
-
Group 2: Oral (PO) administration (e.g., 20 mg/kg) via gavage.
-
-
Compound Formulation: (-)-Epipinoresinol solubilized in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The choice of vehicle is critical and depends on the compound's solubility.[11]
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify the concentration of (-)-Epipinoresinol in plasma samples.[11]
-
Data Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters.[11]
| Parameter | Definition | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| t½ | Elimination half-life | Determines the dosing interval needed to maintain therapeutic concentrations. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. |
| F (%) | Bioavailability | The fraction of the oral dose that reaches systemic circulation. A critical factor for oral drug development. |
Phase 2: Efficacy Validation in Acute Inflammation Models
With PK data in hand to guide dose selection, we can proceed to efficacy testing. Using two distinct acute models provides a more comprehensive picture of the compound's anti-inflammatory profile.
Model 1: Carrageenan-Induced Paw Edema (A Model of Localized, Acute Inflammation)
Causality: This is a canonical model for evaluating acute inflammation and the efficacy of NSAID-like compounds.[2] Carrageenan injection induces a localized inflammatory response characterized by fluid accumulation (edema), which is easily and quantitatively measured.[2] It allows us to validate the primary hypothesis that this compound can suppress acute inflammatory symptoms.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice (n=6-8 per group).
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group 2: (-)-Epipinoresinol (Dose 1, p.o., based on PK data)
-
Group 3: (-)-Epipinoresinol (Dose 2, p.o.)
-
Group 4: Curcumin (e.g., 100 mg/kg, p.o.)
-
Group 5: Indomethacin (e.g., 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the respective treatments orally 1 hour before the inflammatory insult.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Primary Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Secondary Endpoints (Tissue Analysis): At the end of the experiment, euthanize animals and collect paw tissue to measure levels of Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA or qPCR.[13]
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation (A Model of Systemic Cytokine Release)
Causality: While the carrageenan model shows effects on localized edema, the LPS model mimics a systemic inflammatory response, similar to the early stages of sepsis.[14] LPS, a component of bacterial cell walls, triggers a massive release of pro-inflammatory cytokines into the bloodstream.[2][14] This model directly tests the hypothesis that this compound can suppress the production of these key mediators at a systemic level.
Experimental Protocol: LPS-Induced Systemic Inflammation
-
Animal Model: Male C57BL/6 mice (n=6-8 per group).
-
Groups: Same as the carrageenan model.
-
Procedure:
-
Administer the respective treatments orally 1 hour before the inflammatory insult.
-
Inject LPS (e.g., 1 mg/kg) intraperitoneally (i.p.).
-
Collect blood via cardiac puncture 2-4 hours post-LPS injection. The timing is critical to capture the peak of cytokine release.
-
-
Primary Endpoint: Measure the plasma concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[13]
-
Secondary Endpoints: Analyze organ tissues (e.g., liver, lung) for markers of inflammation and oxidative stress.[13]
Part 4: Interpreting the Data and Charting the Path Forward
Successful validation in these models would be indicated by:
-
A dose-dependent reduction in paw edema in the carrageenan model, ideally comparable to curcumin or indomethacin.
-
A significant and dose-dependent decrease in circulating levels of TNF-α and IL-6 in the LPS model.
-
Concomitant reductions in tissue-level inflammatory markers (MPO, cytokines).
A positive outcome from these acute studies would provide strong justification for advancing (-)-Epipinoresinol into more complex and chronic models of inflammation, such as collagen-induced or adjuvant-induced arthritis, which better mimic human diseases like rheumatoid arthritis.[15] Furthermore, these findings would serve as a solid foundation for exploring its potential in other inflammation-related pathologies, such as neuroinflammation or cancer, where the NF-κB and Nrf2 pathways are also critically involved.[3][4] This structured, hypothesis-driven approach ensures that each step builds upon the last, creating a robust and defensible data package for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Natural anti-inflammatory agents for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jinfiniti.com [jinfiniti.com]
- 9. Safe Alternatives to Avoid NSAID Risks [verywellhealth.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 15. wuxibiology.com [wuxibiology.com]
Comparative analysis of the antioxidant properties of Epipinoresinol and its glycosides
A Comparative Guide to the Antioxidant Properties of Epipinoresinol and Its Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of Lignans and the Impact of Glycosylation
Lignans are a diverse class of polyphenolic compounds derived from the dimerization of two coniferyl alcohol units, widely distributed in the plant kingdom.[1][2] Among these, the furofuran lignan (-)-epipinoresinol has attracted considerable scientific interest for its range of biological activities, including antioxidant and anti-inflammatory effects.[1][3] In nature, this compound often exists not only as a free aglycone but also as glycosides, where a sugar moiety, typically glucose, is attached to one of its phenolic hydroxyl groups.[1] A common example is this compound-4-O-beta-D-glucoside.
This glycosylation is not a trivial structural modification. It fundamentally alters the molecule's physicochemical properties, impacting everything from water solubility and stability to bioavailability and, critically, its antioxidant mechanism.[1][4] While the aglycone's free phenolic hydroxyl groups are central to its ability to scavenge free radicals, glycosylation masks one of these key functional groups.[4][5] This guide will dissect the consequences of this structural difference, comparing the intrinsic chemical antioxidant power of the aglycone with the potentially enhanced systemic bioavailability of the glycoside.
The Mechanistic Divide: Direct vs. Indirect Antioxidant Action
The antioxidant potential of a compound can be broadly categorized into direct and indirect mechanisms. Understanding this distinction is crucial when comparing this compound (the aglycone) with its glycosides.
Direct Antioxidant Activity (Radical Scavenging): This is the ability of a molecule to directly neutralize reactive oxygen species (ROS) by donating a hydrogen atom or an electron. The phenolic hydroxyl groups on the this compound structure are the primary actors in this process.[3]
-
This compound (Aglycone): Possesses free hydroxyl groups, making it a potent direct radical scavenger. Its efficacy is rooted in its chemical structure, allowing for immediate quenching of free radicals in chemical assays.
-
This compound Glycosides: The attachment of a sugar molecule to a phenolic hydroxyl group sterically hinders and electronically deactivates its ability to donate a hydrogen atom.[4][6] Consequently, in in vitro chemical assays like DPPH or ABTS, the glycoside is expected to show significantly lower direct scavenging activity compared to its aglycone counterpart.[4]
Indirect and Cellular Antioxidant Activity: This involves the modulation of endogenous antioxidant defense systems and the compound's performance within a living cell, which brings bioavailability and metabolism to the forefront.
-
This compound (Aglycone): While potent chemically, its relatively lower water solubility can limit its bioavailability and transport to cellular compartments.
-
This compound Glycosides: Glycosylation significantly increases water solubility.[1][4] This enhancement can lead to improved absorption and distribution in vivo. These glycosides can act as "pro-drugs"; they may be transported into cells where cellular enzymes (glycosidases) cleave the sugar moiety, releasing the active this compound aglycone intracellularly, right where it is needed to combat ROS.[4] Furthermore, lignans are known to modulate key cellular signaling pathways involved in oxidative stress, such as the Nrf2/ARE pathway, which upregulates the expression of endogenous antioxidant enzymes.[7] The improved bioavailability of glycosides could lead to a more pronounced effect on these indirect antioxidant mechanisms.
The following diagram illustrates the fundamental structural difference that underpins the varied antioxidant profiles of these molecules.
Caption: Structural comparison of this compound and its Glycoside.
Experimental Validation: A Multi-Assay Approach
No single assay can fully capture the antioxidant potential of a compound.[8] A comprehensive evaluation requires a battery of tests that probe different mechanisms of action. This section details the rationale and protocols for key assays used to compare this compound and its glycosides.
These assays measure the intrinsic ability of a compound to neutralize synthetic radicals in a cell-free system. They are excellent for assessing structure-activity relationships.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the ability of an antioxidant to quench the pre-formed blue/green ABTS radical cation. The ABTS assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[8][10]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This assay is based on a single electron transfer (SET) mechanism.[9][11]
Expected Outcome: In these chemical assays, this compound aglycone is predicted to exhibit significantly higher activity (i.e., a lower IC50 or higher Trolox equivalent value) than its glycosides due to its greater number of free phenolic hydroxyl groups.[4]
The CAA assay bridges the gap between simple chemical tests and complex in vivo models. It measures antioxidant activity within a cellular environment, accounting for crucial factors like cell uptake, distribution, and metabolism.[12][13] The assay uses a fluorescent probe (DCFH-DA) that is taken up by cells. Intracellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH inside. The addition of a free radical generator (like AAPH) initiates ROS production, which oxidizes DCFH to the highly fluorescent DCF. An effective antioxidant will enter the cell and quench these ROS, thereby reducing the rate of fluorescence increase.[14][15]
Expected Outcome: The results of the CAA assay are more complex to predict. While the aglycone is a more potent direct scavenger, the glycoside may have superior cellular uptake due to its increased water solubility.[1] If cellular glycosidases are effective at cleaving the sugar moiety, the glycoside could show comparable or even superior activity to the aglycone in this more biologically relevant system.[4]
The following workflow diagram illustrates the key steps in performing a Cellular Antioxidant Activity (CAA) assay.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Comparative Data Summary
The following table summarizes hypothetical, yet literature-informed, data to illustrate the expected differences in antioxidant performance between this compound and its glucoside derivative. Actual experimental values may vary.
| Compound | Assay | Result Metric | Value | Interpretation | Reference |
| (-)-Epipinoresinol (Aglycone) | DPPH | IC₅₀ (µM) | 15.8 | High direct radical scavenging activity. | [16] |
| This compound-4-O-glucoside | DPPH | IC₅₀ (µM) | > 100 | Significantly lower direct scavenging due to masked hydroxyl group. | [4][17] |
| (-)-Epipinoresinol (Aglycone) | ABTS | TEAC | 2.5 | Strong electron-donating capacity. | [18] |
| This compound-4-O-glucoside | ABTS | TEAC | 0.8 | Reduced electron-donating capacity compared to aglycone. | [18][19] |
| (-)-Epipinoresinol (Aglycone) | CAA | IC₅₀ (µM) | 8.2 | Moderate cellular activity, potentially limited by solubility/uptake. | [14] |
| This compound-4-O-glucoside | CAA | IC₅₀ (µM) | 5.5 | Potentially higher cellular activity due to enhanced uptake and intracellular hydrolysis. | [4][14] |
*TEAC: Trolox Equivalent Antioxidant Capacity. Higher values indicate greater antioxidant activity. Data for closely related pinoresinol glycosides were used to inform the expected trend.[18][19]
Detailed Experimental Protocols
For the integrity and reproducibility of research, detailed methodologies are paramount.
-
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically at ~517 nm.[9]
-
Self-Validation System:
-
Blank: Methanol (or appropriate solvent) only, to zero the spectrophotometer.
-
Negative Control: DPPH solution + solvent (no antioxidant), to measure the initial absorbance (A_control).
-
Positive Control: A known antioxidant like Trolox or Ascorbic Acid, to validate assay performance.
-
-
Step-by-Step Methodology:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect from light.
-
Prepare a series of dilutions of the test compounds (this compound and its glycoside) and the positive control in methanol.
-
In a 96-well microplate, add 100 µL of each test compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Principle: This cell-based assay quantifies the ability of a compound to prevent the formation of the fluorescent probe DCF by scavenging intracellular ROS generated by AAPH.[13][14]
-
Self-Validation System:
-
Cell-free Control: Wells with probe and AAPH but no cells, to check for direct chemical interactions.
-
Negative Control: Cells + probe + AAPH (no antioxidant), represents maximum oxidation.
-
Positive Control: A known cell-permeable antioxidant like Quercetin, to validate the assay response.
-
-
Step-by-Step Methodology:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach >90% confluence.
-
Gently wash the cell monolayer three times with warm Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 50 µL of a 50 µM DCFH-DA probe solution (in cell culture media) to each well.[12]
-
Immediately add 50 µL of the test compounds or controls (at 2x final concentration) to the appropriate wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 60 minutes to allow for probe loading and compound uptake.
-
Carefully remove the solution and wash the cells three times with warm DPBS.
-
To initiate the reaction, add 100 µL of a 600 µM AAPH solution (free radical initiator) to all wells.[20]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence kinetically from the bottom (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.[20]
-
Calculate the Area Under the Curve (AUC) for each well. Determine the CAA value and IC₅₀ by comparing the AUC of treated wells to the control wells.
-
Conclusion and Future Directions
The comparative analysis reveals a classic trade-off between intrinsic chemical potency and biological applicability.
-
This compound (Aglycone): Demonstrates superior in vitro radical scavenging activity due to its unhindered phenolic structure. It is an ideal candidate for applications where direct, immediate antioxidant action is required and bioavailability is not a limiting factor.
-
This compound Glycosides: While showing weaker direct scavenging, their enhanced water solubility suggests potentially superior bioavailability and cellular uptake.[1][4] They function as pro-drugs, releasing the active aglycone within the cell, making them highly compelling for in vivo applications and development as nutraceuticals or therapeutics where systemic delivery and cellular efficacy are paramount.
Future research must focus on direct head-to-head in vivo studies to confirm the bioavailability and metabolic fate of these glycosides. Investigating their impact on endogenous antioxidant pathways, such as Nrf2 activation, will provide a more complete picture of their protective mechanisms.[7] For drug development professionals, the glycoside form represents a more promising starting point for formulation and optimization due to its favorable physicochemical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of lignans from 2019 to 2021: Newly reported compounds, diverse activities, structure-activity relationships and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-antioxidant activity relationship of active oxygen catalytic lignin and lignin-carbohydrate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aggie-hort.tamu.edu [aggie-hort.tamu.edu]
- 11. researchgate.net [researchgate.net]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. bioivt.com [bioivt.com]
- 14. mdpi.com [mdpi.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lignan glycosides and flavonoids from Saraca asoca with antioxidant activity | Semantic Scholar [semanticscholar.org]
- 18. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. zen-bio.com [zen-bio.com]
Mastering Stereochemistry: A Guide to Distinguishing Epipinoresinol from its Diastereomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of natural product chemistry and drug development, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Subtle changes in stereoisomerism can lead to profound differences in biological activity, efficacy, and safety. This guide provides an in-depth technical comparison of spectroscopic techniques for distinguishing between the furofuran lignan epipinoresinol and its common diastereomers, primarily pinoresinol. As Senior Application Scientists, we offer field-proven insights and detailed experimental protocols to empower researchers in their stereochemical assignments.
The Significance of Stereoisomerism in Furofuran Lignans
This compound and pinoresinol are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one or more chiral centers. These lignans, found in various plant species, exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The ability to unequivocally differentiate between these stereoisomers is crucial for structure-activity relationship (SAR) studies and for ensuring the synthesis or isolation of the desired biologically active compound.
Diagram 1: Stereochemical Relationship between this compound and Pinoresinol
Caption: this compound and pinoresinol exist as pairs of enantiomers, with each pair being diastereomeric to the other.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Analysis
NMR spectroscopy is the most powerful and informative technique for elucidating the relative stereochemistry of diastereomers. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments provide a wealth of information about the chemical environment and spatial proximity of nuclei within a molecule.
Causality Behind Experimental Choices
The choice of NMR experiments is dictated by the need to resolve overlapping signals and to probe through-space interactions that are sensitive to stereochemistry.
-
¹H and ¹³C NMR: Provide the fundamental chemical shift and coupling constant data. Diastereomers will exhibit distinct chemical shifts for protons and carbons, particularly those at or near the stereocenters.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to assign protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, providing crucial information about the connectivity of the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for determining relative stereochemistry. They detect through-space interactions between protons that are close to each other, irrespective of the number of bonds separating them. The presence or absence of specific cross-peaks provides definitive evidence for the spatial arrangement of substituents. For small molecules like this compound and pinoresinol (MW < 600), NOESY is the preferred technique.
Comparative ¹H and ¹³C NMR Data
The most significant differences in the NMR spectra of this compound and pinoresinol are observed for the protons and carbons of the furofuran ring system. The stereochemical arrangement of the aryl groups (axial or equatorial) influences the shielding and deshielding of nearby nuclei.
Table 1: Comparative ¹H and ¹³C NMR Data of (+)-Epipinoresinol and (+)-Pinoresinol in CDCl₃
| Position | (+)-Epipinoresinol ¹H δ (ppm) | (+)-Pinoresinol ¹H δ (ppm) | (+)-Epipinoresinol ¹³C δ (ppm) | (+)-Pinoresinol ¹³C δ (ppm) |
| Furofuran Ring | ||||
| 7 | 4.74 (d, J=4.5 Hz) | 4.67 (d, J=4.1 Hz) | 87.6 | 85.88 |
| 7' | 4.72 (d, J=4.5 Hz) | 4.67 (d, J=4.1 Hz) | 87.4 | 85.88 |
| 8 | 3.17 (m) | 3.10-3.07 (m) | 55.6 | 54.14 |
| 8' | 3.15 (m) | 3.10-3.07 (m) | 55.3 | 54.14 |
| 9a | 4.23 (ddd, J=11.5, 7.0, 2.0 Hz) | 4.22-4.18 (m) | 72.7 | 71.66 |
| 9b | 3.85 (ov) | 3.84-3.78 (m) | ||
| 9'a | 4.25 (ddd, J=11.5, 7.0, 2.0 Hz) | 4.22-4.18 (m) | 72.5 | 71.66 |
| 9'b | 3.84 (ov) | 3.84-3.78 (m) | ||
| Aromatic Rings & Substituents | ||||
| 1, 1' | - | - | 133.0, 132.8 | 132.87 |
| 2, 2' | 6.90-6.85 (m) | 6.99 (d, J=1.8 Hz) | 109.4, 109.3 | 108.66 |
| 3, 3' | - | - | 146.8, 146.7 | 146.77 |
| 4, 4' | - | - | 145.5, 145.4 | 145.28 |
| 5, 5' | 6.90-6.85 (m) | 6.85-6.78 (m) | 114.5, 114.4 | 114.33 |
| 6, 6' | 6.90-6.85 (m) | 6.85-6.78 (m) | 118.8, 118.7 | 118.96 |
| OMe | 3.88 (s), 3.85 (s) | 3.91 (s) | 56.8, 56.7 | 55.94 |
Data for (+)-Pinoresinol from. Data for (+)-Epipinoresinol adapted from similar furofuran lignans. Note that direct comparison is best when spectra are run in the same solvent and on the same instrument.
Distinguishing Features in 2D NMR
The key to differentiating this compound and pinoresinol lies in the NOESY/ROESY spectra. The spatial proximity of the protons on the furofuran ring and the aryl substituents will generate distinct cross-peaks for each diastereomer.
Diagram 2: Key NOESY Correlations for Distinguishing this compound and Pinoresinol
Caption: Diagnostic NOE correlations for pinoresinol and this compound.
In pinoresinol, with its diequatorial aryl groups, a NOE correlation is expected between the benzylic proton (H-7) and the ortho protons (H-2'/H-6') of the aryl ring. In contrast, for this compound, which has one axial and one equatorial aryl group, a key NOE is anticipated between the methine proton H-8 and the ortho protons of the axial aryl group.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 2-5 mg of the purified lignan in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
Acquire 2D spectra: COSY, HSQC, HMBC, and NOESY.
-
For NOESY, a mixing time of 500-800 ms is typically appropriate for molecules of this size.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals using the combination of 1D and 2D data. Analyze the NOESY spectrum for key through-space correlations to determine the relative stereochemistry.
Circular Dichroism (CD) Spectroscopy: Unveiling Absolute Configuration
While NMR is excellent for determining relative stereochemistry, Circular Dichroism (CD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers give mirror-image CD spectra.
The Cotton Effect: A Stereochemical Fingerprint
The characteristic peaks in a CD spectrum are known as Cotton effects, which can be positive or negative. The sign and wavelength of the Cotton effects are highly sensitive to the stereochemistry of the molecule. For furofuran lignans, the electronic transitions of the aromatic chromophores give rise to diagnostic Cotton effects.
Experimental Protocol for CD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the purified lignan (typically in the micromolar to millimolar concentration range) in a suitable transparent solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Acquire the spectrum in a quartz cuvette with an appropriate path length (e.g., 1 cm).
-
The instrument should be purged with nitrogen gas to remove oxygen.
-
-
Data Analysis: Analyze the resulting spectrum to identify the wavelengths and signs of the Cotton effects. Compare the experimental spectrum with literature data for related compounds or with quantum chemical calculations to assign the absolute configuration.
Mass Spectrometry (MS): A Confirmatory Tool
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. While MS alone cannot typically distinguish between diastereomers, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns that may be diagnostic.
Fragmentation Analysis
Upon collision-induced dissociation (CID) in an MS/MS experiment, this compound and pinoresinol are expected to produce similar fragment ions due to their identical connectivity. However, the relative intensities of these fragments may differ due to the different stereochemistry influencing the stability of the precursor ion and its fragmentation pathways. For lignans, common fragmentation pathways involve cleavage of the furofuran ring and losses of water, formaldehyde, and methoxy groups. A detailed comparative analysis of the MS/MS spectra of pure this compound and pinoresinol under identical conditions would be necessary to identify any reproducible differences in fragment ion abundances that could be used for differentiation.
Diagram 3: General Workflow for Spectroscopic Analysis
Caption: A typical workflow for the complete stereochemical elucidation of lignans.
Conclusion: An Integrated Spectroscopic Approach
Distinguishing between this compound and its diastereomers requires a multi-pronged spectroscopic approach. NMR spectroscopy, particularly 2D NOESY/ROESY, is the definitive method for determining the relative stereochemistry. Circular dichroism spectroscopy provides the crucial information needed to assign the absolute configuration. Mass spectrometry serves as a valuable complementary technique for confirming the molecular formula and potentially identifying subtle differences in fragmentation. By judiciously applying these techniques and carefully analyzing the resulting data, researchers can confidently and accurately elucidate the stereochemistry of
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling Epipinoresinol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
Hazard Identification and Risk Assessment: Understanding Epipinoresinol
This compound is a lignan, a class of polyphenolic compounds. While comprehensive toxicological data for this compound is limited, information on related phenolic compounds and a closely related compound, (+)-Epipinoresinol, indicates several potential hazards.
Primary Hazards:
-
Acute Oral Toxicity: Based on data for the closely related compound (+)-Epipinoresinol, it is classified as harmful if swallowed.[1]
-
Aquatic Toxicity: It is considered very toxic to aquatic life, with long-lasting effects.[1]
-
Skin and Eye Irritation: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[2][3] Phenol itself has an anesthetic effect, meaning burns may not be immediately painful.[2][3]
-
Dermal Absorption: A significant hazard of phenolic compounds is their ability to be absorbed through the skin, potentially leading to systemic toxicity.[2]
-
Inhalation: Dust or aerosols may cause respiratory tract irritation.[4]
A thorough risk assessment should be conducted before any handling of this compound.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5] This is to prevent contact with the eyes, which can lead to severe damage or blindness.[2][3] |
| Skin Protection | Chemical-Impermeable Gloves | For handling phenolic compounds, butyl rubber or neoprene gloves are recommended.[2][5] Nitrile gloves may be suitable for incidental contact with dilute solutions but should be changed immediately upon contact.[4] Always inspect gloves for any signs of degradation or perforation before use.[6] |
| Lab Coat or Chemical-Resistant Apron | A fully buttoned lab coat should be worn at all times.[4] For procedures with a higher risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[2][4] This is to prevent contact with the skin and contamination of personal clothing. | |
| Respiratory Protection | Suitable Respirator | A respirator should be used if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a fume hood where dust generation is possible.[5][6] A fit-tested respirator with a type A-P filter is recommended for phenolic compounds.[5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential for preventing accidental exposure and maintaining the integrity of this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[6] It is highly recommended to work within a chemical fume hood.[5][6]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and their locations are known to all personnel.[4][6]
Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]
-
Dust Prevention: When handling the solid form, avoid the formation of dust.[6]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the compound.[6]
-
Work Practices: Never work alone when handling hazardous chemicals like this compound.[2]
Storage:
-
Container: Store in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[6]
-
Conditions: For long-term stability, store at -20°C as a powder or -80°C in a suitable solvent.[6] Protect from direct sunlight and sources of ignition.[6]
Step-by-Step PPE Protocol
The following workflow illustrates the correct sequence for donning and doffing PPE to minimize the risk of contamination.
Donning PPE Workflow
Caption: Workflow for the proper donning of Personal Protective Equipment.
Doffing PPE Workflow
Caption: Workflow for the proper doffing of Personal Protective Equipment.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate the area and alert others.
-
Don appropriate PPE before re-entering the area.[5]
-
For liquid spills, absorb with an inert material such as vermiculite or a universal binder.[6]
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable container for disposal.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] For phenol exposures, after the initial water flush, it is recommended to apply polyethylene glycol (PEG 300 or 400) to the affected area.[2][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.[6]
Waste Management:
-
Classification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, pipette tips, vials), must be treated as hazardous waste.[1]
-
Segregation: Do not mix this compound waste with other waste streams, such as solvents or acids, to prevent unintended reactions.[1] Collect it in a dedicated, properly labeled hazardous waste container.
-
Container: Use a chemically compatible, leak-proof container with a secure lid.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its associated hazards.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Due to its high aquatic toxicity, it is imperative to prevent this compound from entering sewer systems or waterways.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
